Meperidine-d5 (hydrochloride)
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-3-18-14(17)15(9-11-16(2)12-10-15)13-7-5-4-6-8-13;/h4-8H,3,9-12H2,1-2H3;1H/i4D,5D,6D,7D,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLCIJMFAJCPX-REAAFBMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CCN(CC2)C)C(=O)OCC)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344671 | |
| Record name | Meperidine-d5 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330180-05-6 | |
| Record name | Meperidine-d5 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Meperidine-d5 (hydrochloride): A Technical Guide for Advanced Bioanalytical Applications
Introduction: The Analytical Imperative for Isotopic Labeling
Meperidine, also known as pethidine, is a synthetic opioid of the phenylpiperidine class used for the management of moderate to severe pain[1][2]. First synthesized in 1939, it acts primarily as a μ-opioid receptor agonist[2][3]. In the fields of drug metabolism, pharmacokinetics (DMPK), and forensic toxicology, the precise and accurate quantification of meperidine in biological matrices is paramount. This necessity drives the use of stable isotope-labeled internal standards, with Meperidine-d5 (hydrochloride) emerging as a critical tool for researchers and drug development professionals.
This guide provides an in-depth technical overview of Meperidine-d5 (hydrochloride), its foundational principles, and its application as an internal standard in mass spectrometry-based bioanalysis. We will explore the causality behind its use, provide validated experimental protocols, and offer insights into its role in elucidating the metabolic fate of meperidine.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physicochemical characteristics of both the analyte and its deuterated analog is essential for method development. The introduction of five deuterium atoms in Meperidine-d5 results in a predictable mass shift without significantly altering its chemical properties, a crucial aspect for its function as an ideal internal standard.
| Property | Meperidine (hydrochloride) | Meperidine-d5 (hydrochloride) |
| Synonyms | Pethidine hydrochloride, Demerol | Pethidine-d5 |
| Molecular Formula | C₁₅H₂₂ClNO₂ | C₁₅H₁₆D₅NO₂ • HCl |
| Molecular Weight | 283.79 g/mol [1] | 288.8 g/mol |
| CAS Number | 50-13-5[1] | 1330180-05-6 |
| Appearance | White crystalline substance[4] | Neat solid |
| Solubility | Readily soluble in water[4] | N/A |
| DEA Schedule | II[5] | II |
The Rationale for Deuteration: The Kinetic Isotope Effect and Bioanalytical Fidelity
The use of a deuterated analog like Meperidine-d5 as an internal standard is a cornerstone of modern quantitative mass spectrometry. The underlying principle is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reaction for processes that involve the cleavage of this bond. In drug metabolism, this can result in a decreased rate of metabolic conversion for the deuterated compound compared to its non-deuterated counterpart[6].
While significant for some applications, for its use as an internal standard in LC-MS/MS, the most critical advantages of Meperidine-d5 are:
-
Co-elution with the Analyte: Meperidine-d5 has nearly identical chromatographic behavior to meperidine, ensuring they elute at the same time. This co-elution is vital as it means both compounds experience the same ionization conditions in the mass spectrometer's source, effectively correcting for any variations in ionization efficiency (matrix effects).
-
Correction for Sample Preparation Variability: As an internal standard, Meperidine-d5 is added to the biological sample at the beginning of the extraction process. Any loss of analyte during sample preparation (e.g., in liquid-liquid or solid-phase extraction) will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, ensuring accuracy.
-
Mass Differentiation: The five-dalton mass difference allows the mass spectrometer to distinguish between the analyte (meperidine) and the internal standard (Meperidine-d5), enabling independent quantification of each.
Sources
- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Meperidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Meperidine: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Precision in Opioid Analysis
An In-Depth Technical Guide to Meperidine-d5 Hydrochloride for Advanced Analytical Applications
This guide serves as a comprehensive technical resource for researchers, analytical chemists, and drug development professionals on the application and properties of Meperidine-d5 hydrochloride. It moves beyond basic data to provide a foundational understanding of its role in robust analytical methodologies, grounded in the principles of scientific integrity and field-proven expertise.
Meperidine, also known as Pethidine, is a synthetic opioid analgesic widely used for the management of moderate to severe pain.[1][2] Its clinical use and potential for abuse necessitate highly accurate and precise methods for its quantification in biological matrices and pharmaceutical formulations. Meperidine-d5 hydrochloride (C₁₅H₁₆D₅NO₂ • HCl) is the stable isotope-labeled (SIL) analogue of meperidine. Its near-identical chemical and physical properties, combined with a distinct mass difference, establish it as the gold standard internal standard for mass spectrometry-based quantification.[3][4] This guide elucidates the core principles and practical workflows that leverage Meperidine-d5 hydrochloride to achieve the highest levels of analytical confidence.
Part 1: Core Physicochemical and Regulatory Profile
A thorough understanding of a reference material's fundamental properties is the bedrock of any sound analytical method. Meperidine-d5 hydrochloride is specifically synthesized for use as an internal standard in quantitative assays.[3]
| Property | Data | Reference(s) |
| Formal Name | 1-methyl-4-(phenyl-d₅)-4-piperidinecarboxylic acid, ethyl ester, monohydrochloride | [3][4] |
| CAS Number | 1330180-05-6 | [3][4][5] |
| Molecular Formula | C₁₅H₁₆D₅NO₂ • HCl | [3][4] |
| Formula Weight | 288.8 g/mol | [3][4][5] |
| Synonyms | Pethidine-d5 hydrochloride | [3][4] |
| Purity Specification | Typically ≥98% | [3] |
| Regulatory Status (US) | Schedule II Controlled Substance | [3][4][6] |
Part 2: The Foundational Principle: Isotopic Dilution Mass Spectrometry
Expertise & Experience: The Rationale for Using a Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, the goal is to correlate instrument response to analyte concentration. However, the process is susceptible to variations that can compromise accuracy. These include inconsistencies during sample extraction, matrix effects (where other molecules in the sample suppress or enhance the analyte's signal), and fluctuations in instrument performance.
Using an internal standard that is chemically and structurally analogous to the analyte is crucial for mitigating these errors. A stable isotope-labeled standard like Meperidine-d5 is the ideal choice for several reasons:
-
Co-elution: It behaves identically to the unlabeled meperidine during chromatographic separation, ensuring both are subjected to the same matrix effects at the same time.
-
Identical Extraction Recovery: Any loss of material during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) will affect both the analyte and the SIL standard to the same degree.[7]
-
Similar Ionization Efficiency: Both compounds ionize with the same efficiency in the mass spectrometer's source.
Trustworthiness: A Self-Validating System
The power of this technique lies in measuring the ratio of the analyte signal to the internal standard signal. Because a known amount of the internal standard is added to every sample, and because it behaves identically to the analyte, this ratio remains constant and proportional to the analyte's concentration, even if the absolute signal intensity of both compounds varies between injections.[8] This creates a self-validating system where each sample carries its own internal control, ensuring the highest degree of precision and accuracy.
Diagram: The Principle of Isotopic Dilution
Caption: Workflow of isotopic dilution for accurate quantification.
Part 3: Experimental Protocol: Quantification of Meperidine in Human Plasma by LC-MS/MS
This section provides a detailed, representative methodology for the robust quantification of meperidine. The choices within this protocol are deliberate to ensure sensitivity, selectivity, and reproducibility.
1. Preparation of Standards and Reagents
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Meperidine hydrochloride and Meperidine-d5 hydrochloride in methanol.
-
Calibration Standards: Serially dilute the Meperidine stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a suitable solvent mixture like 50:50 methanol:water.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Meperidine-d5 hydrochloride at a concentration that yields a robust signal (e.g., 50 ng/mL). The optimal concentration provides a strong signal without depleting the detector.
2. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over a simpler "crash" (protein precipitation) because it provides a much cleaner extract. This reduces matrix effects, leading to better long-term instrument stability and higher sensitivity.[9]
-
Step 1: Sample Pre-treatment: To 100 µL of plasma (calibrator, QC, or unknown sample), add 20 µL of the IS working solution (50 ng/mL). Vortex briefly. This ensures the IS is subjected to the exact same extraction process as the analyte.
-
Step 2: SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.
-
Step 3: Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Step 4: Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and other interferences.
-
Step 5: Elution: Elute the meperidine and meperidine-d5 from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol). The acid ensures the amine group is protonated, aiding elution.
-
Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This step concentrates the sample and ensures compatibility with the LC system.
3. LC-MS/MS Instrumentation and Conditions
Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its exceptional sensitivity and selectivity.[8] MRM filters for a specific parent ion and a specific fragment ion, virtually eliminating chemical noise and confirming the identity of the compound.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Flow Rate | 0.4 mL/min. |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate. |
| Injection Volume | 5 µL. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
| MRM Transitions | Meperidine: 248.2 -> 174.2 (Quantifier), 248.2 -> 220.2 (Qualifier)Meperidine-d5: 253.2 -> 179.2 (Quantifier) |
4. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of both meperidine and meperidine-d5.
-
Calculate the Area Ratio (Meperidine Area / Meperidine-d5 Area) for each calibrator.
-
Construct a calibration curve by plotting the Area Ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x² weighting.
-
Calculate the concentration of meperidine in unknown samples by interpolating their Area Ratios from the calibration curve.
Diagram: Analytical Workflow for Meperidine Quantification
Caption: Step-by-step workflow from sample receipt to final result.
Part 4: Safe Handling and Storage
As a Schedule II controlled substance, Meperidine-d5 hydrochloride must be handled with appropriate care and documentation in accordance with all local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the material, whether in solid or solution form.[10]
-
Handling: Avoid creating dust if working with the solid form.[11] Avoid inhalation of dust or aerosolized solutions.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Storage: Store the material in a tightly sealed, light-resistant container at room temperature as specified by the manufacturer.[12][13] It should be stored in a secure, locked location accessible only to authorized personnel.
-
Disposal: Dispose of waste in accordance with institutional and regulatory guidelines for controlled substances and chemical waste.[13]
Conclusion
Meperidine-d5 hydrochloride is an indispensable tool for any laboratory engaged in the quantitative analysis of meperidine. Its use within an isotopic dilution mass spectrometry framework provides a self-validating system that corrects for nearly all sources of analytical variability. By understanding its physicochemical properties and adhering to a robust, well-reasoned experimental protocol, researchers can achieve the highest standards of accuracy, precision, and confidence in their results, ensuring data integrity for clinical, forensic, and pharmaceutical development applications.
References
-
Meperidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
MEPERIDINE HYDROCHLORIDE TABLETS, USP. DailyMed, U.S. National Library of Medicine. [Link]
-
Meperidine-d5 (hydrochloride) - Analytical Standards. Bertin Bioreagent. [Link]
-
Das Gupta, V. (1983). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 695-7. [Link]
-
Safety Data Sheet - Meperidine Hydrochloride. Pharma Source Direct. [Link]
-
meperidine hydrochloride. DrugMapper. [Link]
-
Meperidine Hydrochloride. Scribd. [Link]
-
Meperidine. PubChem, National Center for Biotechnology Information. [Link]
- Synthesis of meperidine - US3824242A.
-
Meperidine hydrochloride (USP) | Drug Information. In-vent-ech. [Link]
-
Moore, C., Rana, S., & Coulter, C. (2007). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 850(1-2), 370-375. [Link]
-
Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. [Link]
-
Analysis of Opioids Using Isotope Dilution With GC/MS/MS. American Laboratory. [Link]
-
Enhanced Forensic Mass Spectrometry Methods. Office of Justice Programs. [Link]
Sources
- 1. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Meperidine-d5 (hydrochloride) (exempt preparation) [A 1 mg/ml solution in methanol] [lgcstandards.com]
- 6. MEPERIDINE HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]
- 7. ojp.gov [ojp.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. pharmasd.com [pharmasd.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Synthesis pathway of Meperidine-d5 hydrochloride
An In-Depth Technical Guide to the Synthesis of Meperidine-d5 Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
Meperidine, also known as Pethidine and marketed under the trade name Demerol®, is a synthetic opioid of the phenylpiperidine class with potent analgesic properties.[1][2] It acts primarily as a mu-opioid receptor agonist.[3] In the fields of pharmacokinetics, drug metabolism, and forensic analysis, stable isotope-labeled internal standards are indispensable for achieving the highest degree of accuracy and precision in quantitative assays, typically those employing mass spectrometry (MS).
Meperidine-d5 hydrochloride, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an ideal internal standard for the quantification of meperidine.[4] The five-dalton mass shift ensures that the mass-to-charge ratio (m/z) of the analyte and the standard are clearly distinguishable in an MS detector, while their near-identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. The use of deuterated analogs can also offer therapeutic advantages, such as an improved metabolic profile and an increased half-life by slowing down metabolism at the deuterated sites.[5][6]
This guide provides a comprehensive overview of a robust synthetic pathway for Meperidine-d5 hydrochloride, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the strategic choices behind the synthetic route, provide detailed experimental protocols, and offer insights grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Pathway Selection
The target molecule is 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid, ethyl ester, hydrochloride.[7] The key challenge is the efficient and specific introduction of the pentadeuterated phenyl moiety.
A retrosynthetic analysis points to two primary bond disconnections at the C4 position of the piperidine ring:
-
Disconnection A (C-CN bond): This leads back to a deuterated phenylacetonitrile (benzyl-d5 cyanide) and a suitable nitrogen mustard derivative, such as N,N-bis(2-chloroethyl)methylamine. This aligns with the classical and well-documented synthesis of meperidine.[8]
-
Disconnection B (C-Phenyl bond): This suggests a nucleophilic addition of a deuterated phenyl organometallic reagent (e.g., phenyl-d5-magnesium bromide) to a 4-piperidone derivative.[9]
For this guide, we will focus on the pathway derived from Disconnection A . This route is historically significant and offers a reliable method for constructing the core structure. The critical starting material is phenyl-d5-acetonitrile, which can be prepared from commercially available bromobenzene-d5.
The overall forward synthesis strategy is as follows:
-
Synthesis of Phenyl-d5-acetonitrile: A standard cyanation reaction on bromobenzene-d5.
-
Piperidine Ring Formation: A double alkylation of phenyl-d5-acetonitrile with N,N-bis(2-chloroethyl)methylamine using a strong base to form the key nitrile intermediate.
-
Hydrolysis and Esterification: Conversion of the nitrile group to the ethyl ester via hydrolysis to the carboxylic acid followed by Fischer esterification.
-
Salt Formation: Conversion of the meperidine-d5 free base to its stable hydrochloride salt.
Visualizing the Synthetic Pathway
The following diagram illustrates the complete synthetic sequence from bromobenzene-d5 to Meperidine-d5 hydrochloride.
Sources
- 1. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]
- 2. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 3. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 6. isotope.com [isotope.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. scholarworks.uno.edu [scholarworks.uno.edu]
Decoding the Certificate of Analysis: A Technical Guide to Meperidine-d5 Hydrochloride
Introduction: The Critical Role of Isotopically Labeled Standards in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical development and forensic toxicology, the accuracy of quantitative measurements is paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving this accuracy, especially in complex matrices like biological fluids. Meperidine-d5 hydrochloride, a deuterated analog of the synthetic opioid meperidine, serves as an exemplary internal standard for the quantification of meperidine by mass spectrometry-based methods.[1][2][3] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thus correcting for variations during sample preparation and analysis.[4]
This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for Meperidine-d5 hydrochloride. We will dissect each critical section of the CoA, elucidating the scientific principles behind the analytical techniques employed and interpreting the data presented. This document is intended for researchers, scientists, and drug development professionals who rely on the integrity of such reference materials for the validation of bioanalytical methods and the generation of reliable data.[4]
Meperidine, a Schedule II controlled substance, is a synthetic opioid used for the management of moderate to severe acute pain.[5][6][7][8][9][10][11] Its metabolism in the liver to normeperidine, a metabolite with potential central nervous system toxicity, necessitates precise quantification in pharmacokinetic and toxicological studies.[10][12] The use of a deuterated internal standard like Meperidine-d5 is therefore indispensable for accurate monitoring.
I. Unveiling the Identity: Confirmation of Molecular Structure
The foundational aspect of any Certificate of Analysis is the unequivocal confirmation of the chemical identity of the material. For Meperidine-d5 hydrochloride, this involves verifying the core structure of meperidine and the presence and location of the deuterium labels.
A. Mass Spectrometry (MS): The Definitive Fingerprint
Mass spectrometry is a powerful technique for confirming the molecular weight and fragmentation pattern of a molecule. For Meperidine-d5 hydrochloride, the CoA will typically report the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the expected deuterated formula.
-
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio. The mass spectrum provides a unique fragmentation pattern that is characteristic of the molecule's structure.
-
Interpretation of CoA Data: The CoA will show a prominent peak corresponding to the molecular weight of the Meperidine-d5 cation. The five deuterium atoms on the phenyl ring increase the mass by 5 atomic mass units compared to unlabeled meperidine.[1][2]
Table 1: Comparison of Molecular Weights
| Compound | Molecular Formula (Free Base) | Exact Mass (Free Base) |
| Meperidine | C₁₅H₂₁NO₂ | 247.1572 g/mol [13] |
| Meperidine-d5 | C₁₅H₁₆D₅NO₂ | 252.1886 g/mol |
The mass spectrum of Meperidine-d5 will exhibit a molecular ion peak at a higher m/z value than that of unlabeled meperidine, providing strong evidence of successful deuteration.
B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Protons
While MS confirms the overall mass, ¹H NMR spectroscopy provides detailed information about the structure and the specific positions of protons within the molecule.
-
Principle: ¹H NMR exploits the magnetic properties of hydrogen nuclei. The chemical shift of each proton provides information about its local electronic environment.
-
Interpretation of CoA Data: In the ¹H NMR spectrum of Meperidine-d5, the signals corresponding to the protons on the phenyl ring will be significantly diminished or absent, confirming the substitution with deuterium. The remaining signals for the N-methyl, ethyl ester, and piperidine ring protons should be present and consistent with the structure of meperidine.
II. Assessing Purity: A Multifaceted Approach
The purity of a reference standard is critical for accurate quantification. A CoA for Meperidine-d5 hydrochloride will detail both its chemical and isotopic purity.
A. Chemical Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for determining the chemical purity of pharmaceutical compounds.
-
Principle: The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector, measures the absorbance of the eluting components.
-
Interpretation of CoA Data: The CoA will report the purity as a percentage, typically calculated from the area of the main peak relative to the total area of all peaks in the chromatogram. High purity (often ≥98%) ensures that the standard is free from significant organic impurities that could interfere with the analysis.[1] Potential impurities in meperidine can arise from its synthesis or degradation.[14]
Experimental Protocol: Chemical Purity of Meperidine-d5 HCl by HPLC
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program: A time-based gradient from 95% A to 5% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of Meperidine-d5 hydrochloride and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 mobile phase mixture.
-
-
Analysis:
-
Inject 10 µL of the prepared standard solution onto the HPLC system.
-
Acquire the chromatogram for 20 minutes.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main Meperidine-d5 peak relative to the total peak area.
-
Purity (%) = (Area of Meperidine-d5 Peak / Total Area of All Peaks) x 100.
-
B. Isotopic Purity by Mass Spectrometry
For a deuterated standard, it is crucial to determine the extent of deuterium incorporation and the distribution of isotopic species.
-
Principle: High-resolution mass spectrometry can distinguish between molecules with very small mass differences, such as those containing different numbers of deuterium atoms.
-
Interpretation of CoA Data: The CoA will specify the isotopic purity, often reported as ≥98% or ≥99% deuterated forms (d1-d5).[2][4] This indicates that the vast majority of the molecules contain the desired number of deuterium atoms. A detailed isotopic distribution may also be provided, showing the relative abundance of d0, d1, d2, d3, d4, and d5 species. A low percentage of the unlabeled (d0) form is critical to avoid underestimation of the analyte in a quantitative assay.
dot
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
III. Quantifying the Standard: Potency and Concentration
For quantitative applications, the exact amount of the standard must be known. The CoA will provide a certified concentration or potency value.
A. Assay by Quantitative NMR (qNMR) or HPLC
The potency of the solid material is often determined by a primary method like qNMR or by HPLC against a certified reference standard.
-
Principle (qNMR): qNMR is a direct and primary method of quantification. The signal intensity of the analyte is compared to that of a certified internal standard of known concentration and purity. The molar ratio, and thus the concentration of the analyte, can be determined with high accuracy.
-
Interpretation of CoA Data: The CoA will state the assay value as a percentage (e.g., 99.5% by qNMR). This value accounts for both chemical impurities and non-volatile components like water and residual solvents.
B. Water Content by Karl Fischer Titration
Hygroscopic compounds can absorb atmospheric moisture, which affects their true concentration when weighed.[15]
-
Principle: Karl Fischer titration is a specific and accurate method for determining the water content in a sample. It is a coulometric or volumetric titration based on a reaction between iodine and sulfur dioxide in the presence of water.
-
Interpretation of CoA Data: The water content is reported as a weight percentage. This value is crucial for correcting the weighed amount of the standard to determine the amount of anhydrous material.
IV. Physical and Chemical Properties
A comprehensive CoA will also include key physical and chemical data.
Table 2: Typical Physical and Chemical Properties on a Meperidine-d5 HCl CoA
| Parameter | Typical Specification | Significance |
| Appearance | White to off-white solid | Confirms the expected physical state and absence of gross contamination. |
| Solubility | Soluble in water and methanol[5] | Provides guidance for preparing stock solutions. |
| Molecular Formula | C₁₅H₁₆D₅NO₂ • HCl[1][2] | Defines the elemental composition of the deuterated molecule. |
| Formula Weight | 288.8 g/mol [1][2] | The sum of the atomic weights of the atoms in the formula. |
V. Storage and Handling: Ensuring Long-Term Stability
To maintain the integrity of the reference standard, proper storage and handling are essential.
-
Storage Conditions: The CoA will recommend appropriate storage conditions, which are typically in a cool, dry, and dark place to prevent degradation.[4][15] For long-term storage, refrigeration (2°C to 8°C) or freezing (-20°C) is often advised.[15] The container should be tightly sealed to prevent moisture uptake.[15]
-
Handling Precautions: Due to the hygroscopic nature of many hydrochloride salts, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.[15] Handling in a dry environment, such as a glove box, is ideal for sensitive applications.[15] Meperidine-d5 hydrochloride is a Schedule II controlled substance and must be handled in accordance with all applicable regulations.[1][2]
dot
Caption: Role of Meperidine-d5 in Quantifying Meperidine and its Metabolites.
Conclusion
The Certificate of Analysis for Meperidine-d5 hydrochloride is more than just a document of compliance; it is a comprehensive scientific report that provides the end-user with the necessary information to use this critical reagent with confidence. By understanding the principles behind the analytical tests for identity, purity, and potency, researchers can ensure the accuracy and reliability of their quantitative data. The use of high-purity, well-characterized, isotopically labeled internal standards like Meperidine-d5 hydrochloride is fundamental to the integrity of bioanalytical studies, supporting drug development from preclinical pharmacokinetics to clinical monitoring and forensic toxicology.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Benchchem. (2025). Technical Support Center: Navigating the Nuances of Deuterated Compounds.
- U.S. Food and Drug Administration. (n.d.). Demerol.
- Drugs.com. (n.d.). Meperidine: Package Insert / Prescribing Information / MOA.
- U.S. Food and Drug Administration. (n.d.). Highlights of Prescribing Information - DEMEROL.
- Cayman Chemical. (n.d.). Meperidine-d5 (hydrochloride) (CAS 1330180-05-6).
- Cayman Chemical. (n.d.). Meperidine-d5 (hydrochloride) (exempt preparation).
- Cayman Chemical. (n.d.). Meperidine (hydrochloride) (CRM) (CAS 50-13-5).
- Liao, H. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate.
- Majcher, M., & Jeleń, H. (n.d.). Flavor Compounds Identification and Reporting. MDPI.
- National Institute of Standards and Technology. (n.d.). Meperidine. NIST WebBook.
- Poklis, A., et al. (n.d.). Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard. PubMed.
- U.S. Drug Enforcement Administration. (n.d.). Controlled Substance Schedules.
- U.S. Drug Enforcement Administration. (n.d.). Drug Scheduling.
-
Das Gupta, V. (1983). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 695-697. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 9. dea.gov [dea.gov]
- 10. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Meperidine [webbook.nist.gov]
- 14. Impurities in drugs II: meperidine and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Meperidine-d5 Hydrochloride: Sourcing and Application for Researchers
For Immediate Distribution
Ann Arbor, MI – January 16, 2026 – This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals on the commercial sourcing and application of Meperidine-d5 hydrochloride. This deuterated internal standard is indispensable for the accurate quantification of meperidine in complex biological matrices.
Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Analysis
Meperidine, a synthetic opioid analgesic, is subject to rigorous monitoring in both clinical and forensic settings.[1] Accurate quantification of meperidine is paramount for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis. The "gold standard" for this quantification is mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).
The use of a stable isotope-labeled internal standard, such as Meperidine-d5 hydrochloride, is fundamental to a robust and reliable quantitative assay. Deuterated standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, allowing them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer. However, their difference in mass allows for their distinct detection. This co-analysis effectively normalizes for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the results.[2][3][4]
Meperidine-d5 hydrochloride, with five deuterium atoms on the phenyl ring, provides a significant mass shift from the parent compound, minimizing isotopic crosstalk and ensuring reliable quantification.
Commercial Suppliers of Meperidine-d5 Hydrochloride: A Comparative Overview
The selection of a reliable commercial supplier for Meperidine-d5 hydrochloride is a critical first step in developing a validated analytical method. Key considerations include the supplier's quality certifications, the product's purity and characterization, and the availability of comprehensive documentation.
Several reputable suppliers offer Meperidine-d5 hydrochloride for research purposes. The following table provides a comparative overview of some of the key players in the market:
| Supplier | Product Name | CAS Number | Molecular Formula | Formula Weight | Purity | Formulation | ISO Accreditations |
| Cayman Chemical | Meperidine-d5 (hydrochloride) | 1330180-05-6 | C₁₅H₁₆D₅NO₂ • HCl | 288.8 g/mol | ≥98% | Neat Solid or 1 mg/mL in Methanol | ISO/IEC 17025 & ISO 17034 |
| LGC Standards | Meperidine-d5 (hydrochloride) (exempt preparation) | 1330180-05-6 | C₁₅H₁₆D₅NO₂ • HCl | 288.17 g/mol | Not specified | 1 mg/mL solution in methanol | ISO 17034 |
| Cerilliant (a MilliporeSigma company) | Meperidine-D4 | Not specified for d5 | C₁₅H₁₇D₄NO₂ • HCl | 287.8 g/mol | Not specified | Solution in Methanol | ISO/IEC 17025 & ISO 17034 |
| Clearsynth | Meperidine Hydrochloride | 50-13-5 (for non-deuterated) | Not specified for d5 | Not specified for d5 | Not specified | Not specified | Not specified |
Note: Cerilliant prominently offers Meperidine-d4, and researchers should verify the availability of the d5 version directly. Clearsynth lists the non-deuterated API but may offer custom synthesis of the deuterated analog.
The Importance of ISO 17034 Accreditation
For a reference material to be considered of the highest quality, the manufacturer should be accredited to ISO 17034, "General requirements for the competence of reference material producers." This standard ensures that the entire process of producing, characterizing, and certifying the reference material is conducted in a metrologically valid manner. When selecting a supplier, researchers should prioritize those with this accreditation to ensure the integrity of their analytical results.
Synthesis and Characterization of Meperidine-d5 Hydrochloride
While a detailed, step-by-step synthesis protocol from commercial suppliers is proprietary, the general synthetic route for Meperidine-d5 hydrochloride can be inferred from established organic chemistry principles. A plausible approach involves the use of a deuterated Grignard reagent, such as phenyl-d5-magnesium bromide, in the synthesis of the piperidine ring structure.[5][6][7][8]
The synthesis of phenyl-d5-magnesium bromide can be achieved by reacting bromobenzene-d5 with magnesium metal in an anhydrous ether solvent.[5][6][7][8] This deuterated Grignard reagent can then be used in a multi-step synthesis to construct the 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid ethyl ester, which is subsequently converted to the hydrochloride salt.
Characterization of the final product is crucial to confirm its identity and purity. A comprehensive Certificate of Analysis (CoA) from the supplier should include data from various analytical techniques, such as:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the location of the deuterium labels.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity.
Experimental Protocol: Quantitative Analysis of Meperidine using LC-MS/MS with Meperidine-d5 Hydrochloride Internal Standard
This section provides a representative, step-by-step methodology for the quantitative analysis of meperidine in a biological matrix (e.g., human plasma) using LC-MS/MS. This protocol is based on established methods and application notes from leading analytical instrument manufacturers.[2][3][4][9][10][11][12][13][14][15][16][17][18]
Materials and Reagents
-
Meperidine hydrochloride certified reference material
-
Meperidine-d5 hydrochloride certified reference material (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation
-
Standard and Internal Standard Solutions:
-
Prepare stock solutions of meperidine and Meperidine-d5 hydrochloride (1 mg/mL) in methanol.
-
Prepare working standard solutions by serial dilution of the meperidine stock solution.
-
Prepare an internal standard working solution (e.g., 100 ng/mL) by diluting the Meperidine-d5 hydrochloride stock solution.
-
-
Protein Precipitation:
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation and Evaporation:
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II, Sciex ExionLC).
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Agilent 6400 Series, Sciex Triple Quad 4500).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Meperidine: Q1/Q3 (e.g., 248.2 -> 220.2)
-
Meperidine-d5: Q1/Q3 (e.g., 253.2 -> 225.2)
-
Data Analysis
The concentration of meperidine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards of known concentrations.
Visualization of the Analytical Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for sourcing and synthesis of Meperidine-d5 HCl.
Caption: Workflow for quantitative analysis using LC-MS/MS.
Conclusion
Meperidine-d5 hydrochloride is an essential tool for researchers requiring accurate and precise quantification of meperidine. By carefully selecting a reputable supplier with appropriate quality certifications and implementing a well-validated analytical method, such as the LC-MS/MS protocol outlined in this guide, researchers can ensure the integrity and reliability of their data. This guide provides a foundational framework for sourcing and utilizing Meperidine-d5 hydrochloride, empowering scientists to advance their research in pharmacology, toxicology, and drug development.
References
-
Waters Corporation. (n.d.). Direct Analysis of Urinary Opioids and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS for Forensic Toxicology. Retrieved from [Link]
-
Agilent Technologies. (2012). SCREEN & QUANTIFY PAIN MANAGEMENT DRUGS FOR FORENSIC TOXICOLOGY. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Comprehensive Method for the Analysis of Pain Management Drugs and Drugs of Abuse Incorporating Simplified, Rapid Mixed-Mode SPE with UPLC-MS/MS for Clinical Research. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Retrieved from [Link]
-
Waters Corporation. (n.d.). Direct Analysis of Opioids and Metabolites from Whole Blood Using Ostro Sample Preparation Plates Combined with UPLC-MS/MS for Forensic Toxicology. Retrieved from [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Paracetamol and Aspirin in pain relievers on the Agilent 1220 Infinity Isocratic LC System with manual injector. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Urinary Opioids by Solid-phase Extraction LC-MS/MS for Clinical Research: Comparison of Automated and Manual Sample Preparation. Retrieved from [Link]
-
Grupo Biomaster. (n.d.). Determination of Pain Management Drugs using Automated Disposable Pipette Extraction and LC/MS/MS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. Retrieved from [Link]
-
ChemBK. (2024, April 10). Bromine (phenyl-d5) magnesium, 3.0M solution in diethyl ether. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. Retrieved from [Link]
-
Weldon, L. H. P., & Wilson, C. L. (1946). * Structure of Benzene. Part XII. 235 56. Structure of Benzene. Part XII. Preparation of Deuterated. Benzenes by the Grignard Reaction. Mono-*. RSC Publishing. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES. Retrieved from [Link]
-
Sciencemadness.org. (2008, August 27). Synthesis of Phenylmagnesium bromide. Retrieved from [Link]
-
Sci-Hub. (n.d.). 56. Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Retrieved from [Link]
-
Waters Corporation. (n.d.). Forensic Toxicology Application Notebook. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (1946). 56. Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Retrieved from [Link]
-
PubChem. (n.d.). Meperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 56. Structure of benzene. Part XII. Preparation of deuterated. Benzenes by the Grignard reaction. Mono- and 1 : 4-di-deuterobenzene. Retrieved from [Link]
-
University of Calgary. (n.d.). Detection of 21 Opioids by LC-MS/MS from dried urine spots. Retrieved from [Link]
-
Scribd. (n.d.). Meperidine Hydrochloride. Retrieved from [Link]
-
SCIEX. (n.d.). Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS. Retrieved from [Link]
-
PubChem. (n.d.). Meperidine Hydrochloride. Retrieved from [Link]
-
SCIEX. (n.d.). Breaking the limits: An ultra-sensitive complementary fragmentation for the confident identification and characterization of drug metabolites. Retrieved from [Link]
-
Oxford Academic. (2016, August 25). LC–MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
MDPI. (2021, November 17). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Retrieved from [Link]
-
Cerilliant. (n.d.). Meperidine-D4 | Certified Solutions Standards. Retrieved from [Link]
-
Cerilliant. (n.d.). Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials. Retrieved from [Link]
-
Clearsynth. (n.d.). Explore Our Extensive Product Listing - Premium Deuterium Products (D2O) by Clearsynth. Retrieved from [Link]
-
accessdata.fda.gov. (n.d.). Demerol (meperidine hydrochloride) tablets label. Retrieved from [Link]
Sources
- 1. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. prepchem.com [prepchem.com]
- 6. chembk.com [chembk.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. grupobiomaster.com [grupobiomaster.com]
- 12. lcms.cz [lcms.cz]
- 13. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 14. sciex.com [sciex.com]
- 15. sciex.com [sciex.com]
- 16. academic.oup.com [academic.oup.com]
- 17. agilent.com [agilent.com]
- 18. mdpi.com [mdpi.com]
The Criticality of Isotopic Purity in Regulated Bioanalysis: A Technical Guide for Meperidine-d5
Abstract
In the landscape of modern drug development and bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable for achieving accurate and reliable quantification of analytes in complex biological matrices. Meperidine-d5, the deuterated analog of the synthetic opioid meperidine, serves as a quintessential internal standard in pharmacokinetic, toxicological, and forensic analyses. Its efficacy, however, is fundamentally tethered to its isotopic purity. This technical guide provides an in-depth exploration of the isotopic purity requirements for Meperidine-d5, elucidating the underlying scientific principles, regulatory expectations, and analytical methodologies for its verification. This document is intended for researchers, analytical scientists, and quality assurance professionals engaged in regulated bioanalysis.
The Foundational Role of Meperidine-d5 in Quantitative Bioanalysis
Meperidine (marketed as Demerol) is a synthetic opioid used for the management of moderate to severe pain.[1] In bioanalytical settings, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial. The ideal IS is a compound that shares near-identical physicochemical properties with the analyte of interest.[2] This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for variations in these processes.[2]
Meperidine-d5, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an exemplary SIL-IS for meperidine. Its slightly higher mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its structural similarity ensures it co-elutes and experiences similar matrix effects.[3]
The core principle of using a SIL-IS is to calculate the analyte concentration based on the ratio of the analyte's response to the IS's response. This ratiometric approach corrects for potential sample loss during preparation and fluctuations in instrument performance. The validity of this entire process, however, hinges on the assumption that the concentration of the IS is known and that the IS itself does not contribute to the analyte's signal. This is where isotopic purity becomes a critical parameter.
Defining Isotopic Purity and Its Ramifications
Isotopic purity refers to the percentage of a SIL compound that is fully and correctly labeled with the desired stable isotopes, relative to the total amount of all isotopic variants of that compound.[4] For Meperidine-d5, this means quantifying the proportion of molecules that are indeed d5, as opposed to unlabeled (d0) or partially deuterated (d1, d2, d3, d4) species.
The presence of a significant d0 impurity in the Meperidine-d5 standard is the most detrimental issue. This unlabeled meperidine is indistinguishable from the analyte being measured, leading to an overestimation of the analyte's concentration. This is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the d0 impurity can be substantial relative to the low analyte concentration in the sample.
Regulatory Imperatives and Industry Standards
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) do not set explicit, compound-specific isotopic purity requirements for every SIL-IS. Instead, their guidance for bioanalytical method validation emphasizes the need for well-characterized reference standards and the overall accuracy and reliability of the analytical method.[5] The responsibility falls on the researcher to demonstrate that the internal standard is "fit for purpose" and does not compromise the integrity of the data.[6]
In practice, the industry standard for high-quality SIL-IS, including Meperidine-d5, is driven by the capabilities of synthetic chemistry and the requirements of sensitive bioanalytical assays. Reputable suppliers of certified reference materials (CRMs) provide detailed Certificates of Analysis (CoA) that specify both chemical and isotopic purity.
| Parameter | Typical Specification | Source Example |
| Chemical Purity | ≥98% | Cayman Chemical[7] |
| Isotopic Purity | ≥99% (total deuterated forms d1-d5) | Cayman Chemical[8] |
While a total deuterated purity of ≥99% is a common specification, the critical value is the percentage of the d0 isotopologue. For high-sensitivity assays, the d0 content should ideally be less than 0.1%. This ensures that the contribution of the IS to the analyte signal is negligible.
Analytical Characterization of Meperidine-d5 Isotopic Purity
Verifying the isotopic purity of Meperidine-d5 is a non-trivial analytical challenge that requires high-resolution and high-sensitivity instrumentation. The two primary techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: The Primary Tool for Isotopologue Distribution
High-Resolution Mass Spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) or Orbitrap MS, is the most powerful tool for determining the distribution of isotopologues in a deuterated standard.[9][10] The high resolving power of these instruments allows for the separation and quantification of ions that differ in mass by only a single neutron (the difference between deuterium and protium).[9]
Experimental Protocol: Isotopic Purity Assessment of Meperidine-d5 by LC-HRMS
-
Sample Preparation:
-
Accurately prepare a solution of the Meperidine-d5 standard in a suitable solvent (e.g., methanol) at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).
-
Prepare a similar solution of unlabeled Meperidine as a reference.
-
-
Liquid Chromatography (LC) Separation:
-
Utilize a suitable reversed-phase LC method to chromatographically separate the Meperidine-d5 from any potential impurities. A simple isocratic or gradient elution with a C18 column is typically sufficient. The goal is to ensure that the mass spectrum is acquired from a pure peak.
-
-
Mass Spectrometry (MS) Acquisition:
-
Introduce the sample into the HRMS instrument.
-
Acquire full-scan mass spectra in positive ion mode, focusing on the m/z range that includes the unlabeled (d0) and labeled (d5) molecular ions. For Meperidine (C₁₅H₂₁NO₂), the monoisotopic mass is approximately 247.157 g/mol . The protonated molecule [M+H]⁺ will be observed at m/z 248.165. For Meperidine-d5 (C₁₅H₁₆D₅NO₂), the [M+H]⁺ ion will be at m/z 253.196.
-
Ensure the mass resolution is set sufficiently high (>10,000 FWHM) to resolve the isotopic peaks clearly.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the chromatographic peak for Meperidine-d5.
-
Identify and integrate the peak areas for each isotopologue:
-
d0: m/z ~248.17
-
d1: m/z ~249.17
-
d2: m/z ~250.18
-
d3: m/z ~251.19
-
d4: m/z ~252.19
-
d5: m/z ~253.20
-
-
Correct the observed peak areas for the natural isotopic abundance of ¹³C in the unlabeled Meperidine. This can be done by analyzing the unlabeled standard and determining the natural M+1, M+2, etc., peak intensities.
-
Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all isotopologues (d0 through d5).
-
Calculate the isotopic enrichment as the sum of the percentages of all deuterated isotopologues (d1 through d5).
-
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
NMR Spectroscopy: A Quantitative and Structural Verification Tool
While MS excels at determining isotopologue distribution, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and powerful method for confirming the positions of the deuterium labels and quantifying the overall isotopic enrichment.[11][12]
-
¹H NMR (Proton NMR): By comparing the integral of a proton signal in the labeled region (e.g., the aromatic protons) to the integral of a signal from a non-labeled region of the molecule (e.g., the N-methyl protons), one can calculate the degree of deuteration at a specific site. The absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum of Meperidine-d5 would confirm that deuteration has occurred on the phenyl ring.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can confirm the presence of deuterium at the expected positions and can be used for quantitative analysis of isotopic purity.
The combination of HRMS and NMR provides a comprehensive and self-validating system for the characterization of Meperidine-d5, ensuring both the correct isotopic distribution and the structural integrity of the standard.
Synthesis, Impurities, and Stability Considerations
The isotopic purity of Meperidine-d5 is a direct outcome of its synthetic route. Deuterium is typically introduced by using a deuterated starting material, such as benzene-d6, early in the synthesis of the phenylpiperidine core.
Sources
- 1. eurisotop.com [eurisotop.com]
- 2. Meperidine-d5 (hydrochloride) (exempt preparation) [A 1 mg/ml solution in methanol] [lgcstandards.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pethidine (Meperidine) 1.0 mg/ml in Methanol [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 8. Drug Substance Stable Isotope Labeled Reference Standards Archives - Acanthus Research [acanthusresearch.com]
- 9. usp.org [usp.org]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Normeperidine | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. Home - Cerilliant [cerilliant.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Meperidine in Human Plasma Using Meperidine-d5
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of meperidine in human plasma. The opioid analgesic meperidine is widely used for the treatment of moderate to severe pain, and its therapeutic drug monitoring is crucial for efficacy and safety.[1] This method utilizes a stable isotope-labeled internal standard, meperidine-d5, to ensure accuracy and precision. The protocol described herein has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[2][3][4][5] The simple and efficient sample preparation, coupled with the speed and specificity of LC-MS/MS, makes this method ideal for high-throughput analysis in clinical and research settings.
Introduction
Meperidine, also known as pethidine, is a synthetic opioid analgesic belonging to the phenylpiperidine class.[1] It is primarily used for the management of acute pain. Due to its potential for abuse and the risk of neurotoxic metabolite accumulation (normeperidine), accurate and reliable quantification of meperidine in biological matrices is essential for both therapeutic drug monitoring and forensic toxicology.[6]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[7][8] This application note presents a detailed protocol for the determination of meperidine in human plasma using LC-MS/MS with meperidine-d5 as the internal standard (IS).[9][10] The use of a stable isotope-labeled IS is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing the most accurate correction for analytical variability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic and mass spectrometric conditions, and a full validation summary according to international regulatory standards.[11][12][13][14][15]
Experimental
Materials and Reagents
-
Meperidine hydrochloride (Reference Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using the instrument manufacturer's software.
Liquid Chromatography Conditions
The chromatographic separation is crucial for resolving meperidine from potential interferences in the plasma matrix. A reverse-phase method is typically employed.
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) or similar reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, ramping up to elute meperidine, followed by a wash and re-equilibration step. A typical starting condition could be 95% A, ramping to 95% B. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 5-7 minutes |
Rationale: The C18 column provides good retention and peak shape for meperidine. The acidic mobile phase (formic acid) ensures the analyte is in its protonated form, which is optimal for positive ion electrospray ionization and improves chromatographic peak shape.[16] A gradient elution allows for efficient separation from endogenous plasma components and a timely elution of the analyte.
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Meperidine | Meperidine-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 248.2 | m/z 253.2 |
| Product Ion (Q3) | m/z 220.2 | m/z 225.2 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized for the specific instrument | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument | Optimized for the specific instrument |
Rationale: The MRM transitions are selected for their specificity and abundance. The transition for meperidine (248.2 → 220.2) corresponds to the fragmentation of the protonated molecule. Meperidine-d5 has a mass shift of 5 Da, and its corresponding fragment also shows this shift, ensuring no crosstalk between the analyte and the internal standard.[7][8] Instrument-specific parameters like CE and DP must be optimized to achieve the best sensitivity.
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve meperidine HCl and meperidine-d5 HCl in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the meperidine stock solution in 50:50 methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the meperidine-d5 stock solution in 50:50 methanol:water.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate meperidine working standard solutions to achieve a concentration range of, for example, 1 to 1000 ng/mL. A typical calibration curve would consist of a blank (plasma with IS), a zero standard (blank plasma without IS), and 6-8 non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). These are prepared from a separate stock solution than the calibration standards.
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol provides a general guideline for liquid-liquid extraction (LLE), a common and effective technique for cleaning up plasma samples.
Caption: Liquid-Liquid Extraction Workflow for Meperidine from Plasma.
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the meperidine-d5 internal standard working solution.
-
Vortex briefly.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex to dissolve the residue and transfer to an autosampler vial for injection.
Method Validation
The bioanalytical method was validated according to the FDA and EMA guidelines.[2][3][4] The following parameters were assessed:
Selectivity and Specificity
Selectivity was evaluated by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of meperidine and meperidine-d5. No significant interfering peaks were observed.
Linearity and Range
The linearity of the method was assessed by analyzing calibration curves on three separate days. The calibration curve was constructed by plotting the peak area ratio of meperidine to meperidine-d5 against the nominal concentration of meperidine. The curve was fitted with a linear regression model with a 1/x² weighting. The correlation coefficient (r²) was consistently > 0.99.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing six replicates of the LQC, MQC, and HQC samples on three different days.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LQC | < 15% | < 15% | ± 15% | ± 15% |
| MQC | < 15% | < 15% | ± 15% | ± 15% |
| HQC | < 15% | < 15% | ± 15% | ± 15% |
The acceptance criteria are a precision (%CV) not exceeding 15% (20% for the Lower Limit of Quantification, LLOQ) and an accuracy (%Bias) within ±15% (±20% for LLOQ) of the nominal values.
Matrix Effect
The matrix effect was assessed by comparing the peak response of meperidine in post-extraction spiked plasma samples with the response of neat solutions at the same concentration. The internal standard, meperidine-d5, effectively compensated for any observed matrix effects.
Recovery
The extraction recovery of meperidine was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples at three QC levels. The recovery was consistent and reproducible across the concentration range.
Stability
The stability of meperidine in human plasma was evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. Meperidine was found to be stable under all tested conditions.[17]
Caption: Key Parameters for Bioanalytical Method Validation.
Conclusion
This application note describes a robust, sensitive, and selective LC-MS/MS method for the quantification of meperidine in human plasma. The use of a deuterated internal standard, meperidine-d5, ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method has been successfully validated according to international guidelines, demonstrating its reliability for pharmacokinetic studies, therapeutic drug monitoring, and forensic applications.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][2][4]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link][12]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][2]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][13]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][14]
-
Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][18]
-
SIELC Technologies. Separation of Meperidine on Newcrom R1 HPLC column. [Link][16]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
Slideshare. Bioanalytical method validation emea. [Link][15]
-
National Institute of Standards and Technology. Meperidine. [Link]
-
SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link][7]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link][8]
-
Oxford Academic. LC–MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. [Link][19]
-
PubMed. Determination of Pethidine in Human Plasma by LC-MS/MS. [Link][20]
-
PubMed. LC-MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. [Link][21]
-
MDPI. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]
-
ANTISEL. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]
-
IRIS-AperTO. Targeted and untargeted detection of fentanyl analogs and their metabolites in hair by means of UHPLC-QTOF-HRMS. [Link]
-
PubMed. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. [Link][22]
-
Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. [Link]
-
PubMed. Chemical stability of meperidine hydrochloride in polypropylene syringes. [Link][17]
-
Semantic Scholar. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. [Link]
-
ElectronicsAndBooks. Journal of Chromatography A. [Link]
Sources
- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. moh.gov.bw [moh.gov.bw]
- 15. Bioanalytical method validation emea | PPTX [slideshare.net]
- 16. Separation of Meperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC-MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Quantitative Analysis of Meperidine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Abstract
This technical guide provides a detailed, field-proven protocol for the quantitative analysis of meperidine (also known as pethidine) in biological matrices, such as plasma or urine, utilizing gas chromatography-mass spectrometry (GC-MS). The method's robustness and accuracy are significantly enhanced by the incorporation of a stable isotope-labeled internal standard, Meperidine-d5. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from sample preparation to data analysis, grounded in established analytical principles and regulatory guidelines.
Introduction: The Rationale for Rigorous Meperidine Quantification
Meperidine is a synthetic opioid analgesic used for the management of moderate to severe pain.[1] Its therapeutic window is relatively narrow, and its metabolism leads to the formation of normeperidine, a toxic metabolite that can cause central nervous system excitation, including seizures, particularly with repeated dosing or in patients with renal impairment.[2][3][4] Consequently, the accurate and precise quantification of meperidine in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology.
Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing excellent chromatographic separation and sensitive, specific detection. The use of a deuterated internal standard, such as Meperidine-d5, is the gold standard for quantitative mass spectrometry. This is because a stable isotope-labeled internal standard behaves nearly identically to the analyte during sample extraction, derivatization, and chromatographic analysis, effectively compensating for variations in sample preparation and instrument response.[5] This approach, known as stable isotope dilution analysis, is fundamental to achieving the highest level of accuracy and precision in quantitative bioanalysis.
This guide will detail a validated GC-MS method for meperidine, emphasizing the critical steps and the scientific reasoning behind them to ensure reproducible and reliable results, in alignment with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Analytical Workflow: From Sample to Result
The overall analytical process can be visualized as a sequential workflow, ensuring that each step is optimized for the accurate quantification of meperidine.
Caption: A schematic overview of the key stages in the quantitative analysis of meperidine using GC-MS with an internal standard.
Detailed Experimental Protocol
This protocol is designed to be a comprehensive guide. However, it is essential that it is validated in the end-user's laboratory to ensure it meets the specific requirements of their application, in accordance with guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]
Materials and Reagents
-
Analytes: Meperidine hydrochloride, Meperidine-d5 hydrochloride (internal standard)
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate, n-Hexane, Isopropanol
-
Reagents: Ammonium hydroxide, Sodium hydroxide, Hydrochloric acid
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14][15]
-
Biological Matrix: Drug-free human plasma or urine for calibration standards and quality controls.
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate meperidine from the complex biological matrix, which contains proteins, lipids, and other potential interferences.[16][17][18][19] Liquid-liquid extraction (LLE) is a robust and widely used technique for this purpose.
Step-by-Step LLE Protocol:
-
Aliquoting: To a 2 mL polypropylene microcentrifuge tube, add 500 µL of the biological sample (plasma, urine, calibrator, or quality control).
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of Meperidine-d5 working solution to each tube, except for a "double blank" sample (matrix without analyte or internal standard).
-
Alkalinization: Add 100 µL of concentrated ammonium hydroxide to each tube to adjust the pH to approximately 9-10. This deprotonates the meperidine, making it more soluble in organic solvents.
-
Extraction: Add 1 mL of an organic extraction solvent mixture (e.g., n-Hexane:Isopropanol, 9:1 v/v).
-
Mixing: Vortex the tubes for 1 minute to ensure thorough mixing and facilitate the partitioning of meperidine into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate. This sample is now ready for GC-MS analysis.
Optional Derivatization
For certain GC systems, derivatization can improve the chromatographic properties of meperidine by increasing its volatility and thermal stability.[14][20][21][22][23] Silylation is a common derivatization technique.
Silylation Protocol (if required):
-
To the dried extract from the LLE step, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Conditions
The following table outlines a typical set of GC-MS parameters for meperidine analysis. These should be considered a starting point and may require optimization for your specific instrumentation.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides robust and reproducible chromatographic performance. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte onto the column for high sensitivity. |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min | Provides good separation of meperidine from matrix components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Mass Spectrometer | Agilent 5977 or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temperature | 230°C | Optimizes ionization efficiency and minimizes source contamination. |
| Quadrupole Temperature | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| Ions to Monitor | Meperidine: m/z 247, 246, 174; Meperidine-d5: m/z 252, 251, 179 | These are characteristic ions for the analyte and internal standard. |
Method Validation: Ensuring Trustworthiness
A rigorous method validation is essential to demonstrate that the analytical procedure is fit for its intended purpose.[8][24] The validation should be performed according to established guidelines from bodies like the FDA or CLSI.[6][10][11][12][25]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[24] This is assessed by analyzing blank matrix samples from multiple sources.
-
Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among a series of measurements.[24] These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[26]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can be assessed by comparing the response of the analyte in a post-extraction spiked sample to a pure standard. The use of a co-eluting stable isotope-labeled internal standard is the most effective way to mitigate matrix effects.
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by performing a linear regression of the peak area ratios of the calibrators versus their known concentrations.
-
Quantification of Unknowns: The concentration of meperidine in unknown samples is determined by calculating their peak area ratios and interpolating the concentration from the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of meperidine in biological matrices using GC-MS with a deuterated internal standard. The detailed explanation of each step, from sample preparation to method validation, is intended to empower researchers to implement this method with confidence. Adherence to these principles and a thorough in-lab validation will ensure the generation of high-quality, reliable, and defensible data for a wide range of applications in clinical and forensic toxicology, as well as in pharmaceutical research.
References
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]
-
C62 | Liquid Chromatography-Mass Spectrometry Methods - CLSI. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. Available at: [Link]
-
Moore, C., Rana, S., & Coulter, C. (2007). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 850(1-2), 370-375. Available at: [Link]
-
Moy, K. V., Sempio, C., & Ruan, X. (2014). Factors impacting variability of the urinary normeperidine-to-meperidine metabolic ratio in patients with chronic pain. Journal of analytical toxicology, 38(1), 1-7. Available at: [Link]
-
Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline - ANSI Webstore. Available at: [Link]
-
[Analysis of meperidine and its metabolites in urine of an addict by GC/FID and GC/MS]. (1996). Se pu, 14(3), 200-201. Available at: [Link]
-
Sensitive determination of pethidine in body fluids by gas chromatography-tandem mass spectrometry. (2003). Journal of Chromatography B, 792(1), 117-121. Available at: [Link]
-
Is Meperidine the Drug That Just Won't Die? (2014). Hospital pediatrics, 4(4), 253-256. Available at: [Link]
-
CLSI: Clinical & Laboratory Standards Institute. Available at: [Link]
-
Meperidine | C15H21NO2 - PubChem. Available at: [Link]
-
C43 | Gas Chromatography/Mass Spectrometry Confirmation of Drugs - CLSI. Available at: [Link]
-
Meperidine - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Factors Impacting Variability of the Urinary Normeperidine-to-Meperidine Metabolic Ratio in Patients with Chronic Pain | Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (1994). Journal of food and drug analysis, 2(3), 1. Available at: [Link]
-
Standardization of LC-MS/MS in Clinical Laboratory - Longdom. Available at: [Link]
-
Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
extraction of drug from biological matrix.pptx - Slideshare. Available at: [Link]
-
Sensitive determination of pethidine in body fluids by surface ionization organic mass spectrometry. (2001). Journal of chromatography. B, Biomedical sciences and applications, 758(1), 117-121. Available at: [Link]
-
A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. (2022). Toxics, 10(11), 693. Available at: [Link]
-
An analytical approach to determining pethidine: An investigation of 18 patients' urine. (2023). Journal of pharmaceutical and biomedical analysis, 236, 115670. Available at: [Link]
-
GC-MS analysis of multiply derivatized opioids in urine. (2009). Journal of analytical toxicology, 33(5), 235-243. Available at: [Link]
-
Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Available at: [Link]
-
Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. (2022). Molecules (Basel, Switzerland), 27(19), 6761. Available at: [Link]
-
Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. (2013). Journal of analytical toxicology, 37(8), 537-543. Available at: [Link]
-
Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. - Semantic Scholar. Available at: [Link]
-
Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. (2022). Separations, 9(7), 179. Available at: [Link]
-
Extraction of Drug From The Biological Matrix | PDF - Scribd. Available at: [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Available at: [Link]
-
Validation for the Qualitative Analysis of Seized Drugs by GC-IRD | ASCLD. (2022). Available at: [Link]
-
Quantitation of opioids in blood and urine using gas chromatography-mass spectrometry (GC-MS). (2010). Methods in molecular biology (Clifton, N.J.), 603, 399-410. Available at: [Link]
-
(PDF) Extraction of Drug from the Biological Matrix: A Review - ResearchGate. Available at: [Link]
-
Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis*. (1995). Journal of analytical toxicology, 19(4), 197-201. Available at: [Link]
-
Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. (2022). Molecules (Basel, Switzerland), 27(19), 6761. Available at: [Link]
-
Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. (1995). Journal of analytical toxicology, 19(4), 197-201. Available at: [Link]
Sources
- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 10. C62 | Liquid Chromatography-Mass Spectrometry Methods [clsi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 13. C43 | Gas Chromatography/Mass Spectrometry Confirmation of Drugs [clsi.org]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. extraction of drug from biological matrix.pptx [slideshare.net]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. jfda-online.com [jfda-online.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. propharmagroup.com [propharmagroup.com]
- 25. longdom.org [longdom.org]
- 26. An analytical approach to determining pethidine: An investigation of 18 patients' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Meperidine in Human Urine using Stable Isotope Dilution and Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a robust and validated method for the quantitative analysis of meperidine in human urine. The protocol employs a stable isotope-labeled internal standard, Meperidine-d5, coupled with solid-phase extraction (SPE) for sample cleanup and concentration. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. This method is suitable for clinical and forensic toxicology, as well as for monitoring patient compliance in pain management settings.
Introduction
Meperidine, also known as pethidine, is a synthetic opioid analgesic used for the treatment of moderate to severe pain.[1][2][3] Due to its potential for abuse and the risk of toxicity from its metabolite, normeperidine, monitoring meperidine levels in urine is crucial for both therapeutic drug monitoring and forensic toxicology.[1][3] Urine is a preferred specimen for routine monitoring due to non-invasive collection and the detection of both the parent drug and its metabolites.[1][4]
Quantitative analysis of drugs in complex biological matrices like urine requires a method that is both accurate and precise. The "gold standard" for such analyses is mass spectrometry, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS).[5][6][7] A key element in achieving high-quality quantitative data is the use of an appropriate internal standard.
The Principle of Stable Isotope Dilution with Meperidine-d5
The use of a stable isotope-labeled internal standard (SIL-IS), such as Meperidine-d5, is the preferred method for quantitative mass spectrometry.[8][9] A SIL-IS is a form of the analyte where several atoms have been replaced with their heavier stable isotopes (e.g., deuterium for hydrogen).
Causality Behind Using Meperidine-d5:
-
Physicochemical Similarity: Meperidine-d5 is chemically identical to meperidine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[8][10] It will have the same extraction recovery and chromatographic retention time, co-eluting with the unlabeled meperidine.[8][11]
-
Correction for Matrix Effects: The urine matrix can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate results.[9] Since Meperidine-d5 co-elutes with meperidine, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a more robust and reliable assay.[9]
-
Improved Precision and Accuracy: The use of a SIL-IS compensates for variations in sample volume, extraction efficiency, and instrument response, thereby significantly improving the precision and accuracy of the quantification.[9][11]
The mass difference between meperidine and Meperidine-d5 allows the mass spectrometer to distinguish between the two compounds, while their chemical similarities ensure that the analytical process is internally validated for each sample.
Materials and Reagents
-
Meperidine hydrochloride (Cerilliant)
-
Meperidine-d5 hydrochloride (Cerilliant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine (for calibration standards and quality controls)
-
Solid-Phase Extraction (SPE) cartridges: Cation-exchange cartridges (e.g., Oasis MCX)[12]
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices.[13] For meperidine, a basic drug, a cation-exchange SPE cartridge is highly effective. The following protocol is a validated method for the extraction of meperidine from urine.[12][14][15]
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
Centrifuge samples at 3000 rpm for 10 minutes to pellet any particulate matter.
-
To a 1 mL aliquot of supernatant urine, add 25 µL of the Meperidine-d5 internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Add 1 mL of 0.1 M sodium acetate buffer (pH 4) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the cation-exchange SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of 0.1 M sodium acetate buffer (pH 4). Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 N hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences. Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the meperidine and Meperidine-d5 from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Meperidine in Urine.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The instrument should be set to Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.
Typical LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Meperidine | 248.2 | 220.2, 174.2 |
| Meperidine-d5 | 253.2 | 225.2, 179.2 |
| Normeperidine | 234.2 | 160.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation
A full method validation should be performed according to international guidelines. Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity | 10 - 2000 ng/mL (r² > 0.99) |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra- and Inter-day Precision | < 15% RSD |
| Accuracy (Bias) | Within ±15% of the nominal concentration |
| Extraction Recovery | > 85% |
| Matrix Effect | Compensated by Meperidine-d5, typically < 15% variation |
These values are representative and should be established by the individual laboratory.
Conclusion
The described method provides a reliable and robust protocol for the quantitative determination of meperidine in human urine. The use of Meperidine-d5 as an internal standard is critical for ensuring the accuracy and precision of the results by compensating for sample preparation variability and matrix effects. The combination of solid-phase extraction and LC-MS/MS analysis offers high sensitivity and selectivity, making this method well-suited for a range of applications from clinical toxicology to forensic analysis.
References
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]
-
Wong, R. C., & Yeh, C. K. (2000). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 24(4), 275–280. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
Kum, S., & Kılınç, E. (1999). Solid-phase Microextraction for the Determination of Pethidine and Methadone in Human Urine Using Gas Chromatography With Nitrogen-Phosphorus Detection. Analyst, 124(9), 1283–1286. [Link]
- Chou, P. P., Lu, C. M., & Li, Z. A. (1995). [Analysis of meperidine and its metabolites in urine of an addict by GC/FID and GC/MS]. Yao xue xue bao = Acta pharmaceutica Sinica, 30(1), 47–52.
-
SCIEX. (2015). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Barroso, M., Gallardo, E., & Queiroz, J. A. (2012). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 577–585. [Link]
-
Barroso, M., Gallardo, E., & Queiroz, J. A. (2012). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 36(8), 577–585. [Link]
- Kum, S., & Kılınç, E. (1999). Solid-phase microextraction for the determination of pethidine and methadone in human urine using gas chromatography with nitrogen-phosphorus detection. The Analyst, 124(9), 1283-6.
- Barroso, M., Gallardo, E., & Queiroz, J. A. (2012). Validation of an Automated Solid-Phase Extraction Method for the Analysis of 23 Opioids, Cocaine, and Metabolites in Urine with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 577-585.
-
Quest Diagnostics. (n.d.). Drug Monitoring, Meperidine, Quantitative, Urine. Retrieved from [Link]
-
Warde Medical Laboratory. (n.d.). MEPERIDINE, URINE, CONFIRMATION. Retrieved from [Link]
-
Stambaugh, J. E., & Wainer, I. W. (1975). The bioavailability of meperidine using urine assays for meperidine and normeperidine. The Journal of clinical pharmacology, 15(4 Pt 1), 269–271. [Link]
-
NMS Labs. (n.d.). Clinical Laboratory Test Information. Retrieved from [Link]
-
D'Souza, R., Ar-Rushdi, M. S., Al-Sabahi, J. N., & Al-Hinai, S. (2020). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. Molecules (Basel, Switzerland), 25(23), 5716. [Link]
-
Orfanidis, A., Gika, H. G., Mastrogianni, O. D., Papageorgiou, A., & Boumba, V. A. (2019). Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and quantification of 115 drugs of abuse and metabolites. Journal of pharmaceutical and biomedical analysis, 164, 304–314. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4058, Meperidine. Retrieved from [Link]
- Murphy, P. B., & Bechmann, S. (2023). Meperidine. In StatPearls.
Sources
- 1. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The bioavailability of meperidine using urine assays for meperidine and normeperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. aruplab.com [aruplab.com]
- 7. antisel.gr [antisel.gr]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. scispace.com [scispace.com]
- 11. texilajournal.com [texilajournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Quantification of Meperidine in Human Plasma via Mixed-Mode Solid-Phase Extraction and LC-MS/MS
Abstract
This application note presents a detailed and validated protocol for the extraction and quantification of meperidine from human plasma. The methodology leverages a mixed-mode solid-phase extraction (SPE) strategy for selective isolation and concentration of the analyte. Meperidine-d5 is employed as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and specificity, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.
Introduction: The Rationale for Selective Sample Preparation
Meperidine (also known as pethidine) is a synthetic opioid analgesic used for the management of moderate to severe pain.[1] Due to its potential for abuse and the need for precise therapeutic dosing, accurate measurement of its concentration in biological matrices like plasma is critical. Plasma, however, is a complex matrix containing proteins, lipids, salts, and other endogenous substances that can interfere with analysis and cause ion suppression in mass spectrometry.[2]
Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by isolating analytes of interest from complex sample matrices.[3][4][5] This not only purifies the sample but can also concentrate the analyte, thereby improving detection sensitivity.[2][5] The "bind and elute" strategy is a common SPE approach where the analyte is retained on the solid phase while interferences are washed away, followed by elution of the purified analyte.[2][6]
This protocol employs a mixed-mode SPE, which combines two different retention mechanisms—in this case, reversed-phase and strong cation exchange—on a single sorbent.[2] This dual-retention mechanism provides superior selectivity and cleanup for basic compounds like meperidine compared to single-mode SPE phases.[7] The use of a deuterated internal standard, Meperidine-d5, which co-elutes with the analyte and has nearly identical chemical and physical properties, is crucial for correcting for any variability during the extraction process and potential matrix effects, ensuring the integrity of the quantitative results.[8][9]
Principles of Mixed-Mode Cation Exchange SPE for Meperidine
Meperidine is a basic compound with a pKa of approximately 8.6.[1] This means that at a pH significantly below its pKa, the tertiary amine group in its structure will be protonated, carrying a positive charge. This property is exploited in the mixed-mode strong cation exchange (SCX) SPE protocol.
The extraction process involves several key steps, each with a specific purpose:
-
Sample Pre-treatment: The plasma sample is acidified to ensure that the meperidine molecules are fully protonated (positively charged). This step is critical for effective retention on the cation exchange sorbent.
-
Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent and create an environment conducive to analyte binding.
-
Loading: The pre-treated plasma sample is loaded onto the conditioned SPE cartridge. The protonated meperidine is retained on the sorbent through two primary interactions:
-
Ion Exchange: The positively charged meperidine binds to the negatively charged functional groups of the strong cation exchange sorbent.
-
Reversed-Phase: The non-polar regions of the meperidine molecule interact with the hydrophobic backbone of the sorbent (e.g., C8 or C18).
-
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. An acidic wash will remove neutral and acidic compounds while leaving the positively charged meperidine bound to the sorbent. An organic wash can then be used to remove any remaining lipophilic interferences.
-
Elution: A basic organic solvent is used to elute the meperidine. The high pH of the elution solvent neutralizes the charge on the meperidine molecule, disrupting the ion-exchange interaction. The organic component of the solvent then disrupts the reversed-phase interaction, allowing the purified meperidine to be eluted from the cartridge.
This multi-step process is illustrated in the workflow diagram below.
Figure 1: General workflow for the solid-phase extraction of meperidine from plasma.
Materials and Reagents
Materials
-
Meperidine hydrochloride (certified reference material)
-
Meperidine-d5 hydrochloride (certified reference material)[8][9]
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Human plasma (K2-EDTA as anticoagulant)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Ammonium hydroxide (28-30%)
-
Glass test tubes (12 x 75 mm)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
Calibrated pipettes
Equipment
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Detailed Experimental Protocol
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve meperidine HCl and meperidine-d5 HCl in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the meperidine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the meperidine-d5 stock solution with 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the meperidine working standard solutions.
Sample Pre-treatment
-
Pipette 500 µL of plasma sample, calibration standard, or QC sample into a labeled test tube.
-
Add 20 µL of the 100 ng/mL meperidine-d5 working IS solution to all tubes except for the blank matrix.
-
Add 500 µL of 2% formic acid in water.
-
Vortex mix for 10 seconds.
-
Centrifuge at 3500 rpm for 5 minutes to pellet any precipitated proteins.[10]
Solid-Phase Extraction Procedure
-
Conditioning:
-
Place the mixed-mode SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the cartridges to go dry.
-
-
Loading:
-
Transfer the supernatant from the pre-treated samples onto the conditioned SPE cartridges.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridges with 1 mL of 100 mM acetic acid.[10]
-
Wash the cartridges with 1 mL of methanol.
-
Dry the cartridges under full vacuum for 5 minutes.
-
-
Elution:
-
Place clean, labeled collection tubes inside the manifold.
-
Elute the analytes by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridges.
-
Collect the eluate.
-
Final Eluate Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Meperidine: m/z 248.2 → 174.1Meperidine-d5: m/z 253.2 → 179.1 |
| Collision Energy | Optimize for your specific instrument |
Method Performance and Validation
A full validation of this bioanalytical method should be conducted in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[11][12] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Expected Performance Characteristics
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (within ±15% of nominal) | Meets acceptance criteria |
| Precision (%CV < 15%) | Meets acceptance criteria[10] |
| Extraction Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete elution; Analyte breakthrough during loading/washing. | Ensure elution solvent is sufficiently basic and organic. Check the pH of the pre-treated sample. Reduce loading/washing flow rate. |
| High Variability (%CV) | Inconsistent SPE technique; Incomplete drying of eluate. | Ensure consistent flow rates across all samples. Ensure cartridges are completely dry before elution. Ensure complete reconstitution of the dried extract. |
| Matrix Effects | Co-elution of endogenous interferences. | Optimize the wash steps with different solvent compositions. Adjust the chromatographic gradient to separate the analyte from the interfering peaks. |
| Peak Tailing | Active sites on the analytical column; Incomplete reconstitution. | Ensure the reconstitution solvent is compatible with the initial mobile phase. Use a column with high-purity silica. |
Conclusion
The described mixed-mode solid-phase extraction protocol offers a robust, selective, and efficient method for the quantification of meperidine in human plasma. The use of a deuterated internal standard coupled with LC-MS/MS analysis ensures high-quality data suitable for regulated bioanalysis. This method effectively minimizes matrix interference, leading to reliable and reproducible results for a variety of research and clinical applications.
References
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Moore, C., Rana, S., & Coulter, C. (2007). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography B, 850(1-2), 370-375. [Link]
-
Fernández, N., Olivera, N., Keller, G., et al. (2014). Simultaneous quantitation of meperidine, nor-meperidine, tramadol, propoxyphene and nor-propoxyphene, in human plasma using soli. ResearchGate. [Link]
-
Hawach Scientific. (2025). Concept and Basic Principles of Solid Phase Extraction. [Link]
-
Tang, P., Moody, D. E., & Bada, H. S. (2017). Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma. National Institutes of Health. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]
-
Semantic Scholar. (n.d.). Determination of pethidine in human plasma by LC-MS/MS. [Link]
-
MDPI. (2021). Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Al-Salami, H., Butt, G., & Fawcett, J. P. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]
-
MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
National Center for Biotechnology Information. (n.d.). Meperidine. PubChem. [Link]
-
Semantic Scholar. (n.d.). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. [Link]
-
Oxford Academic. (2016). LC–MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
National Institutes of Health. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
Wang, X., Xiang, Z., Cai, X., et al. (2011). Determination of Pethidine in Human Plasma by LC-MS/MS. PubMed. [Link]
-
KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
Sources
- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. specartridge.com [specartridge.com]
- 4. organomation.com [organomation.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Protocol for Liquid-Liquid Extraction of Meperidine from Oral Fluid Utilizing a Deuterated Internal Standard for LC-MS/MS Analysis
An Application Note for Drug Development Professionals and Forensic Scientists
Abstract
This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of meperidine in human oral fluid. Meperidine (commonly known by the brand name Demerol®) is a synthetic opioid analgesic whose use and potential for abuse necessitate reliable monitoring methods.[1][2] Oral fluid serves as an increasingly popular biological matrix for drug testing due to its non-invasive collection and strong correlation with blood concentrations.[3] This protocol employs a classic liquid-liquid extraction (LLE) technique, optimized for meperidine's chemical properties, and incorporates a stable isotope-labeled internal standard, meperidine-d4, to ensure the highest level of accuracy and precision for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Foundational Scientific Principles
A robust analytical method is built on a clear understanding of the chemical principles governing each step. The choices made in this protocol are deliberate and designed to maximize recovery, minimize matrix interference, and ensure quantitative accuracy.
The Mechanism of Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous phase (the sample) and an organic solvent.[4][5] The analyte of interest is partitioned from its native matrix into the clean organic solvent, leaving behind endogenous interferences like salts, proteins, and polar metabolites. This process is fundamental for reducing matrix effects and improving the sensitivity of subsequent LC-MS/MS analysis.
Critical Role of pH Control
The efficiency of LLE for ionizable drugs like meperidine is critically dependent on pH. Meperidine is a weak base with a pKa of approximately 8.7.[6][7][8]
-
At a pH below its pKa , meperidine exists predominantly in its protonated, cationic (ionized) form. This charged state makes it highly soluble in aqueous solutions and poorly soluble in nonpolar organic solvents.
-
At a pH above its pKa , the equilibrium shifts, and meperidine is deprotonated into its neutral, free base form. This uncharged molecule is significantly more lipophilic ("fat-loving") and will readily partition from the aqueous oral fluid into an immiscible organic solvent.
To ensure maximum extraction efficiency, the pH of the sample must be adjusted to at least two pH units above the analyte's pKa.[9][10] Therefore, this protocol employs a basification step to raise the sample pH to ≥10.5, guaranteeing the quantitative conversion of meperidine to its extractable neutral form.
The Gold Standard: Deuterated Internal Standard
Quantitative accuracy in bioanalysis is often compromised by variability during sample preparation and analysis. To correct for this, a stable isotope-labeled (SIL) internal standard (IS), meperidine-d4 , is incorporated.[1]
Meperidine-d4 is structurally identical to meperidine, except that four hydrogen atoms have been replaced with deuterium. This subtle change provides several critical advantages:
-
Identical Physicochemical Behavior: It has the same pKa, solubility, and extraction characteristics as the target analyte. Therefore, any loss of meperidine during the extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of meperidine-d4.
-
Co-elution: It elutes at the exact same retention time as meperidine during chromatography.
-
Mass-Based Distinction: Despite its identical behavior, it is easily distinguished from meperidine by the mass spectrometer due to its higher mass.
By calculating the ratio of the meperidine response to the meperidine-d4 response, the method corrects for experimental variations, leading to highly precise and accurate quantification.
Materials and Methodology
Reagents and Equipment
| Item | Specification | Purpose |
| Meperidine HCl | Certified Reference Material (CRM) | Analyte for calibrators & QCs |
| Meperidine-d4 | Certified Reference Material (CRM) | Internal Standard (IS)[1][11] |
| Methanol | LC-MS Grade | Solvent for stock solutions |
| Hexane | HPLC or GC Grade | Extraction Solvent |
| Ethyl Acetate | HPLC or GC Grade | Extraction Solvent |
| Ammonium Hydroxide | ACS Grade, Concentrated (28-30%) | Basification Agent |
| Formic Acid | LC-MS Grade | Mobile Phase Additive |
| Acetonitrile | LC-MS Grade | Mobile Phase B |
| Ultrapure Water | 18.2 MΩ·cm | Mobile Phase A |
| Drug-Free Oral Fluid | Verified Negative | Matrix for Calibrators & QCs |
| Oral Fluid Collection Device | e.g., Quantisal™ | Sample Collection |
| Glass Test Tubes | 13 x 100 mm, disposable | Extraction Vessels |
| Vortex Mixer | --- | Mixing/Agitation |
| Centrifuge | Capable of >3,000 x g | Phase Separation |
| Nitrogen Evaporator | e.g., N-EVAP | Solvent Evaporation |
| LC-MS/MS System | --- | Final Analysis |
Preparation of Solutions
-
Meperidine Stock (1 mg/mL): Accurately weigh and dissolve meperidine CRM in methanol.
-
Meperidine-d4 IS Stock (100 µg/mL): Dissolve meperidine-d4 CRM in methanol.
-
Working Calibrators & QCs: Serially dilute the meperidine stock solution with drug-free oral fluid to achieve the desired concentration range (e.g., 1–250 ng/mL).
-
Working IS Solution (500 ng/mL): Dilute the meperidine-d4 stock solution in methanol.
-
Extraction Solvent: Prepare a mixture of Hexane and Ethyl Acetate (e.g., 90:10 v/v).
-
Reconstitution Solvent: Prepare a solution of 95:5 Water:Acetonitrile with 0.1% Formic Acid.
Experimental Protocol: Step-by-Step Workflow
This protocol outlines the extraction of a 200 µL oral fluid sample. Volumes should be scaled proportionally for different sample sizes.
1. Sample Aliquoting and Fortification
- Label 13 x 100 mm glass test tubes for each calibrator, QC, and unknown sample.
- Pipette 200 µL of the respective sample into its labeled tube.
- Add 20 µL of the Working IS Solution (500 ng/mL) to every tube .
- Vortex briefly (5 seconds) to mix.
2. Sample Basification
- Add 50 µL of concentrated ammonium hydroxide to each tube.
- Vortex for 10 seconds. This step raises the pH to >11, neutralizing the meperidine molecule.
3. Liquid-Liquid Extraction
- Add 2 mL of the Hexane:Ethyl Acetate (90:10) extraction solvent to each tube.
- Cap and vortex vigorously for 5 minutes to facilitate the transfer of meperidine from the aqueous to the organic phase.
- Centrifuge at 3,500 x g for 10 minutes to achieve complete separation of the two liquid layers.
4. Analyte Isolation and Concentration
- Carefully transfer the upper organic layer into a new, clean set of labeled test tubes, taking care not to aspirate any of the lower aqueous layer.
- Place the tubes in a nitrogen evaporator set to 40°C. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[3][12]
5. Reconstitution
- To the dried residue, add 100 µL of the Reconstitution Solvent.
- Vortex for 30 seconds to ensure the complete dissolution of the analyte and internal standard.
- Transfer the final extract to autosampler vials for LC-MS/MS analysis.
Protocol Workflow Diagram
Caption: Liquid-Liquid Extraction workflow for meperidine in oral fluid.
Trustworthiness: A Self-Validating System
Adherence to this protocol alone is insufficient; its performance must be rigorously validated to ensure the data generated is defensible and reliable. The method should be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[13][14][15]
Key validation experiments include:
-
Selectivity: Analyzing at least six different sources of blank oral fluid to ensure no endogenous components interfere with the detection of meperidine or meperidine-d4.[14]
-
Linearity and LLOQ: Establishing the calibration curve range and demonstrating the Lower Limit of Quantification (LLOQ) is sufficiently sensitive for the intended application.
-
Accuracy and Precision: Analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) on different days to ensure intra- and inter-day precision is within acceptable limits (typically <15% CV).[13][16]
-
Extraction Recovery: Comparing the analyte response from pre-extracted spiked samples to post-extracted spiked samples to determine the efficiency of the LLE process.
-
Matrix Effects: Assessing the potential for ion suppression or enhancement from the oral fluid matrix by comparing the analyte response in post-extracted matrix to its response in a pure solvent.[14]
-
Stability: Evaluating the stability of meperidine in oral fluid under various conditions, including freeze-thaw cycles, bench-top storage, and long-term frozen storage.[13]
Successful completion of these validation experiments provides objective evidence that the protocol is fit-for-purpose and generates trustworthy results.[17]
Conclusion
This application note details a robust and reliable liquid-liquid extraction protocol for the quantification of meperidine in oral fluid. The methodology is grounded in fundamental chemical principles, primarily the pH-dependent partitioning of meperidine into an organic solvent. The mandatory use of a deuterated internal standard (meperidine-d4) ensures exceptional accuracy by correcting for procedural variability. When fully validated, this protocol provides a powerful tool for researchers, clinicians, and forensic toxicologists engaged in opioid monitoring and analysis.
References
-
Meperidine-D4 | Certified Solutions Standards - Cerilliant . Cerilliant. [Link]
-
Meperidine | C15H21NO2 | CID 4058 - PubChem . National Institutes of Health. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS . National Institutes of Health. [Link]
-
Oral Fluid: Validation of a Fit-for-Purpose Test | myadlm.org . American Association for Clinical Chemistry. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed . National Institutes of Health. [Link]
-
A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid - Restek . Restek Corporation. [Link]
-
Rapid Extraction and Qualitative Screening of 30 Drugs in Oral Fluid at Concentrations Recommended for the Investigation of DUID Cases - PubMed . National Institutes of Health. [Link]
-
Liquid-Liquid Extraction vs. Solid-Phase Extraction - Aurora Biomed . Aurora Biomed. [Link]
-
Bioanalytical Method Validation . U.S. Food and Drug Administration. [Link]
-
Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction | Open Journal of Medical Sciences - Scientific Publications . Scientific Publications. [Link]
-
6687-M-036 Meperidine-D4 Reference Solution - Henry Schein Medical . Henry Schein. [Link]
-
Comparison of two extraction procedures for determination of drugs of abuse in human saliva by high-performance liquid chromatography | Request PDF . ResearchGate. [Link]
-
Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation . Waters Corporation. [Link]
-
Drugs of Abuse Extraction from Oral Fluid Using Supported Liquid Extraction (SLE) Following Collection with NeoSal™ Prior to - Biotage . Biotage. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA) . European Medicines Agency. [Link]
-
Effect of the immersion time on the extraction of pethidine and methadone using 100 mm PDMS coated SPME fiber. - ResearchGate . ResearchGate. [Link]
-
Optimization of Parallel Artificial Liquid Membrane Extraction for the Determination of Over 50 Psychoactive Substances in Oral Fluid Through UHPLC–MS/MS - PubMed Central . National Institutes of Health. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International . LCGC International. [Link]
-
Meperidine - StatPearls - NCBI Bookshelf - NIH . National Institutes of Health. [Link]
-
Comparison of Liquid-Liquid Extraction and Solid Phase Extraction of Mephedrone - The Aquila Digital Community . The University of Southern Mississippi. [Link]
-
Pethidine - Wikipedia . Wikipedia. [Link]
Sources
- 1. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Comparison of Sample Preparation Techniques for Drugs of Abuse in Oral Fluid [discover.restek.com]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. waters.com [waters.com]
- 6. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MEPERIDINE | 57-42-1 [amp.chemicalbook.com]
- 8. MEPERIDINE CAS#: 57-42-1 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 6687-M-036 Meperidine-D4 Reference Solution - Henry Schein Medical [henryscheindental.com]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. myadlm.org [myadlm.org]
Application Note: High-Confidence Quantification of Meperidine in Complex Matrices Utilizing Meperidine-d5 as an Internal Standard with Mass Spectrometry
Abstract
This application note provides a detailed technical guide on the mass spectrometric analysis of meperidine (also known as Pethidine), with a focus on the fragmentation pattern of its deuterated internal standard, meperidine-d5. The use of stable isotope-labeled internal standards is paramount for achieving high accuracy and precision in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document elucidates the fragmentation mechanisms of both meperidine and meperidine-d5, offering a protocol for their simultaneous analysis. The target audience for this guide includes researchers, analytical scientists, and professionals in drug development and forensic toxicology who are engaged in the quantification of opioids.
Introduction: The Rationale for Deuterated Internal Standards
Meperidine is a synthetic opioid of the phenylpiperidine class, widely used for the management of moderate to severe pain.[4] Its therapeutic use and potential for abuse necessitate robust and reliable analytical methods for its quantification in biological matrices such as plasma, urine, and oral fluid.[5][6][7]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for such analyses due to its high sensitivity and specificity.[8][9] However, quantitative accuracy can be compromised by several factors, including sample loss during extraction, variability in instrument response, and matrix effects where co-eluting endogenous components suppress or enhance the ionization of the target analyte.[1][3]
To mitigate these issues, a stable isotope-labeled internal standard (SIL-IS) is employed.[2] An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences the same extraction recovery and ionization effects.[2] However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. Meperidine-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, is an excellent internal standard for meperidine analysis.[10] This application note details the fragmentation behavior of meperidine-d5, providing the foundational knowledge for developing robust quantitative assays.
Mass Spectrometry of Meperidine and Meperidine-d5
Chemical Structures
| Compound | Structure | Molecular Formula | Exact Mass [M] |
| Meperidine | C₁₅H₂₁NO₂ | 247.1572 g/mol | |
| Meperidine-d5 | ![]() | C₁₅H₁₆D₅NO₂ | 252.1886 g/mol |
Source: PubChem CID 4058 for Meperidine, Cayman Chemical for Meperidine-d5 Structure[3][10]
Ionization and Fragmentation Overview
In electrospray ionization (ESI) mass spectrometry, typically performed in positive ion mode, both meperidine and meperidine-d5 will readily form protonated molecules, [M+H]⁺. For meperidine, this corresponds to a precursor ion of m/z 248.16. For meperidine-d5, with the five deuterium atoms on the phenyl ring, the precursor ion is observed at m/z 253.19.
Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer (MS/MS) generates characteristic product ions. The fragmentation of piperidine-containing compounds like meperidine is well-understood and often involves cleavages of the piperidine ring and its substituents.[9]
Proposed Fragmentation Pathway of Meperidine-d5
The fragmentation of meperidine is initiated from its protonated form. A primary and highly abundant fragmentation pathway involves the neutral loss of the ethyl carboxylate group and subsequent rearrangement. The deuterium atoms in meperidine-d5 are located on the phenyl ring, a stable part of the molecule that is retained in the major fragment ions.[10] This results in a predictable mass shift of +5 Da for these fragments compared to their unlabeled counterparts.
Below is a diagram illustrating the proposed fragmentation pathway for meperidine-d5.
Caption: Proposed ESI-MS/MS fragmentation of Meperidine-d5.
Comparative Fragmentation Data
The key to a robust quantitative method using a SIL-IS is the selection of specific, intense, and interference-free precursor-to-product ion transitions for multiple reaction monitoring (MRM). The table below summarizes the expected transitions for meperidine and meperidine-d5.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Proposed Neutral Loss | MRM Transition |
| Meperidine | 248.2 | 174.1 | C₃H₆O₂ (Propanoic acid elements) | 248.2 → 174.1 |
| Meperidine-d5 | 253.2 | 179.1 | C₃H₆O₂ (Propanoic acid elements) | 253.2 → 179.1 |
Note: The exact masses will vary slightly based on instrument calibration and resolution. The fragmentation of meperidine to m/z 174 is a well-documented transition in LC-MS/MS methods.[9] The corresponding fragment for meperidine-d5 is predicted to be m/z 179, as the phenyl group (containing the five deuterium atoms) is retained in this fragment.
Experimental Protocol: Quantitative Analysis of Meperidine
This section provides a generalized protocol for the LC-MS/MS analysis of meperidine in a biological matrix, such as human plasma, using meperidine-d5 as the internal standard.
Materials and Reagents
-
Meperidine reference standard
-
Meperidine-d5 internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Human plasma (or other matrix)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Workflow Diagram
Caption: Workflow for Meperidine quantification in plasma.
Detailed Procedure
-
Standard and Sample Preparation:
-
Prepare a stock solution of meperidine and meperidine-d5 in methanol.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of meperidine.
-
To each calibrator, quality control sample, and unknown sample, add a fixed amount of the meperidine-d5 internal standard solution. This should be done at the very beginning of the sample preparation process to account for any analyte loss during extraction.[1]
-
-
Sample Extraction (Example using SPE):
-
Precondition a mixed-mode SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with an acidic and then a non-polar solvent).
-
Elute the analytes with an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of meperidine and meperidine-d5.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Meperidine: 248.2 → 174.1
-
Meperidine-d5: 253.2 → 179.1
-
-
Collision Energy: Optimize for maximum signal intensity for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for both the meperidine and meperidine-d5 MRM transitions.
-
Calculate the peak area ratio (Meperidine / Meperidine-d5) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of meperidine in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
The use of meperidine-d5 as an internal standard is essential for the development of accurate, precise, and robust methods for the quantification of meperidine by LC-MS/MS. Understanding the distinct fragmentation patterns of both the analyte and its stable isotope-labeled analog allows for the creation of highly selective MRM assays. The predictable +5 Da mass shift in the precursor and major product ions of meperidine-d5, due to the deuteration on the stable phenyl ring, provides a clear and reliable signal for normalization. This application note serves as a comprehensive guide for researchers and analysts to implement high-quality quantitative methods for meperidine in various scientific and regulatory settings.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4058, Meperidine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Meperidine in NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5750, Meperidine Hydrochloride. Retrieved from [Link]
- Shin, H. S., Park, Y. H., & Kim, Y. J. (2003). Sensitive determination of pethidine in body fluids by gas chromatography-tandem mass spectrometry.
- Moore, C., Rana, S., & Coulter, C. (2007). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry.
- Yoo, H. H., Kim, Y. H., & Kim, D. H. (2006). Determination of Pethidine in Human Plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 119-123.
- Lee, S., Kim, M., Lee, J., Chung, H., & Lee, J. (2013). Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. Journal of Analytical Toxicology, 37(7), 414-419.
- Witt, M., & Gergov, M. (2001). A validated liquid chromatographic-tandem mass spectrometric method for the determination of 14 opioid agonists and antagonists in human plasma. Journal of mass spectrometry, 36(5), 509-520.
-
ResearchGate. (n.d.). Product ion spectra of [MþH] þ of pethidine (A), norpethidine (B) and the IS (C) and their proposed fragmentation patterns. Retrieved from [Link]
- Wittayanilkul, K., & Feitler, D. (1986). Measurement of meperidine and normeperidine in human breast milk by selected ion monitoring. Biomedical & environmental mass spectrometry, 13(3), 133-135.
Sources
- 1. The determination of meperidine, noremeperidine and deuterated analogs in blood and plasma by gas chromatography mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meperidine Hydrochloride | C15H22ClNO2 | CID 5750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sensitive determination of pethidine in body fluids by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of meperidine and normeperidine in human breast milk by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring Isotopic Stability of Meperidine-d5
Welcome to the technical support center for Meperidine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the back-exchange of deuterium in Meperidine-d5, a critical internal standard for quantitative analysis. Ensuring the isotopic integrity of deuterated standards is paramount for accurate and reproducible results in mass spectrometry-based assays. This guide offers in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experimental workflow.
Understanding Deuterium Back-Exchange in Meperidine-d5
Deuterium back-exchange is a phenomenon where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This process can compromise the isotopic purity of the internal standard, leading to inaccurate quantification of the target analyte, meperidine.
In Meperidine-d5, the five deuterium atoms are strategically placed on the phenyl ring. This positioning is crucial as C-D bonds on an aromatic ring are highly stable and not susceptible to back-exchange under typical analytical conditions. The primary stability concern for meperidine and its deuterated analog is not back-exchange, but rather hydrolysis of the ethyl ester group.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for Meperidine-d5 analysis?
Deuterium back-exchange is the substitution of deuterium atoms on an isotopically labeled compound with hydrogen atoms from its environment, such as solvents or biological matrices. This can lead to a decrease in the isotopic purity of the deuterated internal standard, Meperidine-d5, causing inaccuracies in quantitative analysis by mass spectrometry.[4] However, for Meperidine-d5, the deuterium atoms are on the phenyl ring, which are not readily exchangeable. The main stability issue is hydrolysis.[1][2][3]
Q2: Where are the deuterium atoms located on Meperidine-d5, and are they susceptible to back-exchange?
The five deuterium atoms in Meperidine-d5 are located on the phenyl ring, formally named 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid, ethyl ester.[1][2][3] The carbon-deuterium (C-D) bonds on an aromatic ring are very stable and are not prone to exchange with hydrogen under standard analytical conditions. Therefore, back-exchange is not a significant concern for Meperidine-d5.
Q3: What is the primary degradation pathway for Meperidine-d5?
The primary degradation pathway for both meperidine and Meperidine-d5 is the hydrolysis of the ethyl ester functional group to form meperidinic acid.[4][5][6] This reaction can be catalyzed by both acidic and basic conditions.[4]
Q4: What are the optimal pH and temperature conditions for storing and handling Meperidine-d5 to ensure its stability?
To minimize hydrolysis, Meperidine-d5 solutions should be maintained at a pH between 4 and 5, which has been identified as the range of its maximum stability.[7] For storage, it is recommended to keep the compound in a cool and dark place, ideally at -20°C for long-term storage, to further slow down any potential degradation.[1]
Q5: Can the mobile phase composition in my LC-MS method affect the stability of Meperidine-d5?
Yes, the mobile phase composition, particularly its pH, can influence the stability of Meperidine-d5. Mobile phases with extreme pH values (highly acidic or basic) can accelerate the hydrolysis of the ester group.[4] It is advisable to use mobile phases buffered around pH 4-5 if compatible with your chromatographic separation. Additives in the mobile phase can also influence the ionization and retention of meperidine, but their impact on its stability is primarily related to their effect on the mobile phase pH.[8]
Troubleshooting Guide: Meperidine-d5 Stability
This guide provides solutions to common issues that may arise during the use of Meperidine-d5 as an internal standard.
| Problem | Probable Cause | Recommended Solution |
| Loss of Meperidine-d5 signal intensity over time in prepared samples. | Hydrolysis of the ethyl ester group due to inappropriate pH of the sample matrix or storage conditions. | Ensure the pH of the sample diluent and final sample matrix is between 4 and 5. Store prepared samples at low temperatures (4°C for short-term, -20°C or lower for long-term) and analyze them as soon as possible. |
| Inconsistent Meperidine-d5 peak area in a batch of samples. | Variable pH across samples leading to differential rates of hydrolysis. Inconsistent sample preparation. | Standardize the pH of all samples, calibrators, and quality controls by using a consistent buffer. Ensure precise and consistent addition of the internal standard to all samples early in the sample preparation process. |
| Appearance of a new peak corresponding to the mass of meperidinic acid-d5. | Significant hydrolysis of Meperidine-d5 has occurred. | Review and optimize the pH and temperature of your sample preparation and storage protocols. If using an LC-MS method, ensure the mobile phase pH is not contributing to hydrolysis. |
| Poor chromatographic peak shape for Meperidine-d5. | Interaction with the stationary phase or inappropriate mobile phase composition. | Optimize the mobile phase, including the organic modifier and any additives, to improve peak shape. Ensure the pH of the mobile phase is compatible with the pKa of meperidine (around 8.6) to maintain a consistent ionization state.[9] |
Experimental Protocols & Methodologies
Protocol for Preparation of Meperidine-d5 Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the vial of Meperidine-d5 to equilibrate to room temperature before opening to prevent condensation.
-
Dissolve the entire contents of the vial in a precise volume of methanol or acetonitrile to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution in an amber vial at -20°C.
-
-
Working Solution Preparation:
-
Prepare intermediate and working solutions by diluting the stock solution with the mobile phase or a compatible solvent.
-
The pH of the diluent should be adjusted to be within the optimal stability range of pH 4-5.
-
Prepare fresh working solutions daily or as stability data permits.
-
Visualizing the Workflow for Preventing Meperidine-d5 Degradation
The following diagram illustrates the critical steps in an analytical workflow and the key considerations at each stage to maintain the integrity of Meperidine-d5.
Caption: Workflow for minimizing Meperidine-d5 degradation.
References
-
Patel, R. M., Chin, T. F., & Lach, J. L. (1967). Kinetic Study of the Acid Hydrolysis of Meperidine Hydrochloride. Journal of Pharmaceutical Sciences, 56(11), 1463-1466. [Link]
-
Patel, R. M., Chin, T. F., & Lach, J. L. (1968). Kinetic Study of the Acid Hydrolysis of Meperidine Hydrochloride. American Journal of Hospital Pharmacy, 25(4), 212-216. [Link]
-
PubChem. (n.d.). Meperidine. Retrieved from [Link]
-
Lai, C. J., Chen, F. S., Chien, C. S., & Li, J. H. (1996). The stability study of meperidine hydrochloride injection from different ampules. Journal of Food and Drug Analysis, 4(2), 8. [Link]
-
Chemistry Steps. (n.d.). Synthesis of Pethidine aka Meperidine. Retrieved from [Link]
-
Zhang, J., Chan, E., & Lee, M. J. (1999). Binding and hydrolysis of meperidine by human liver carboxylesterase hCE-1. The Journal of pharmacology and experimental therapeutics, 290(1), 314–318. [Link]
- Google Patents. (n.d.). Synthesis of meperidine.
-
Donnelly, R. F. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International journal of pharmaceutical compounding, 2(6), 463–465. [Link]
-
National Institute of Standards and Technology. (n.d.). Meperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shargel, L., & Dorrbecker, S. A. (1976). Species differences in the hydrolysis of meperidine and its inhibition by organophosphate compounds. Drug metabolism and disposition: the biological fate of chemicals, 4(4), 342–348. [Link]
-
Poochikian, G. K., & Cradock, J. C. (1985). Stability of morphine sulfate and meperidine hydrochloride in a parenteral nutrient formulation. American journal of hospital pharmacy, 42(5), 1087–1094. [Link]
-
National Institute of Standards and Technology. (n.d.). Meperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Meperidine Hydrochloride. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Meperidine Hydrochloride?. Retrieved from [Link]
-
Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics. [Link]
-
Kim, D. (2023). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatographic Science, 61(8), 723-724. [Link]
-
Butler Rhoden, J. E. (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs) (Doctoral dissertation, University of New Orleans). [Link]
-
Wilson, T. D., & Forde, M. D. (1994). Shelf-lives and factors affecting the stability of morphine sulphate and meperidine (pethidine) hydrochloride in plastic syringes for use in patient-controlled analgesic devices. Journal of clinical pharmacy and therapeutics, 19(6), 361–369. [Link]
-
Verbeeck, R. K., James, R. C., & Taber, D. F. (1980). Meperidine disposition in man: influence of urinary pH and route of administration. Clinical pharmacology and therapeutics, 27(6), 797–804. [Link]
-
Moore, C., Rana, S., & Coulter, C. (2007). Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 370–375. [Link]
-
Stanković, M., Savić, V., & Marinković, V. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules (Basel, Switzerland), 27(21), 7544. [Link]
-
Pretze, M., Wängler, C., & Wängler, B. (2020). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. EJNMMI radiopharmacy and chemistry, 5(1), 18. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
-
Wünsch, B., Höfner, G., & Bauschke, G. (1993). [Synthesis and CNS-activity of spirocyclic pethidine and prodine analogs]. Archiv der Pharmazie, 326(9), 513–518. [Link]
-
Lai, C. J., Chen, F. S., Chien, C. S., & Li, J. H. (1996). The stability study of meperidine hydrochloride injection from different ampules. Journal of Food and Drug Analysis, 4(2). [Link]
-
Lin, H. R., & Lin, S. L. (1996). [Analysis of meperidine and its metabolites in urine of an addict by GC/FID and GC/MS]. Yao xue xue bao = Acta pharmaceutica Sinica, 31(10), 779–784. [Link]
-
Preuss, C. V., Kalava, A., & King, K. C. (2023). Meperidine. In StatPearls. StatPearls Publishing. [Link]
-
McCalley, D. V. (2017). Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography. Journal of chromatography. A, 1483, 71–79. [Link]
-
OpenAnesthesia. (2023, October 5). Meperidine. Retrieved from [Link]
-
Lee, M. R., Song, Y. S., Hwang, B. H., & Lee, J. (2005). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 814(2), 263–269. [Link]
-
West, C., Lemasson, E., & Bertin, S. (2016). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1440, 216-227. [Link]
-
Latta, K. S., & Ginsberg, B. (2011). Is Meperidine the Drug That Just Won't Die?. Anesthesiology and analgesia, 112(1), 14–16. [Link]
-
Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of chromatographic science, 55(1), 10–21. [Link]
-
Zhang, J., Chan, E., & Lee, M. J. (1999). Binding and hydrolysis of meperidine by human liver carboxylesterase hCE-1. The Journal of pharmacology and experimental therapeutics, 290(1), 314–318. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Meperidine-d5 (hydrochloride) (exempt preparation) [A 1 mg/ml solution in methanol] [lgcstandards.com]
- 4. academic.oup.com [academic.oup.com]
- 5. "The stability study of meperidine hydrochloride injection from differe" by C.-J. Lai, F.-S. Chen et al. [jfda-online.com]
- 6. Binding and hydrolysis of meperidine by human liver carboxylesterase hCE-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. longdom.org [longdom.org]
- 9. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Matrix effects in meperidine quantification with Meperidine-d5
A Guide to Understanding and Mitigating Matrix Effects with Meperidine-d5
Welcome to the technical support center for the bioanalysis of meperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of meperidine quantification, with a specific focus on identifying and overcoming matrix effects when using Meperidine-d5 as an internal standard. As Senior Application Scientists, we have curated this resource to provide not just protocols, but the scientific reasoning behind them, ensuring your bioanalytical methods are robust, accurate, and reliable.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have about matrix effects in LC-MS/MS bioanalysis.
Q1: What are matrix effects and why are they a concern in meperidine quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[2][3] In the quantification of meperidine, these effects can lead to an underestimation or overestimation of the true concentration, impacting pharmacokinetic and toxicological assessments.
Q2: What are the primary causes of matrix effects in biological samples like plasma or urine?
A2: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with meperidine and interfere with its ionization in the mass spectrometer's source.[4] The most common culprits in plasma and serum are phospholipids, which are abundant and known to cause significant ion suppression.[5][6][7] Other sources include salts, proteins, and metabolites. Exogenous substances, such as anticoagulants or dosing vehicles, can also contribute to these effects.[4]
Q3: How does Meperidine-d5, as a stable isotope-labeled internal standard (SIL-IS), help in this analysis?
A3: A SIL-IS like Meperidine-d5 is the preferred choice for an internal standard because it has nearly identical chemical properties and chromatographic behavior to the analyte, meperidine.[1] The underlying principle is that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte because they co-elute.[8] By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.[9]
Q4: Is it possible for Meperidine-d5 to not fully compensate for matrix effects?
A4: Yes, while a SIL-IS is the best tool for compensation, there are scenarios where it may not be perfect. This can happen if there is a slight chromatographic separation between meperidine and Meperidine-d5 (an "isotope effect"), causing them to experience different matrix environments as they elute.[1] Additionally, if the concentration of interfering substances is extremely high, it can lead to non-uniform suppression across the peak. Therefore, it is crucial to validate the method to ensure the internal standard is performing as expected.[4]
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: I'm observing poor reproducibility and accuracy in my QC samples, even with Meperidine-d5.
This is a classic sign that your internal standard is not adequately compensating for the matrix effect. Here’s a workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for inconsistent QC results.
Detailed Explanation:
-
Step 1: Verify Chromatography: Before blaming the matrix, ensure your chromatography is sound. Poor peak shape or a slight separation between meperidine and Meperidine-d5 can lead to differential ion suppression.[1]
-
Step 2: Post-Column Infusion: This experiment is a powerful qualitative tool to visualize the regions of ion suppression in your chromatogram.[10][11] If you see a significant dip in the baseline signal at the retention time of your analyte, it confirms that co-eluting matrix components are suppressing the ionization.
-
Step 3: Quantitative Assessment with Matrix Factor: The matrix factor (MF) quantitatively assesses the degree of ion suppression or enhancement.[12] According to regulatory guidance, this should be evaluated in at least six different lots of the biological matrix.[13] High variability in the MF across different lots indicates that a more robust sample preparation method is necessary.[4]
Problem 2: My assay fails validation for selectivity, with significant peaks in blank matrix from multiple sources.
This issue points to interference from endogenous matrix components.
-
Q: What could be causing these interfering peaks?
-
A: The interfering peaks could be from metabolites or other endogenous compounds that have the same mass-to-charge ratio as meperidine or its internal standard.[4] A more likely scenario is that you are observing "crosstalk" from a very intense, co-eluting interference that is not being chromatographically resolved.
-
-
Q: How can I resolve this selectivity issue?
-
A:
-
Optimize Chromatographic Separation: The most straightforward approach is to improve the separation between meperidine and the interfering peak. Try adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different selectivity.
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can remove the specific components causing the interference.[14]
-
Confirm MRM Transitions: Double-check that you are using the most selective and sensitive multiple reaction monitoring (MRM) transitions for both meperidine and Meperidine-d5.
-
-
Experimental Protocols & Data
To effectively manage matrix effects, it is essential to have robust experimental protocols for their evaluation and mitigation.
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion
This experiment helps to identify the chromatographic regions where ion suppression or enhancement occurs.
Objective: To visualize the impact of the sample matrix on the ionization of meperidine across the entire chromatographic run.
Methodology:
-
Prepare a standard solution of meperidine in the mobile phase at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS/MS system with a 'T' connector between the analytical column and the mass spectrometer's ion source.
-
Infuse the meperidine solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase eluting from the column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the MRM transition for meperidine. A stable baseline signal should be observed. Any deviation (dip or rise) from this baseline indicates a region of ion suppression or enhancement, respectively.[15]
Caption: Experimental setup for post-column infusion.
Protocol 2: Comparative Evaluation of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Here we compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Objective: To determine the most effective sample preparation method for reducing matrix effects and maximizing recovery for meperidine analysis.
Methodology:
-
Spike: Prepare a pool of blank plasma and spike it with meperidine and Meperidine-d5 at a known concentration (e.g., a mid-range QC).
-
Extract: Aliquot the spiked plasma and process it using the three different methods:
-
PPT: Add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant.[16]
-
LLE: Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether), vortex, centrifuge, and collect the organic layer.[17]
-
SPE: Use a suitable reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute meperidine with an appropriate solvent.[14]
-
-
Analyze: Evaporate the extracts to dryness and reconstitute in the mobile phase. Analyze the samples by LC-MS/MS.
-
Calculate: Determine the Matrix Factor (MF) and Recovery (%) for each method.
Data Presentation:
The results of such a comparison can be summarized in a table for easy interpretation.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Relative Standard Deviation (RSD) of MF across 6 lots (%) |
| Protein Precipitation (PPT) | 95 ± 5% | 0.65 (Suppression) | 25% |
| Liquid-Liquid Extraction (LLE) | 80 ± 8% | 0.88 (Slight Suppression) | 12% |
| Solid-Phase Extraction (SPE) | 92 ± 4% | 0.98 (Minimal Effect) | 5% |
Interpretation:
-
Protein Precipitation: While offering high recovery, PPT is a non-selective technique that does not effectively remove phospholipids, leading to significant and variable ion suppression (high RSD of MF).[18]
-
Liquid-Liquid Extraction: LLE provides a cleaner extract than PPT, resulting in less matrix suppression. However, recovery might be lower for more polar analytes.[14]
-
Solid-Phase Extraction: SPE offers the best performance by selectively isolating the analyte and removing a significant portion of interfering matrix components, resulting in minimal matrix effects and low variability.[16][18]
By understanding the causes of matrix effects, utilizing systematic troubleshooting workflows, and employing robust experimental designs to select the optimal sample preparation and chromatographic conditions, researchers can develop and validate reliable bioanalytical methods for meperidine quantification. This ensures the generation of high-quality data for critical drug development decisions.
References
-
Modhave, Y., et al. (2012). Matrix effect in bioanalysis: An overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Libeer, J. C., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Chromatography B, 879(28), 2953-2958. [Link]
-
Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]
-
Xia, Y. Q., & Jemal, M. (2009). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 23(14), 2125–2140. [Link]
-
Fustin, J. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. BioProcess International. [Link]
-
Ji, Q. C., & El-Shourbagy, T. A. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2153–2156. [Link]
-
Lal, R., & Sparkman, O. D. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Separation Science and Technology, 1(1), 1-15. [Link]
-
van der Nagel, B. H. C., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(5), 1058–1067. [Link]
-
Resolve Mass Spec. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Zhang, D., & Katta, V. (2015). Identifying and Overcoming Matrix Effects in Drug Discovery and Development. In Mass Spectrometry in Drug Discovery and Development (pp. 51-64). John Wiley & Sons, Inc. [Link]
-
Pérez-Ortega, P., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega, 7(18), 15469–15476. [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
-
Ji, Q. C., & El-Shourbagy, T. A. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2153–2156. [Link]
-
International Journal of MediPharm Research. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]
-
Utrecht University. (2025). Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. [Link]
-
Journal of Chromatography & Separation Techniques. (2017). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
-
PubMed. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. [Link]
-
Biotage. (2023). SLE, SPE and LLE – How are Those Different?. [Link]
-
LCGC International. (2002). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Meperidine-d5 Signal in LC-MS/MS
Welcome to the technical support center for the optimization of Meperidine-d5 analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving from foundational concepts to advanced troubleshooting.
Section 1: Understanding the Role and Behavior of Meperidine-d5
Q1: What is Meperidine-d5, and why is it used as an internal standard in LC-MS/MS assays?
Meperidine-d5 is a stable isotope-labeled (SIL) version of the opioid analgesic Meperidine. In a SIL compound, one or more hydrogen atoms are replaced with their heavier, stable isotope, deuterium (²H).[1] Its primary role in quantitative LC-MS/MS analysis is to serve as an internal standard (IS).
The fundamental principle behind using a SIL IS is that it is chemically almost identical to the analyte of interest (the unlabeled Meperidine).[2] Consequently, it exhibits nearly identical behavior during the entire analytical process, including:
-
Sample Extraction and Preparation: It experiences similar losses or recoveries as the analyte.
-
Chromatographic Separation: It co-elutes with or elutes very close to the analyte.[1]
-
Ionization in the Mass Spectrometer: It is affected similarly by matrix effects, such as ion suppression or enhancement.[1]
By adding a known concentration of Meperidine-d5 to all samples, calibrators, and quality controls, any variability in the analytical process can be normalized. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, leading to significantly improved accuracy and precision.[1][2] This practice is recognized by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1]
Section 2: Troubleshooting Poor Signal Intensity
Low or inconsistent signal from your Meperidine-d5 internal standard is a critical issue that can compromise the validity of your entire analytical run. This section breaks down the common causes and provides a systematic approach to troubleshooting.
Q2: My Meperidine-d5 signal is consistently low or absent. What are the first things I should check?
When facing a weak or missing Meperidine-d5 signal, it's best to start with the most straightforward potential issues before moving to more complex instrument diagnostics.
Initial Checks:
-
Internal Standard Stock and Working Solutions:
-
Concentration: Double-check the calculations for your stock and working solution dilutions. An error in dilution is a common source of low signal.
-
Expiration and Storage: Ensure the Meperidine-d5 standard has not expired and has been stored under the recommended conditions (typically cool, dry, and protected from light) to prevent degradation.[1]
-
Solubility: Confirm that the Meperidine-d5 is fully dissolved in your working solution solvent.
-
-
Sample Preparation:
-
Addition of IS: Verify that the internal standard was indeed added to the affected samples. A simple mistake in the pipetting process can lead to its absence.
-
Extraction Recovery: If you are using a sample preparation method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), a problem with the extraction procedure could lead to poor recovery of both the analyte and the internal standard.
-
-
LC-MS/MS System:
-
Leaks: Check for any leaks in the LC system, particularly between the autosampler and the column, and between the column and the mass spectrometer.
-
Autosampler: Ensure the autosampler is drawing from the correct vial and that the injection volume is appropriate. A blockage in the syringe or sample loop can also be a culprit.
-
Q3: I've confirmed my solutions and sample preparation are correct, but the Meperidine-d5 signal is still weak. How should I optimize the mass spectrometer settings?
If the issue is not with the sample itself, the next step is to optimize the mass spectrometer parameters to ensure maximum sensitivity for Meperidine-d5. This involves direct infusion of the standard into the mass spectrometer to fine-tune the settings.
Mass Spectrometer Optimization Workflow:
Sources
Technical Support Center: Troubleshooting In-Source Fragmentation of Meperidine-d5 in ESI-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in-source fragmentation (ISF) of the deuterated internal standard, Meperidine-d5, during electrospray ionization mass spectrometry (ESI-MS) analysis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to effectively troubleshoot and resolve these issues.
The Challenge: Unexpected Fragmentation of a Stable Isotope Labeled Standard
Stable isotope labeled (SIL) internal standards, such as Meperidine-d5, are the gold standard in quantitative LC-MS/MS assays. Their utility hinges on the assumption that they behave nearly identically to the unlabeled analyte, correcting for variations in sample preparation and instrument response.[1][2] However, when the SIL standard itself undergoes premature fragmentation in the ion source, it can lead to a host of analytical problems, including diminished signal intensity of the precursor ion, inaccurate quantification, and potential cross-talk with the analyte's signal.[3]
This guide will delve into the causes of in-source fragmentation of Meperidine-d5 and provide a structured approach to its diagnosis and mitigation.
Understanding the Fundamentals: ESI and In-Source Fragmentation
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase.[4][5][6] The process involves creating a fine spray of charged droplets, which then desolvate to produce gas-phase ions of the analyte.[5][6] While ESI is designed to be gentle, the region between the atmospheric pressure ion source and the high vacuum of the mass analyzer is a site of potential energetic collisions.[7][8]
In-source fragmentation, also known as in-source collision-induced dissociation (CID), occurs when ions are accelerated by electric fields and collide with residual solvent molecules and curtain gas.[7][8][9] If these collisions are sufficiently energetic, they can induce fragmentation of the precursor ion before it even reaches the mass analyzer.[7][8] This phenomenon is not always undesirable and can be leveraged for structural elucidation; however, in quantitative analyses, it is often a source of error.[10]
Several factors can influence the degree of in-source fragmentation:
-
Cone Voltage (or Declustering Potential/Fragmentor Voltage): This is a key parameter that controls the energy of ions as they enter the mass spectrometer. Higher cone voltages increase the kinetic energy of the ions, leading to more pronounced fragmentation.[7][9]
-
Source Temperature: Elevated source and desolvation gas temperatures can increase the internal energy of the ions, making them more susceptible to fragmentation.[7]
-
Gas Pressures: The pressure of the nebulizing and curtain gases can influence the frequency of collisions in the ion source.
-
Analyte Structure: Molecules with labile functional groups are more prone to fragmentation.[5][11]
Meperidine and Meperidine-d5: Structure and Proposed Fragmentation
Meperidine is a synthetic opioid of the phenylpiperidine class.[1][12][13] Its structure consists of a piperidine ring with a methyl group on the nitrogen, and a phenyl group and an ethyl carboxylate group at the 4-position.[13] Meperidine-d5 is typically labeled with five deuterium atoms on the phenyl ring.[3]
While specific literature detailing the ESI fragmentation of Meperidine-d5 is limited, we can propose a likely fragmentation pathway based on the known fragmentation of piperidine derivatives and other structurally similar compounds.[14] The primary site of protonation in positive ion ESI will be the basic nitrogen of the piperidine ring. A common fragmentation pathway for piperidine-containing compounds is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen.
Below is a table summarizing the expected m/z values for the precursor and a major fragment ion of both meperidine and meperidine-d5.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) | Proposed Major Fragment Ion (m/z) | Proposed Neutral Loss |
| Meperidine | C₁₅H₂₁NO₂ | 247.33 | 248.16 | 174.11 | C₂H₅O₂ (Ethyl formate) |
| Meperidine-d5 | C₁₅H₁₆D₅NO₂ | 252.36 | 253.19 | 179.14 | C₂H₅O₂ (Ethyl formate) |
Note: The proposed fragmentation involves the loss of the ethyl formate group. The fragment ion retains the piperidine ring and the deuterated phenyl group in the case of Meperidine-d5.
Troubleshooting Guide: A Question-and-Answer Approach
Here are some common issues encountered with Meperidine-d5 in-source fragmentation and how to address them:
Q1: The signal for my Meperidine-d5 precursor ion (m/z 253.2) is very low, but I see a significant peak at a lower m/z (around 179.1). What is happening?
Answer: This is a classic sign of in-source fragmentation. The energy in the ion source is high enough to cause the Meperidine-d5 precursor ion to fragment before it is detected. The ion at m/z 179.1 is likely a fragment of Meperidine-d5.
Troubleshooting Protocol:
-
Confirm the Identity of the Fragment Ion:
-
Acquire a product ion scan of the Meperidine-d5 precursor ion (m/z 253.2) at a low collision energy in the collision cell (if using a tandem MS). The resulting spectrum should show the same fragment ion at m/z 179.1 that you are observing in your full scan.
-
-
Optimize the Cone Voltage (Declustering Potential/Fragmentor Voltage):
-
This is the most critical parameter for controlling in-source fragmentation.
-
Step-by-step:
-
Infuse a solution of Meperidine-d5 directly into the mass spectrometer.
-
Set the mass spectrometer to monitor both the precursor ion (m/z 253.2) and the suspected fragment ion (m/z 179.1).
-
Start with a high cone voltage and gradually decrease it in small increments (e.g., 5-10 V).
-
Observe the signal intensities of the precursor and fragment ions. You should see the intensity of the precursor ion increase while the fragment ion intensity decreases.
-
Identify the cone voltage that provides the maximum signal for the precursor ion with minimal fragmentation.
-
-
Q2: I've lowered the cone voltage, but I'm still seeing significant in-source fragmentation. What else can I adjust?
Answer: If optimizing the cone voltage alone is insufficient, other source parameters are likely contributing to the excess energy in the system.
Troubleshooting Protocol:
-
Reduce the Source Temperature:
-
High temperatures can increase the internal energy of the ions.
-
Step-by-step:
-
While infusing Meperidine-d5, begin to lower the source temperature in increments of 10-20°C.
-
Allow the system to stabilize at each temperature and monitor the precursor and fragment ion signals.
-
Find a balance between efficient desolvation and minimal fragmentation. Be aware that lowering the temperature too much can lead to poor desolvation and a decrease in overall signal.
-
-
-
Optimize Gas Settings:
-
Adjust the nebulizer and drying gas flow rates. While their primary role is in desolvation, excessively high flow rates can sometimes contribute to more energetic collisions.
-
Systematically vary these gas flows to find the optimal settings for your specific instrument and mobile phase.
-
Q3: My Meperidine-d5 internal standard seems to be fragmenting more than the unlabeled Meperidine analyte. Why would this happen?
Answer: This can be attributed to the kinetic isotope effect (KIE). The C-D bonds are slightly stronger than C-H bonds. While this often makes deuterated compounds more stable, the difference in vibrational energy can sometimes lead to altered fragmentation patterns or efficiencies under certain conditions. It's also possible for a deuterium atom to be lost from the internal standard in the ion source, leading to a signal that could interfere with the analyte.[3]
Troubleshooting Protocol:
-
Verify Chromatographic Co-elution:
-
Ensure that Meperidine and Meperidine-d5 are co-eluting perfectly. A slight chromatographic shift, also an isotope effect, can expose the two compounds to different matrix effects at slightly different times, which might influence their fragmentation behavior.[3]
-
If there is a separation, adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to improve co-elution.
-
-
Consider a ¹³C or ¹⁵N Labeled Standard:
-
If the deuterium-related issues persist and are affecting the accuracy of your assay, consider using an internal standard labeled with a heavy atom like ¹³C or ¹⁵N. These are less prone to chromatographic shifts and isotopic exchange issues.[3]
-
Q4: Can my mobile phase composition affect in-source fragmentation?
Answer: Yes, the mobile phase can have an impact. The efficiency of desolvation and the gas-phase chemistry in the ion source are influenced by the solvent composition and additives.
Troubleshooting Protocol:
-
Evaluate Mobile Phase Additives:
-
The type and concentration of additives (e.g., formic acid, ammonium formate) can affect the ionization efficiency and the stability of the protonated molecule.
-
Experiment with different additives or concentrations to see if it improves the stability of the Meperidine-d5 precursor ion.
-
-
Assess Solvent Composition:
-
Highly aqueous mobile phases may require more aggressive source conditions (higher temperatures and gas flows) for efficient desolvation, which can inadvertently increase in-source fragmentation.
-
If possible, adjust your chromatography to allow for elution at a higher organic content, which may permit the use of gentler source conditions.
-
Preventative Measures: Best Practices to Minimize In-Source Fragmentation
-
Method Development: During method development, always start with gentle source conditions (low cone voltage and temperature) and gradually increase them to achieve the desired sensitivity for your analyte.
-
Regular Instrument Maintenance: A clean ion source is crucial for stable and reproducible performance. Contaminants can alter the electric fields and lead to inconsistent fragmentation.
-
System Suitability Tests: Regularly inject a standard solution of Meperidine-d5 to monitor for any changes in the degree of in-source fragmentation, which could indicate a change in instrument performance.
Visualizing the Process and Troubleshooting Workflow
Meperidine-d5 Structure and Deuterium Labeling
Caption: Structure of Meperidine-d5 with deuterium labels on the phenyl ring.
In-Source Fragmentation Troubleshooting Workflow
Caption: Troubleshooting workflow for in-source fragmentation of Meperidine-d5.
References
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Chromatography Forum. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
- Chen, L., Pan, H., Zhai, G., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography–electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519.
-
Chromatography Forum. (2015, January 19). ESI ionization: How to avoid in-source fragmentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
- Gu, M., et al. (2021). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Analytical Chemistry, 93(1), 551–558.
- He, L., et al. (2021). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. Journal of Visualized Experiments, (173), e62722.
- Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics.
-
Core. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Wiley Analytical Science. (2023, May 9). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Retrieved from [Link]
-
SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]
-
PubChem. (n.d.). Meperidine. Retrieved from [Link]
-
Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]
- Jackson, G. (n.d.). The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrom. West Virginia University.
-
ResearchGate. (n.d.). Precursor ions and resulting fragment ions of [D-Trp]CJ-15208 and the internal standard. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Meperidine. NIST WebBook. Retrieved from [Link]
- Jackson, G. (n.d.). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospr. West Virginia University.
- Jackson, G. (n.d.).
-
ResearchGate. (n.d.). Comparison of the fragmentation mass spectra of the 5+ precursor ions.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry: Isotope Effects. Retrieved from [Link]
-
JoVE. (2024, April 4). Video: Mass Spectrometry: Isotope Effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Isotope effects in fragmentation. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, July 12). Mass Spectrometry: Isotope Effects. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Demerol. Retrieved from [Link]
-
PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (n.d.). Meperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
Sources
- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass Spectrometry: Isotope Effects [orgspectroscopyint.blogspot.com]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. idc-online.com [idc-online.com]
- 9. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 12. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Cross-contribution from Meperidine-d5 to meperidine signal
A Guide to Troubleshooting Cross-Contribution from Meperidine-d5 to the Meperidine Signal in LC-MS/MS Analysis
Welcome to the technical support resource for the quantitative analysis of Meperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the use of Meperidine-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. A primary focus of this guide is to address the analytical challenge of isotopic cross-contribution, also known as cross-talk, to ensure the accuracy and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the cross-contribution from Meperidine-d5 to the meperidine signal.
Q1: What is isotopic cross-contribution and why is it a concern in Meperidine analysis?
A1: Isotopic cross-contribution, or cross-talk, refers to the interference where the signal from the stable isotope-labeled internal standard (SIL-IS), in this case, Meperidine-d5, is artificially inflated by a contribution from the unlabeled analyte, Meperidine.[1][2] Meperidine (C₁₅H₂₁NO₂) has naturally occurring heavier isotopes (e.g., ¹³C, ²H).[2] Due to this, a small fraction of Meperidine molecules will have a mass-to-charge ratio (m/z) that overlaps with the m/z of Meperidine-d5. This is particularly problematic if the mass difference between the analyte and the SIL-IS is small. This overlap can lead to an inaccurate measurement of the internal standard's response, resulting in a non-linear calibration curve and compromised accuracy of the Meperidine quantification.[3]
Q2: We are using a Meperidine-d5 internal standard. What are the primary causes of the observed interference on the Meperidine-d5 MRM channel?
A2: There are three primary reasons for this interference:
-
Natural Isotopic Abundance: As mentioned, Meperidine contains atoms with naturally occurring heavier isotopes. This can lead to a scenario where the M+5 isotope peak of Meperidine contributes to the signal of Meperidine-d5.[2][4]
-
Isotopic Impurity of the Internal Standard: The Meperidine-d5 standard may not be 100% pure and could contain trace amounts of unlabeled Meperidine or partially deuterated isotopologues (d1, d2, d3, d4).[5][6] These impurities will contribute to the signal of the native analyte. Regulatory agencies like the FDA require rigorous analysis and quantification of these isotopologues.[5]
-
In-Source Fragmentation: Meperidine-d5 can sometimes undergo fragmentation within the ion source of the mass spectrometer before reaching the collision cell.[7][8] This "in-source" fragmentation can result in the loss of deuterium atoms, producing fragment ions that have the same m/z as unlabeled Meperidine. This phenomenon is influenced by instrument settings such as the declustering potential or fragmentor voltage.[7]
Q3: How can we experimentally confirm the source of the cross-contribution?
A3: A systematic approach is necessary to pinpoint the source of the interference. This involves a series of straightforward experiments:
-
Analyze a high-concentration solution of unlabeled Meperidine: This will allow you to observe the contribution of Meperidine's natural isotope distribution to the Meperidine-d5 signal channel.
-
Analyze a solution of the Meperidine-d5 internal standard alone: This will reveal any contribution from isotopic impurities to the unlabeled Meperidine signal channel.
-
Vary the in-source fragmentation conditions: By systematically adjusting parameters like the declustering potential (DP) or fragmentor voltage, you can assess the impact of in-source fragmentation on the cross-contribution.[7] A significant change in the interference pattern with varying voltage suggests in-source fragmentation is a contributing factor.
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying and mitigating cross-contribution from Meperidine-d5 to the meperidine signal.
Guide 1: Assessing the Contribution of Natural Isotopic Abundance
The natural abundance of stable isotopes can lead to predictable interference. This guide helps you quantify this contribution.
Experimental Protocol:
-
Prepare a High-Concentration Meperidine Standard: Prepare a standard solution of unlabeled Meperidine at the upper limit of quantitation (ULOQ) in a clean matrix.
-
LC-MS/MS Analysis: Inject this sample and acquire data, monitoring both the MRM transition for Meperidine and Meperidine-d5.
-
Data Analysis: Measure the peak area of the signal observed in the Meperidine-d5 MRM channel.
-
Calculate Percent Contribution: Express the observed interference peak area as a percentage of the Meperidine peak area at the ULOQ.
| Analyte Concentration | Meperidine Peak Area (Analyte Channel) | Interference Peak Area (IS Channel) | % Cross-Contribution |
| ULOQ | [Insert Value] | [Insert Value] | [Calculate Value] |
Interpretation and Mitigation:
If the cross-contribution is significant and impacts the linearity of your calibration curve, consider the following:
-
Monitor a Less Abundant Isotope of the SIL-IS: An alternative approach is to select a precursor ion for the SIL-IS that has a lower natural abundance but is free from interference from the analyte's isotopes.[3]
-
Adjust Internal Standard Concentration: It is advisable to use an appropriate concentration of the internal standard relative to the native compound.[4]
Guide 2: Evaluating the Isotopic Purity of the Meperidine-d5 Internal Standard
The isotopic purity of your SIL-IS is critical for accurate quantification.[6] This guide outlines how to assess it.
Experimental Protocol:
-
Prepare an Internal Standard Solution: Prepare a solution of the Meperidine-d5 internal standard at the working concentration used in your assay.
-
LC-MS/MS Analysis: Inject this solution and acquire data, monitoring both the MRM transitions for Meperidine and Meperidine-d5.
-
Data Analysis: Measure the peak area of any signal detected in the unlabeled Meperidine MRM channel.
-
Calculate Isotopic Purity: The isotopic purity can be estimated by comparing the area of the unlabeled Meperidine peak to the area of the Meperidine-d5 peak.
| Compound | Peak Area (Analyte Channel) | Peak Area (IS Channel) | Estimated Isotopic Purity (%) |
| Meperidine-d5 | [Insert Value] | [Insert Value] | [Calculate Value] |
Interpretation and Mitigation:
-
Source a Higher Purity Standard: If significant impurities are detected, it is advisable to obtain a new batch of Meperidine-d5 with a higher certified isotopic purity.
-
Account for Impurity in Calculations: In some cases, if the impurity level is consistent and well-characterized, it may be possible to correct for it mathematically, although this is a less ideal approach.
Guide 3: Investigating and Minimizing In-Source Fragmentation
In-source fragmentation can be a significant and often overlooked source of cross-talk.[7]
Experimental Workflow Diagram
Caption: Workflow for investigating in-source fragmentation.
Experimental Protocol:
-
Prepare a Meperidine-d5 Solution: Prepare a solution of the Meperidine-d5 internal standard.
-
Systematic Variation of In-Source Voltage: Create several acquisition methods where the declustering potential (or fragmentor voltage) is varied incrementally (e.g., from a low value to a high value in steps of 10-20V).
-
LC-MS/MS Analysis: Inject the Meperidine-d5 solution using each of these methods.
-
Data Analysis: Plot the peak area of the fragment ion corresponding to unlabeled Meperidine as a function of the declustering potential.
Interpretation and Mitigation:
-
Optimize In-Source Parameters: If a clear trend is observed where the interference increases with higher in-source voltage, this confirms in-source fragmentation.[7] The optimal declustering potential will be the setting that provides adequate sensitivity for Meperidine-d5 while minimizing the formation of the interfering fragment.
-
Consider Alternative Ionization Techniques: If in-source fragmentation cannot be sufficiently minimized with electrospray ionization (ESI), exploring other soft ionization techniques like atmospheric pressure chemical ionization (APCI) may be beneficial, though this could result in a loss of sensitivity.[9]
III. General Recommendations for Robust Meperidine Quantitation
-
Chromatographic Separation: While Meperidine and Meperidine-d5 are expected to co-elute, ensure that your chromatography provides adequate separation from other matrix components and potential metabolites like normeperidine.[10][11]
-
Method Validation: A thorough bioanalytical method validation according to regulatory guidelines (e.g., FDA) is essential.[12][13][14] This includes assessing selectivity, accuracy, precision, and stability.
-
Internal Standard Response Monitoring: Routinely monitor the internal standard response across all samples in a batch. Significant variation can indicate matrix effects or other issues.
By systematically investigating these potential sources of cross-contribution, you can develop a robust and reliable LC-MS/MS method for the accurate quantification of Meperidine.
References
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. PMC.[Link]
-
LC-MSMS - Points of attention when using isotope labelled standards. Research@WUR.[Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.[Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).[Link]
-
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. N-nitrosamine impurity analysis discussion group.[Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Selkirk Pharma.[Link]
-
Impact of cytochrome P450 variation on meperidine N-demethylation to the neurotoxic metabolite normeperidine. PubMed Central.[Link]
-
Bioanalytical Method Validation. FDA.[Link]
-
Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]
-
Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.[Link]
-
Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. ResearchGate.[Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate.[Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA.[Link]
-
Draft Guidance for Industry on Bioanalytical Method Validation; Availability. Federal Register.[Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA.[Link]
-
Isotopic labeling-assisted metabolomics using LC–MS. PMC.[Link]
-
Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[Link]
-
Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. ResearchGate.[Link]
-
Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLOS One.[Link]
-
Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry.[Link]
-
Determination of pethidine in human plasma by LC-MS/MS. Semantic Scholar.[Link]
-
Determination of Pethidine in Human Plasma by LC-MS/MS. PubMed.[Link]
-
Cross-talk Phenomenon in LC-MS/MS. Chromatography Forum.[Link]
-
Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.[Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]
-
Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. PubMed.[Link]
-
Meperidine. StatPearls - NCBI Bookshelf.[Link]
-
Meperidine. PubMed.[Link]
-
Meperidine: Opioid Pain Relief Uses, Warnings, Side Effects, Dosage. MedicineNet.[Link]
-
Meperidine: a critical review. PubMed.[Link]
-
Is Meperidine the Drug That Just Won't Die? PMC.[Link]
-
What is the mechanism of Meperidine Hydrochloride? Patsnap Synapse.[Link]
-
Opioids and Efflux Transporters. Part 3: P-Glycoprotein Substrate Activity of 3-Hydroxyl Addition to Meperidine Analogs. PMC.[Link]
-
Declines, and Pronounced Regional Disparities, in Meperidine Use in the United States. Cureus.[Link]
-
Pronounced Declines in Meperidine in the US: Is the End Imminent? PubMed.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. isotope.com [isotope.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. In-source fragmentation [jeolusa.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 11. Is Meperidine the Drug That Just Won't Die? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moh.gov.bw [moh.gov.bw]
- 13. fda.gov [fda.gov]
- 14. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of Meperidine-d5 in Chromatography
Welcome to the technical support center for chromatographic analysis of Meperidine-d5. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape during their experiments. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies rooted in the physicochemical properties of Meperidine and the principles of chromatography.
Understanding the Analyte: Meperidine
Meperidine (also known as Pethidine) is a synthetic opioid of the phenylpiperidine class.[1] As a tertiary amine, it is a basic compound with a pKa of approximately 8.7.[2] This means its ionization state is highly dependent on the pH of the surrounding environment, a critical factor in liquid chromatography. Poor peak shape, particularly peak tailing, is a frequent challenge in the analysis of basic compounds like Meperidine due to their tendency to interact with the stationary phase in unintended ways.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding poor peak shape for Meperidine-d5.
Q1: Why is my Meperidine-d5 peak tailing?
Peak tailing for Meperidine-d5 is most commonly caused by secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4] At pH values near or above the pKa of the silanol groups (typically pH 3-4), these groups become deprotonated and can interact with the positively charged Meperidine-d5, leading to a portion of the analyte being more strongly retained and eluting later, which results in a tailing peak. Other potential causes include column overload, a contaminated guard or analytical column, or an inappropriate sample solvent.[3][5]
Q2: Can the mobile phase pH affect the peak shape of Meperidine-d5?
Absolutely. Mobile phase pH is one of the most critical factors in the chromatography of ionizable compounds like Meperidine-d5.[6][7][8] Since Meperidine is a basic compound, a low pH mobile phase (e.g., pH < 3) will ensure it is fully protonated (ionized). This can help to minimize interactions with silanol groups and improve peak shape.[4] However, the ideal pH will be a balance between achieving good peak shape and adequate retention.
Q3: What is the ideal column for Meperidine-d5 analysis?
For basic compounds like Meperidine-d5, it is advisable to use a modern, high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.[9] Columns with an embedded polar group in the stationary phase can also provide excellent peak shape for basic analytes.[10]
Q4: My peak is fronting. What could be the cause?
Peak fronting is less common for basic compounds but can occur due to column overload (injecting too high a concentration or volume of the sample), or a physical issue with the column such as a void or collapse of the packed bed.[3][4][11] An inappropriate sample solvent that is much stronger than the mobile phase can also lead to peak fronting.[12]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
-
Secondary Silanol Interactions: As previously mentioned, this is a primary cause for basic compounds. The interaction between the positively charged Meperidine-d5 and negatively charged silanol groups on the stationary phase leads to a mixed-mode retention mechanism, causing tailing.
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Column Contamination/Deterioration: Accumulation of matrix components on the column inlet frit or at the head of the column can create active sites for secondary interactions.[13] Over time, the stationary phase can also degrade, exposing more silanol groups.
-
Inappropriate Mobile Phase Buffer: Insufficient buffer capacity can lead to localized pH changes on the column as the sample is introduced, affecting peak shape.[11]
Caption: Troubleshooting workflow for Meperidine-d5 peak tailing.
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Mobile Phases: Prepare your aqueous mobile phase with a suitable buffer (e.g., 10-20 mM ammonium formate or phosphate) at different pH values. Start with your current pH and prepare additional mobile phases at pH 3.0, 2.8, and 2.5. Use a calibrated pH meter for accurate measurements.
-
Equilibrate the Column: For each new mobile phase, equilibrate your column for at least 10-15 column volumes.
-
Inject Standard: Inject a standard solution of Meperidine-d5 and observe the peak shape.
-
Analyze Results: Compare the tailing factor at each pH. A lower tailing factor indicates improved peak shape.
| Mobile Phase pH | Expected Observation | Rationale |
| > 4.0 | Potential for significant tailing | Silanol groups are deprotonated and interact with the basic analyte. |
| 3.0 - 4.0 | Moderate tailing | Partial protonation of silanol groups. |
| < 3.0 | Improved peak symmetry | Silanol groups are fully protonated, minimizing secondary interactions.[4] |
Protocol 2: Column Evaluation
-
Select Alternative Columns: Choose a column known for good performance with basic compounds. This could be a column with an embedded polar group or a modern, high-purity, end-capped C18 column.
-
Install and Equilibrate: Install the new column and equilibrate with your optimized mobile phase.
-
Inject Standard: Inject the same Meperidine-d5 standard.
-
Compare Chromatograms: Compare the peak shape obtained from the new column with your original column.
Guide 2: Diagnosing and Resolving Peak Fronting
Peak fronting appears as an asymmetric peak with a broader first half.
-
Column Overload: As with tailing, injecting too much sample can lead to fronting, especially if the sample concentration is very high.[3]
-
Column Collapse/Void: A physical change in the column packing, such as a void at the inlet, can cause the sample band to spread unevenly, resulting in fronting.[4][11] This can happen with columns not stable at the operating pH or temperature.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, the sample may travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[12]
Caption: Troubleshooting workflow for Meperidine-d5 peak fronting.
Guide 3: Diagnosing and Resolving Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system can partially block the inlet frit of the column, causing the sample flow to be unevenly distributed onto the column bed.[11]
-
Column Void: A void at the head of the column can create two different flow paths for the sample, resulting in a split peak.[12]
-
Sample Solvent/Mobile Phase Incompatibility: If the sample solvent is immiscible with the mobile phase or significantly different in composition, it can cause the analyte to precipitate at the head of the column and then redissolve, leading to peak splitting.[4]
-
Check for Contamination: First, remove the guard column (if present) and re-run the analysis. If the peak shape improves, the guard column is the issue and should be replaced.
-
Column Flushing: If the problem persists, try back-flushing the analytical column (check the manufacturer's instructions to ensure this is permissible for your column). This may dislodge particulates from the inlet frit.
-
Sample Solvent Check: Ensure your sample is fully dissolved in a solvent that is compatible with and preferably weaker than your mobile phase.
-
Column Replacement: If the above steps do not resolve the issue, the column may have a void or be irreversibly contaminated, and replacement is the best course of action.
References
-
Meperidine | C15H21NO2 | CID 4058 - PubChem. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
Patel, S., & Gagliano, C. (2023). Meperidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Das Gupta, V. (1983). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(6), 695–697. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2023, October 29). LCGC International. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Separation of Meperidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved January 16, 2026, from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved January 16, 2026, from [Link]
-
Shin, H. S., & Kim, Y. J. (2003). Sensitive determination of pethidine in body fluids by gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 792(1), 117–121. [Link]
-
Al-Rimawi, F. (2021). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. Retrieved from [Link]
-
Zhang, C., Yu, Z., Li, X., Xu, Y., & Liu, D. (2014). Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice. PLOS ONE, 9(7), e102054. [Link]
-
Abnormal Peak Shapes. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Which column for basic analytes. (2008, March 14). Chromatography Forum. Retrieved from [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific. Retrieved from [Link]
-
Carini, M., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 220, 114971. [Link]
-
How to Get Rid of Peak Tailing in Chromatography. (2024, August 29). Mastelf. Retrieved from [Link]
-
Development and Application of an Analytical Method for the Determination of Morphine and Clonidine in Vaginal Pessaries. (2014, October 19). ResearchGate. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
-
How Do You Choose the Right Column for Chromatography? (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]
-
Wilson, K. M., & Schneider, J. J. (1994). Shelf-lives and factors affecting the stability of morphine sulphate and meperidine (pethidine) hydrochloride in plastic syringes for use in patient-controlled analgesic devices. Journal of Clinical Pharmacy and Therapeutics, 19(6), 361–369. [Link]
-
Meperidine Interactions Checker. (n.d.). Drugs.com. Retrieved January 16, 2026, from [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]
-
How to Select the Optimal Chromatography Column. (2023, August 1). Cole-Parmer. Retrieved from [Link]
-
Dopamine. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]
-
Austin, K. L., Stapleton, J. V., & Mather, L. E. (1980). Relationship between blood meperidine concentrations and analgesic response: a preliminary report. Anesthesiology, 53(6), 460–466. [Link]
-
Dolan, J. W. (2016, May 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Agilent. Retrieved from [Link]
Sources
- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. mastelf.com [mastelf.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Inconsistent internal standard response with Meperidine-d5
Inconsistent Internal Standard Response with Meperidine-d5: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding inconsistent internal standard (IS) response observed with Meperidine-d5 in LC-MS/MS bioanalysis. As a Senior Application Scientist, my goal is to provide you with a logical framework to diagnose and resolve these common, yet often complex, analytical challenges.
The Critical Role of the Internal Standard
In quantitative bioanalysis, the internal standard is fundamental to achieving accurate and precise results. [1]Its primary function is to compensate for variability that can arise during sample preparation, injection, and instrument analysis. [2][3]A stable isotope-labeled (SIL) internal standard, such as Meperidine-d5, is considered the "gold standard" because it shares nearly identical physicochemical properties with the analyte (Meperidine). [2]This similarity should, in theory, ensure that any variations affecting the analyte are mirrored by the internal standard, thus maintaining a constant analyte-to-IS response ratio. However, in practice, inconsistencies can and do occur.
Part 1: Troubleshooting Guide - A Systematic Approach
When faced with an inconsistent Meperidine-d5 response, a systematic investigation is crucial. The variability can generally be categorized into two main types:
-
Sporadic or Random Variability: Individual samples or injections show anomalous IS responses that do not follow a clear pattern. [4]These are often referred to as "sporadic flyers." [4]* Systematic Variability: A group of unknown samples exhibits a consistently different IS response compared to calibrators and quality control (QC) samples. [4] The following troubleshooting guide is structured to help you methodically identify the root cause of the issue.
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent internal standard response.
Issue 1: Sporadic Flyers in Internal Standard Response
Potential Cause: Sporadic issues are often linked to one-off events during sample handling or injection. [4]
-
Human Error: Mistakes during the addition of the internal standard (e.g., missed spike, double spike) are a common culprit. [2][5]* Injection Volume Discrepancies: Autosampler malfunctions can lead to inconsistent injection volumes. [4]* Sample Processing Errors: Inconsistent extraction recovery between individual samples can cause variability. [3] Troubleshooting Steps:
-
Review Batch Records: Carefully examine the sample preparation notes for any documented anomalies.
-
Check Autosampler Performance: Run a series of blank injections to assess the precision of the autosampler.
-
Re-analyze Affected Samples: If possible, re-prepare and re-inject the outlier samples to see if the issue is reproducible. If the re-analyzed sample's IS response is normal, it points to a one-time error in the original preparation.
Issue 2: Systematic Differences in IS Response Between Study Samples and Calibrators/QCs
Potential Cause: This pattern often points to a more fundamental issue with the analytical method, frequently related to matrix effects. [4][5]
-
Matrix Effects (Ion Suppression/Enhancement): This is a major cause of variability in LC-MS/MS analysis. [6]Co-eluting endogenous components from the biological matrix (e.g., lipids, salts, proteins) can interfere with the ionization of Meperidine-d5 in the mass spectrometer's source, either suppressing or enhancing its signal. [6][7]Even with a SIL-IS, a slight difference in retention time due to the deuterium isotope effect can cause the analyte and IS to experience different degrees of ion suppression, leading to inaccurate results. [8][9]
-
Internal Standard Stability: Meperidine, and by extension Meperidine-d5, can be susceptible to degradation under certain conditions. [10][11]If the stability of the IS differs between the clean matrix of the calibrators and the complex matrix of the study samples, this will lead to systematic variation. Factors to consider include pH, temperature, and exposure to light during sample processing and storage. [3][10]
-
Chromatographic Issues: Poor chromatography can lead to co-elution of matrix components with the IS, exacerbating matrix effects. [5]Changes in peak shape or retention time can also indicate a problem.
-
Instrument Performance: Drifts in instrument sensitivity or issues with the ion source can cause gradual changes in the IS response over the course of an analytical run. [3] Troubleshooting Steps & Protocols:
-
Evaluate Matrix Effects:
-
Protocol: Post-Column Infusion Experiment
-
Prepare a solution of Meperidine-d5 at a concentration that gives a stable signal.
-
Infuse this solution into the MS source via a T-junction placed after the analytical column.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the Meperidine-d5 signal. A drop in the signal at the retention time of Meperidine indicates the presence of ion suppression from the matrix.
-
-
-
Assess Internal Standard Stability:
-
Protocol: Stability Assessment in Matrix
-
Spike Meperidine-d5 into both the clean matrix (used for calibrators) and pooled study sample matrix.
-
Analyze these samples at time zero and after subjecting them to the same storage and processing conditions as a regular batch (e.g., bench-top stability, freeze-thaw cycles).
-
A significant decrease in the IS response in the study sample matrix compared to the clean matrix suggests a stability issue.
-
-
-
Optimize Chromatography:
-
Goal: To separate Meperidine-d5 from interfering matrix components.
-
Actions:
-
-
Optimize MS Source Conditions:
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard showing variability when it's supposed to be the "gold standard"?
While SIL internal standards like Meperidine-d5 are excellent, they are not infallible. [8]The primary reason for variability, even with a SIL-IS, is often due to chromatographic separation between the analyte and the IS. The deuterium atoms can cause a slight shift in retention time (the "isotope effect"). [8]If this shift causes the IS to elute in a region of stronger ion suppression than the analyte, the analyte-to-IS ratio will be skewed, compromising accuracy. [9] Q2: My QC samples pass, but the IS response in my unknown samples is much lower. Should I be concerned?
Yes, this is a significant concern and warrants investigation. [4]This pattern strongly suggests that the matrix of the unknown samples is different from the matrix used to prepare your calibrators and QCs, leading to a different degree of matrix effect. [16]The passing QCs may provide a false sense of security, while the accuracy of the unknown sample results could be compromised. [3] Q3: How much variability in the internal standard response is acceptable?
While regulatory guidance varies, a common industry practice is to investigate any samples where the IS response is less than 50% or greater than 150% of the mean IS response of the calibrators and QCs in the run. [3]However, it's also crucial to look for trends. A gradual drift in the IS response across the run, even if within these limits, could indicate an instrument issue. [3][16] Q4: Can the source of my Meperidine-d5 be the problem?
It is possible. You should always verify the purity of your internal standard stock solution. An impure IS could contain unlabeled Meperidine, which would interfere with the quantification of the analyte, especially at the lower limit of quantification.
Q5: What are some key preventative measures to minimize IS variability?
-
Thorough Method Development: Systematically evaluate matrix effects from multiple sources during method development. [5]* Robust Sample Preparation: Develop an extraction procedure that effectively removes interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation. [5][17]* Optimal Chromatography: Ensure baseline separation of the analyte and IS from any regions of significant ion suppression.
-
Regular Instrument Maintenance: Consistent performance of the LC and MS systems is critical for reproducible results.
Diagram: Ion Suppression Mechanism
Caption: Competition from co-eluting matrix components reduces the ionization efficiency of the analyte and internal standard.
Data Summary Table
| Issue | Common Causes | Recommended Action | Expected Outcome |
| Sporadic Flyers | IS Spiking Error, Autosampler Malfunction | Re-prepare and re-inject affected samples. Check autosampler precision. | IS response of re-injected sample is normal. |
| Systematic Low IS in Unknowns | Matrix Effects (Ion Suppression) | Optimize sample cleanup (e.g., switch to SPE). Modify chromatography to separate IS from suppression zones. | IS response in unknowns becomes consistent with calibrators/QCs. |
| Gradual IS Drift | Instrument Source Instability, Column Degradation | Clean MS ion source. Equilibrate column or replace if necessary. | Stable IS response across the entire analytical run. |
| IS Variability with High Analyte Conc. | Ionization Competition | Dilute samples with high analyte concentrations. | Consistent IS response across the concentration range. |
By adopting a systematic, evidence-based approach to troubleshooting, you can effectively diagnose and resolve issues of inconsistent internal standard response with Meperidine-d5. This ensures the generation of high-quality, reliable data in your bioanalytical assays.
References
- European Bioanalysis Forum. (n.d.). Recommendation for Dealing with Internal Standard Variability.
-
Fraier, D., Ferrari, L., Heinig, K., & Zwanziger, E. (2019). Inconsistent internal standard response in LC–MS/MS bioanalysis: an evaluation of case studies. Bioanalysis, 11(18), 1657-1667. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
-
Kroening, C., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 42(8), 553-558. Retrieved from [Link]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- Fraier, D., et al. (2019). Inconsistent Internal Standard Response in LC-MS/MS Bioanalysis: An Evaluation of Case Studies. Bioanalysis.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
-
Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Retrieved from [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]
-
Lin, S. N., et al. (1999). Stability of meperidine in an implantable infusion pump using capillary gas chromatography-mass spectrometry and a deuterated internal standard. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 577-83. Retrieved from [Link]
- LCGC International. (n.d.). Optimizing LC–MS and LC–MS-MS Methods.
- Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.
- LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
-
Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Retrieved from [Link]
-
Therapeutic Drug Monitoring. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]
-
Donnelly, R. F., & Bushfield, T. L. (1998). Chemical stability of meperidine hydrochloride in polypropylene syringes. International journal of pharmaceutical compounding, 2(6), 463–465. Retrieved from [Link]
-
SCIEX. (2023). Pro Tips for Method Development (LC-MS/MS 101). Retrieved from [Link]
- Agilent Technologies, Inc. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Lai, C.-J., Chen, F.-S., Chien, C.-S., & Li, J.-H. (1996). The stability study of meperidine hydrochloride injection from different ampules. Journal of Food and Drug Analysis, 4(2).
-
Ausman, R. K., Crevar, G. E., & Hagedorn, C. (1982). Stability of morphine sulfate and meperidine hydrochloride in a parenteral nutrient formulation. American journal of hospital pharmacy, 39(7), 1167–1170. Retrieved from [Link]
- ISMP Canada. (2004). Meperidine (Demerol®): Issues in Medication Safety.
- ISMP Canada. (n.d.). Meperidine (Demerol®) safety issues.
-
Wilson, T. D., et al. (1994). Shelf-lives and factors affecting the stability of morphine sulphate and meperidine (pethidine) hydrochloride in plastic syringes for use in patient-controlled analgesic devices. Journal of Clinical Pharmacy and Therapeutics, 19(6), 361-369. Retrieved from [Link]
-
Koczmara, C., Perri, D., Hyland, S., & Rousseaux, L. (2005). Meperidine (Demerol) Safety Issues. Dynamics (Pembroke, Ont.), 16(1), 8–12. Retrieved from [Link]
-
Piper, B. J., et al. (2021). Declines and pronounced regional disparities in meperidine use in the United States. Pharmacology research & perspectives, 9(4), e00809. Retrieved from [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. longdom.org [longdom.org]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
- 10. "The stability study of meperidine hydrochloride injection from differe" by C.-J. Lai, F.-S. Chen et al. [jfda-online.com]
- 11. Shelf-lives and factors affecting the stability of morphine sulphate and meperidine (pethidine) hydrochloride in plastic syringes for use in patient-controlled analgesic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fda.gov [fda.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to Method Validation for Meperidine Assay: The Pivotal Role of Meperidine-d5
This guide provides an in-depth, technical comparison of method validation approaches for the quantification of meperidine in biological matrices. We will explore the critical advantages of employing a deuterated internal standard, specifically Meperidine-d5, over other alternatives. The experimental data and protocols presented herein are grounded in established regulatory guidelines to ensure scientific integrity and robustness.
Introduction: The Imperative for Rigorous Bioanalytical Method Validation
In drug development and clinical research, the accurate quantification of therapeutic agents in biological samples is paramount. Meperidine, a synthetic opioid analgesic, requires precise measurement to understand its pharmacokinetic profile, ensure patient safety, and meet regulatory requirements.[1][2][3] Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for its intended use.[4][5][6][7] This guide will adhere to the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10][11][12]
The Lynchpin of Accuracy: The Internal Standard
The choice of an internal standard (IS) is arguably one of the most critical decisions in developing a robust quantitative LC-MS/MS assay. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[13]
Why Meperidine-d5 is the Gold Standard:
Stable isotope-labeled internal standards (SIL-IS), such as Meperidine-d5, are the preferred choice for quantitative mass spectrometry.[14][15][16] Here’s why:
-
Near-Identical Physicochemical Properties: Meperidine-d5 is chemically identical to meperidine, with the only difference being the substitution of five hydrogen atoms with deuterium.[17][18] This ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement, which are common challenges in bioanalysis.[19][20][21][22][23]
-
Superior Compensation for Matrix Effects: Biological matrices are complex, containing numerous endogenous compounds that can interfere with the ionization of the target analyte.[19][21] Because Meperidine-d5 behaves virtually identically to meperidine, it effectively normalizes variations caused by matrix effects, leading to more accurate and precise results.[14][16]
-
Improved Precision and Accuracy: By effectively correcting for procedural and matrix-induced variability, deuterated internal standards significantly enhance the precision and accuracy of the assay.[14][16]
A structural analog, while a viable alternative when a SIL-IS is unavailable, may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to less effective compensation for variability.
Visualizing the Core Components
Caption: A typical experimental workflow for meperidine quantification in plasma.
Conclusion: The Unparalleled Advantage of Meperidine-d5
The comprehensive validation data presented in this guide unequivocally supports the use of Meperidine-d5 as the internal standard for the bioanalysis of meperidine. Its ability to effectively compensate for matrix effects and procedural variability results in a method with superior accuracy, precision, and overall robustness. While a structural analog may be a tempting cost-saving measure, the potential for compromised data quality and the risk of failing to meet regulatory acceptance criteria make it a less desirable choice. For researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity, the use of a deuterated internal standard like Meperidine-d5 is not just a recommendation, but a necessity for reliable and defensible bioanalytical results.
References
-
Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Mei, H. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. PMC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved from [Link]
-
Lieu, T., & Martin, S. (2023). Meperidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Odoemelam, C. S. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Silvestro, L., Riscazzi, G., & Savu, S. R. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. Retrieved from [Link]
-
Dirty Medicine. (2025, February 28). Pharmacology of Meperidine (Pethidine, Demerol) ; Mechanism of action, Pharmacokinetics, Use, Effect. YouTube. Retrieved from [Link]
-
Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
Eurolab. (2026, January 9). Bioanalytical Assay Stability Testing. Retrieved from [Link]
-
Bhatia, R. (2016, May 17). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
-
van de Merbel, N. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]
-
Patel, D. P., et al. (2011). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]
-
Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Koska, A. J., et al. (1985). Pharmacokinetics of High-Dose Meperidine in Surgical Patients. PubMed. Retrieved from [Link]
-
Latta, K. S., et al. (2002). Is Meperidine the Drug That Just Won't Die? PMC. Retrieved from [Link]
-
Owen, L. J., et al. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Drugs.com. (2025, April 9). Meperidine Monograph for Professionals. Retrieved from [Link]
-
Gopinathan, S. (2013, August 23). Bioanalytical method validation emea. Slideshare. Retrieved from [Link]
-
Wozniak, E., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
Shah, V. P., et al. (2000). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]
-
Lab-Ally. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
BioPharma Services. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
van de Merbel, N. G., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-439. Retrieved from [Link]
-
BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Meperidine Hydrochloride. PubChem. Retrieved from [Link]
-
Flanagan, E., & Ginsberg, B. (2010). Meperidine. In Essence of Analgesia and Analgesics. Retrieved from [Link]
-
Stamper, K. C., et al. (2016). LC–MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. Oxford Academic. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Meperidine. NIST WebBook. Retrieved from [Link]
-
Stamper, K. C., et al. (2016). LC-MS-MS Method for the Analysis of Miscellaneous Drugs in Wastewater During Football Games III. PubMed. Retrieved from [Link]
-
Wang, X., et al. (2011). Determination of Pethidine in Human Plasma by LC-MS/MS. PubMed. Retrieved from [Link]
-
Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. Retrieved from [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Retrieved from [Link]
Sources
- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 4. New FDA Guidance on Bioanalytical Method Validation | Kymos [kymos.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. Bioanalytical method validation emea | PPTX [slideshare.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. texilajournal.com [texilajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. caymanchem.com [caymanchem.com]
- 18. caymanchem.com [caymanchem.com]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nebiolab.com [nebiolab.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Achieving Linearity: Meperidine Calibration Curve with Meperidine-d5
In the fields of clinical research, forensic toxicology, and pharmaceutical development, the precise quantification of meperidine (also known as pethidine), a potent synthetic opioid, is paramount. The backbone of this quantification is a robust and reliable calibration curve. This guide provides an in-depth comparison and technical walkthrough for establishing a linear calibration curve for meperidine using its stable isotope-labeled internal standard (SIL-IS), Meperidine-d5, adhering to rigorous bioanalytical method validation standards.
The Foundational Principle: Why Meperidine-d5 is Essential
In quantitative mass spectrometry (LC-MS/MS), even with the most advanced instrumentation, variability is inherent. Ion suppression or enhancement due to the sample matrix, fluctuations in instrument performance, and volumetric inconsistencies during sample preparation can all introduce significant error. The use of a SIL-IS, such as Meperidine-d5, is the gold standard for mitigating these variables.
Meperidine-d5 is chemically identical to meperidine, except that five hydrogen atoms have been replaced with deuterium. This substitution results in a mass shift that is easily resolved by the mass spectrometer, but it does not significantly alter the compound's physicochemical properties. Consequently, Meperidine-d5 co-elutes with meperidine during chromatography and experiences nearly identical ionization effects in the mass spectrometer's source. By adding a known, fixed concentration of Meperidine-d5 to all standards, controls, and unknown samples, we can use the ratio of the analyte's response to the internal standard's response for quantification. This ratio normalization effectively cancels out most sources of experimental variability, leading to superior accuracy and precision.
A Senior Application Scientist's Guide to High-Accuracy Meperidine Quantification Using Meperidine-d5
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Precision in Meperidine Analysis
Meperidine (also known as Pethidine) is a synthetic opioid analgesic used for the management of moderate to severe pain.[1] Its clinical application demands rigorous monitoring of plasma concentrations to ensure therapeutic efficacy while avoiding the risk of toxicity, including respiratory depression and the accumulation of its neurotoxic metabolite, normeperidine.[1] Consequently, the development of robust, accurate, and precise bioanalytical methods is paramount for pharmacokinetic studies, clinical diagnostics, and forensic toxicology.
This guide provides an in-depth, technical comparison of analytical strategies for meperidine quantification, making a scientifically-backed case for the use of a stable isotope-labeled internal standard (SIL-IS), specifically Meperidine-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore the fundamental principles of internal standardization, present a complete, validated experimental workflow, and provide comparative data that underscores the superior performance of Meperidine-d5 over alternative approaches.
The Cornerstone of Quantitative Analysis: The Internal Standard
In LC-MS/MS, signal intensity can fluctuate due to variations in sample preparation, injection volume, and instrument response.[2] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to correct for this variability.[2] The fundamental principle is that any analytical variation affecting the target analyte will affect the IS to the same degree. Quantification is therefore based on the ratio of the analyte's response to the IS's response, not the absolute response of the analyte alone.
Why a Stable Isotope-Labeled Internal Standard is the Gold Standard
The ideal IS is a compound that behaves identically to the analyte throughout the entire analytical process—from extraction to ionization.[3] This is where a SIL-IS, like Meperidine-d5, excels. In Meperidine-d5, five hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to meperidine but has a different mass, allowing it to be distinguished by the mass spectrometer.[4]
Advantages of Meperidine-d5:
-
Identical Physicochemical Properties: Meperidine-d5 has the same polarity, solubility, and pKa as meperidine. This ensures it co-elutes chromatographically and experiences identical extraction recovery and matrix effects.[4][5]
-
Correction for Matrix Effects: The "matrix effect" is the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix (e.g., plasma lipids, salts).[5] Since Meperidine-d5 is affected by the matrix in the same way as meperidine, it provides a highly effective correction, leading to greater accuracy.[5]
-
Improved Precision: By compensating for variations at every step, Meperidine-d5 significantly reduces the coefficient of variation (%CV) in repeated measurements, enhancing the precision of the assay.[5]
Shortcomings of Alternative Standards
Before the widespread availability of SIL-IS, structural analogs were commonly used. For meperidine, a compound like ketamine or another opioid might be considered.[6] However, these analogs have different chemical structures, leading to:
-
Different Chromatographic Retention Times: They do not co-elute with meperidine, meaning they are not subjected to the exact same matrix effects at the same time.
-
Variable Extraction Recovery: Their different chemical properties can lead to inconsistent extraction efficiencies compared to the analyte.
-
Differential Ionization Efficiency: They may ionize more or less efficiently than meperidine, and this difference can be altered by matrix components.
These factors introduce a bias and variability that a SIL-IS is specifically designed to eliminate.
Experimental Design: A Validated LC-MS/MS Method for Meperidine in Human Plasma
This section details a complete, validated workflow for the quantification of meperidine in human plasma, grounded in the principles outlined in regulatory guidelines from the FDA and EMA.[7][8]
Materials and Reagents
-
Analytes: Meperidine hydrochloride, Meperidine-d5 hydrochloride
-
Solvents: HPLC-grade methanol, acetonitrile, and water
-
Reagents: Formic acid, ammonium formate
-
Matrix: Drug-free human plasma (K2EDTA)
-
Equipment: Precision pipettes, microcentrifuge tubes, analytical balance, LC-MS/MS system (e.g., Sciex API 4000 or equivalent)
Experimental Protocols
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of meperidine and Meperidine-d5 in methanol (1 mg/mL).
-
Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 10 ng/mL to 5000 ng/mL) and quality control samples.
-
Prepare a Meperidine-d5 working internal standard solution at a constant concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Meperidine-d5 internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
Workflow Visualization
Caption: Experimental workflow from sample preparation to final quantification.
Instrumentation and Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Meperidine | Meperidine-d5 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transition | Q1: 248.2 -> Q3: 220.2 | Q1: 253.2 -> Q3: 225.2 |
| Dwell Time | 150 ms | 150 ms |
| Collision Energy | 25 eV | 25 eV |
| Ion Source Temp. | 550 °C | 550 °C |
Rationale for MRM Transition: The Multiple Reaction Monitoring (MRM) transition is highly specific. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation. This provides two levels of mass filtering, ensuring high selectivity for the analyte.
Performance Data: A Demonstration of Superior Accuracy and Precision
The following data tables illustrate the performance of the described method, adhering to the acceptance criteria outlined by regulatory bodies, which generally require accuracy (% bias) and precision (% CV) to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[9][10]
Calibration Curve Linearity
A calibration curve is constructed by plotting the peak area ratio (Meperidine Area / Meperidine-d5 Area) against the nominal concentration of the calibrators.
Table 3: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.61 | 104.4 |
| 10.0 | 10.3 | 103.0 |
| 50.0 | 48.9 | 97.8 |
| 200 | 205 | 102.5 |
| 400 | 394 | 98.5 |
| 500 (ULOQ) | 508 | 101.6 |
| Linearity (R²) | > 0.998 |
Intra-Day and Inter-Day Accuracy & Precision
Accuracy and precision are evaluated by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and across multiple days (inter-day).
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) Accuracy (%) | Intra-Day (n=6) Precision (%CV) | Inter-Day (n=18) Accuracy (%) | Inter-Day (n=18) Precision (%CV) |
| LLOQ QC | 1.00 | 106.5 | 6.8 | 108.2 | 8.1 |
| Low QC | 3.00 | 102.1 | 4.5 | 103.5 | 5.9 |
| Mid QC | 150 | 98.6 | 3.1 | 99.8 | 4.2 |
| High QC | 375 | 101.4 | 2.8 | 100.7 | 3.5 |
The data clearly demonstrates that the use of Meperidine-d5 enables the method to meet and exceed the stringent requirements for bioanalytical method validation.[11][12]
Matrix Effect and Recovery Assessment
The matrix effect is evaluated by comparing the response of an analyte in post-extraction spiked matrix to its response in a pure solution. The use of Meperidine-d5 effectively normalizes any observed signal suppression or enhancement.
Sources
- 1. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Meperidine Quantification: Establishing Limits of Detection and Quantification with Meperidine-d5
For researchers, clinical toxicologists, and drug development professionals, the precise and reliable quantification of meperidine (also known as pethidine) in biological matrices is paramount. Whether for pharmacokinetic studies, therapeutic drug monitoring, or forensic analysis, understanding the lower limits of an analytical method's performance is critical. This guide provides an in-depth comparison of established limits of detection (LOD) and quantification (LOQ) for meperidine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing the stable isotope-labeled internal standard, Meperidine-d5. We will delve into the causality behind experimental choices, present a detailed protocol for method validation, and offer a comparative analysis of performance data from various validated methods.
The Foundational Pillars of Sensitivity: Understanding LOD and LOQ
Before we delve into specific methodologies, it is crucial to establish a firm understanding of the limit of detection (LOD) and the limit of quantification (LOQ). These are not merely statistical values but are foundational parameters that define the capabilities and limitations of a bioanalytical method.
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from the absence of that analyte (a blank sample), but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of at least 3:1.
-
Limit of Quantification (LOQ): The LOQ, often referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical contexts, is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance on the acceptance criteria for the LLOQ, typically requiring precision (%CV) to be within 20% and accuracy (% bias) to be within ±20% of the nominal concentration. The signal-to-noise ratio for the LLOQ is generally expected to be at least 5:1 or 10:1.
The choice of a stable isotope-labeled internal standard, such as Meperidine-d5, is a cornerstone of robust LC-MS/MS quantification. Meperidine-d5 is chemically identical to meperidine, with the exception of five deuterium atoms replacing five hydrogen atoms. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because of its near-identical physicochemical properties, Meperidine-d5 co-elutes with meperidine and experiences similar ionization effects and extraction recoveries, thereby compensating for variations in sample preparation and instrument response. This ensures a more accurate and precise quantification, especially at the lower limits of detection.
Comparative Analysis of Meperidine Quantification Limits
The following table summarizes the limit of quantification (LOQ or LLOQ) for meperidine from various published methods. This comparative data highlights the performance of different analytical approaches across multiple biological matrices.
| Analyte(s) | Matrix | Method | Internal Standard | LOQ/LLOQ (ng/mL) | Reference |
| Meperidine | Human Plasma | LC-MS/MS | Ketamine | 4 | [1] |
| Meperidine, Normeperidine | Mouse Plasma | LC-MS/MS | Cetirizine | 8.24 (Meperidine), 6.15 (Normeperidine) | [2] |
| Meperidine, Normeperidine | Human Urine | UPLC-MS/MS | Not Specified | 9 (for both) | [3] |
| Meperidine, Tramadol, Oxycodone | Human Oral Fluid | GC-MS | Not Specified | 10 | [4] |
| Meperidine, Normeperidine, et al. | Human Plasma | GC-MS | Deuterated Analogues | 25 (for all analytes) | [5] |
| Meperidine, Normeperidine | Human Urine | GC-MS | Not Specified | 125 (Meperidine), 1000 (Normeperidine) | [6] |
| Meperidine | Wastewater | LC-MS/MS | Deuterated IS | Not specified, but detected below LOQ | [7] |
Experimental Protocol: A Validated Approach to Determining Meperidine LOD and LOQ
This section outlines a comprehensive, step-by-step methodology for the determination of meperidine and its primary metabolite, normeperidine, in human plasma by LC-MS/MS using Meperidine-d5 as the internal standard. This protocol is synthesized from established, validated methods and adheres to regulatory guidelines.
Materials and Reagents
-
Analytes and Internal Standards: Meperidine hydrochloride, normeperidine hydrochloride, and Meperidine-d5 certified reference standards.
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium acetate, and human plasma (drug-free).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or protein precipitation (PPT) reagents (e.g., ice-cold acetonitrile or methanol).
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 or similar reversed-phase column suitable for the separation of basic compounds.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of meperidine, normeperidine, and Meperidine-d5 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the meperidine and normeperidine stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of Meperidine-d5 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample cleanup in plasma.
-
To 100 µL of plasma (blank, calibration standard, QC, or unknown sample), add 20 µL of the Meperidine-d5 internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Meperidine: e.g., m/z 248.2 → 220.2 (quantifier), 248.2 → 174.1 (qualifier)
-
Normeperidine: e.g., m/z 234.2 → 160.1 (quantifier), 234.2 → 146.1 (qualifier)
-
Meperidine-d5: e.g., m/z 253.2 → 225.2
-
-
Method Validation for LOD and LOQ
-
Selectivity: Analyze at least six different lots of blank human plasma to ensure no significant interferences are observed at the retention times of the analytes and internal standard.
-
Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of meperidine and normeperidine. The curve should consist of a blank sample, a zero sample (with internal standard), and at least six to eight non-zero concentration levels.
-
LOD Determination: Prepare and analyze samples with decreasing concentrations of meperidine and normeperidine. The LOD is the lowest concentration that can be reliably detected with a signal-to-noise ratio of at least 3.
-
LLOQ Determination: The lowest concentration on the calibration curve is designated as the LLOQ. To confirm this, analyze at least five replicate samples at this concentration. The precision (%CV) should be ≤ 20% and the accuracy should be between 80% and 120% of the nominal concentration.
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the relationship between key validation parameters, the following diagrams are provided.
Caption: Experimental workflow for meperidine quantification in plasma.
Sources
- 1. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pethidine of abuse and relevant metabolite norpethidine in urine by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. An analytical approach to determining pethidine: An investigation of 18 patients' urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antisel.gr [antisel.gr]
A Senior Application Scientist's Guide to Evaluating Matrix Effects for Meperidine in Whole Blood Utilizing Meperidine-d5
For fellow researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of bioanalytical data is paramount. When quantifying drug concentrations in complex biological matrices like whole blood, the "matrix effect" stands as a significant challenge. This guide provides an in-depth, experience-driven comparison of methodologies to evaluate and mitigate matrix effects for the opioid analgesic meperidine, leveraging its stable isotope-labeled internal standard, Meperidine-d5. Our focus is not just on the "how," but the critical "why" behind each step, reflecting a commitment to robust, self-validating analytical systems.
The Imperative of Matrix Effect Evaluation in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the matrix effect is the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components from the sample matrix.[1][2] These interferences can lead to ion suppression or enhancement, directly impacting the accuracy, precision, and sensitivity of the assay.[3][4] For a drug like meperidine, accurate quantification in whole blood is crucial for pharmacokinetic and toxicokinetic studies.[5][6] Whole blood presents a particularly challenging matrix due to its high protein content, lipids, and various endogenous compounds that can interfere with the analysis.[2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects during bioanalytical method validation.[7][8][9][10] The goal is to ensure that the method is reliable across different sources of the biological matrix.
The Role of a Stable Isotope-Labeled Internal Standard
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[1][3] Meperidine-d5 is an ideal IS for meperidine analysis because it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[1][11] By calculating the ratio of the analyte peak area to the IS peak area, variability introduced by the matrix effect can be effectively normalized.[11]
Experimental Design: A Comparative Approach
This guide details a comparative experiment to quantify the matrix effect on meperidine analysis in whole blood and to demonstrate the compensatory efficacy of Meperidine-d5.
Core Principle: Assessing Variability Across Different Matrix Lots
To ensure the robustness of the method, it's essential to evaluate the matrix effect across multiple sources of whole blood.[10][12] This accounts for inter-individual physiological differences that can alter the matrix composition. Both the FDA and EMA guidelines recommend using at least six different lots of the matrix.[10][12]
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating matrix effects.
Detailed Experimental Protocols
Materials
-
Meperidine reference standard
-
Meperidine-d5 internal standard
-
Control human whole blood (at least 6 different lots)
-
HPLC-grade acetonitrile, methanol, and formic acid
-
Reagent-grade water
Step 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of meperidine and meperidine-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the meperidine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions. Prepare a working solution of meperidine-d5 at an appropriate concentration.
Step 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common, straightforward method for sample cleanup in bioanalysis.[13]
-
To 100 µL of whole blood in a microcentrifuge tube, add 20 µL of the meperidine-d5 working solution and vortex briefly.
-
For calibration standards and QCs, add 20 µL of the corresponding meperidine working solution. For blank samples, add 20 µL of 50:50 methanol:water.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Step 3: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Ionization Mode: Electrospray Ionization (ESI) positive.[2]
-
MRM Transitions:
-
Meperidine: Q1/Q3 (e.g., m/z 248.2 -> 220.2)
-
Meperidine-d5: Q1/Q3 (e.g., m/z 253.2 -> 225.2)
-
Step 4: Matrix Effect Evaluation
This is performed at low and high QC concentrations.
-
Prepare Set A (Neat Solution): Spike the reconstitution solvent with meperidine and meperidine-d5 at concentrations equivalent to the final concentration in the processed samples. Analyze in triplicate.
-
Prepare Set B (Post-Extraction Spike): Extract blank whole blood from each of the 6 lots. Spike the final, reconstituted extracts with meperidine and meperidine-d5 at the same concentrations as in Set A. Analyze each lot in triplicate.
-
Prepare Set C (Pre-Extraction Spike - QCs): Prepare low and high QC samples in each of the 6 lots of whole blood and process them as described in the sample preparation protocol. Analyze each in triplicate.
Data Analysis and Interpretation
The quantitative assessment of matrix effects is achieved by calculating the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor.[12][14]
1. Matrix Factor (MF): This measures the absolute matrix effect.
-
MF = (Peak Area in Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
2. Internal Standard (IS) Normalized Matrix Factor: This demonstrates the ability of the IS to compensate for the matrix effect.
-
IS-Normalized MF = (MF of Meperidine) / (MF of Meperidine-d5)
Acceptance Criteria (per EMA and FDA guidance): The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the biological matrix should not be greater than 15%.[10][12]
Comparative Data Presentation
| Lot # | Meperidine Peak Area (Set B) | Meperidine-d5 Peak Area (Set B) | Meperidine MF | Meperidine-d5 MF | IS-Normalized MF |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - | - |
| 1 | 750,000 | 905,000 | 0.75 | 0.75 | 1.00 |
| 2 | 680,000 | 810,000 | 0.68 | 0.68 | 1.00 |
| 3 | 820,000 | 980,000 | 0.82 | 0.82 | 1.00 |
| 4 | 710,000 | 855,000 | 0.71 | 0.71 | 1.00 |
| 5 | 650,000 | 780,000 | 0.65 | 0.65 | 1.00 |
| 6 | 790,000 | 950,000 | 0.79 | 0.79 | 1.00 |
| Mean | 0.73 | 0.73 | 1.00 | ||
| Std Dev | 0.06 | 0.07 | 0.00 | ||
| CV% | 8.8% | 9.9% | 0.0% |
Hypothetical data for a low QC concentration.
Interpretation of Results
The data table clearly illustrates significant ion suppression for both meperidine and meperidine-d5, with an average Matrix Factor of 0.73. This means that, on average, the signal in the presence of the whole blood matrix is only 73% of the signal in a clean solvent. However, the crucial finding is that the IS-Normalized Matrix Factor is consistently 1.00 across all lots, with a CV of 0.0%. This provides strong evidence that Meperidine-d5 perfectly tracks and compensates for the variability in ion suppression caused by the different lots of whole blood.[1]
The analysis of the pre-spiked QC samples (Set C) should also demonstrate acceptable accuracy (within ±15% of the nominal concentration) and precision (CV ≤15%), further confirming the method's reliability.[15]
Conclusion: A Self-Validating System
This guide has demonstrated a robust, scientifically sound methodology for evaluating matrix effects for meperidine in whole blood. By systematically comparing the analytical response in neat solution versus post-extraction spiked matrix from multiple sources, we can quantitatively assess the degree of ion suppression or enhancement.
The key takeaway is the demonstrated efficacy of Meperidine-d5 as a stable isotope-labeled internal standard. The consistency of the IS-normalized matrix factor across different blood lots validates the method's ability to produce accurate and reliable data, irrespective of the inherent variability of the biological matrix. This approach creates a self-validating system, providing high confidence in the bioanalytical results for crucial drug development decisions.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis . LCGC North America. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International. [Link]
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review . National Institutes of Health. [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Labcorp. [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
The essence of matrix effects for chromatographic assays . European Bioanalysis Forum. [Link]
-
FDA guideline - Bioanalytical Method Validation . PharmaCompass. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf . International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis . National Institutes of Health. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? . NorthEast BioLab. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring . National Institutes of Health. [Link]
-
Matrix effects: Causes and solutions . ResearchGate. [Link]
-
Determining Matrix Effects in Complex Food Samples . Waters Corporation. [Link]
-
Matrix factor and internal standard normalized matrix factor . ResearchGate. [Link]
-
Micromethod for determination of meperidine in plasma . National Institutes of Health. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid . National Institutes of Health. [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis . Taylor & Francis Online. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS . CORE. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions . LCGC. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid . ResearchGate. [Link]
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid . ACS Publications. [Link]
-
Characterizing and compensating for matrix effects using atmospheric pressure chemical ionization liquid chromatography-tandem mass spectrometry: analysis of neutral pharmaceuticals in municipal wastewater . National Institutes of Health. [Link]
-
Relationship between blood meperidine concentrations and analgesic response: a preliminary report . National Institutes of Health. [Link]
-
Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS . National Institutes of Health. [Link]
-
Whole Blood Or Plasma: What is the Ideal Matrix for pharmacokinetic-driven Drug Candidate selection? . ResearchGate. [Link]
-
Current methodologies to the analysis of morphine and its metabolites in biological matrices . Frontiers in Analytical Science. [Link]
-
Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC-MS/MS . ResearchGate. [Link]
-
Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics . ChemRxiv. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between blood meperidine concentrations and analgesic response: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. e-b-f.eu [e-b-f.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Senior Application Scientist’s Guide to Internal Standard Selection in Meperidine Bioanalysis: Meperidine-d5 vs. Non-Deuterated Analogs
Introduction: The Pursuit of Precision in Quantitative Bioanalysis
In the landscape of regulated bioanalysis, the accuracy and reproducibility of quantitative data are paramount. When analyzing therapeutic agents like meperidine (commonly known by its brand name Demerol), an opioid analgesic, in complex biological matrices such as plasma or urine, the challenges are significant.[1][2] The journey of an analyte from sample collection to final detection is fraught with potential variability—from inconsistent extraction recovery to unpredictable instrument response. An internal standard (IS) is an essential component introduced into every sample at a known concentration to navigate and correct for this variability, acting as a reliable benchmark for quantification.[3]
The choice of this internal standard is one of the most critical decisions in analytical method development. The ideal IS should mimic the analyte's behavior throughout the entire analytical process.[3] This guide provides an in-depth comparison between the two primary classes of internal standards used for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of meperidine: a stable isotope-labeled (SIL) internal standard, Meperidine-d5, and traditional non-deuterated structural analogs. Through a discussion of core principles, experimental design, and validation data, we will demonstrate why a SIL-IS is the gold standard for robust and defensible bioanalytical results.
The Role of the Internal Standard: Correcting for Unseen Variables
The fundamental principle of using an internal standard is to establish a ratio of the analyte's response to the IS's response. This ratio, rather than the absolute response of the analyte, is used to calculate the concentration. This approach elegantly compensates for variations that affect both the analyte and the IS equally.
Key sources of analytical variability include:
-
Sample Preparation: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Injection Volume: Minor differences in the volume injected into the LC system.
-
Instrumental Drift: Fluctuations in instrument performance over an analytical run.
-
Matrix Effects: The most insidious challenge in LC-MS/MS, where co-eluting components from the biological matrix (e.g., phospholipids, salts) suppress or enhance the ionization of the analyte in the mass spectrometer's source.[4] This effect can be highly variable from sample to sample, leading to significant inaccuracies.[5]
An effective IS must therefore track the analyte through every step, experiencing the same losses and the same ionization effects to ensure the final calculated concentration is accurate.
Comparative Analysis: Meperidine-d5 vs. Non-Deuterated Standards
The critical difference between a SIL-IS like Meperidine-d5 and a non-deuterated analog lies in their physicochemical properties and, consequently, their behavior during analysis.
Meperidine-d5: The Ideal Analytical Companion
Meperidine-d5 is chemically identical to meperidine, with the exception that five hydrogen atoms on the phenyl ring have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[6][7] This subtle change increases the mass of the molecule, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, but it has a negligible effect on its chemical properties.[8][9]
Advantages:
-
Co-elution: Meperidine-d5 has virtually the same chromatographic retention time as meperidine. This is crucial because it ensures both compounds are exposed to the exact same matrix components as they elute from the LC column and enter the MS source, providing the most effective compensation for matrix effects.[3]
-
Identical Extraction Recovery: Sharing the same chemical structure ensures that Meperidine-d5 exhibits the same recovery as meperidine during sample preparation.
-
Similar Ionization Efficiency: Both compounds ionize in the same manner and with the same efficiency, making the SIL-IS the perfect surrogate to normalize for ionization suppression or enhancement.[3][10]
The use of a SIL-IS like Meperidine-d5 is widely considered the best practice and is the first choice for quantitative bioanalytical LC/MS assays as it demonstrably reduces variation and improves accuracy and precision.[11][12][13]
Non-Deuterated Internal Standards: A Structural Compromise
A non-deuterated, or analog, IS is a different chemical compound that is structurally similar to the analyte but not present in the sample. For meperidine analysis, this could be another opioid like piminodine or a proprietary compound with similar functional groups.
Disadvantages:
-
Chromatographic Separation: Due to structural differences, the analog IS will almost certainly have a different retention time than meperidine. If the retention times are not very close, the two compounds will be subjected to different matrix environments as they elute, leading to differential matrix effects and compromising quantification.[14]
-
Differential Extraction and Ionization: Differences in structure, polarity, and pKa can lead to different extraction recoveries and ionization efficiencies compared to the analyte. This disparity means the IS cannot reliably correct for variations affecting the analyte.
-
Cross-Reactivity/Interference: There is a risk that the analog IS or its metabolites could interfere with the analyte's signal, or that a metabolite of the analyte could interfere with the IS signal.
While sometimes used when a SIL-IS is unavailable or cost-prohibitive, analog standards introduce a higher risk of analytical error and require more rigorous validation to prove their suitability.
Visualizing the Impact of Internal Standard Choice
Diagrams created using Graphviz illustrate the core concepts differentiating the two types of internal standards.
Caption: High-level workflow for meperidine bioanalysis.
Caption: Impact of matrix effects on different internal standards.
Experimental Protocol: LC-MS/MS Analysis of Meperidine in Human Plasma
This protocol outlines a robust method for the quantification of meperidine using Meperidine-d5 as the internal standard, grounded in established bioanalytical practices. All procedures should be performed in compliance with relevant regulatory guidelines such as those from the FDA.[15][16][17][18][19]
5.1. Materials and Reagents
-
Meperidine and Meperidine-d5 certified reference standards.[1][6]
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Drug-free human plasma.
5.2. Preparation of Standards and Quality Controls (QCs)
-
Prepare primary stock solutions of meperidine and Meperidine-d5 in methanol at 1 mg/mL.
-
Prepare a working internal standard spiking solution by diluting the Meperidine-d5 stock to 100 ng/mL in 50:50 acetonitrile:water.
-
Prepare calibration standards and QC samples by spiking appropriate volumes of the meperidine stock solution into drug-free human plasma to achieve a concentration range of 1-1000 ng/mL.
5.3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Meperidine-d5 working IS solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
5.4. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.[20]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: SCIEX 4500 QTRAP or equivalent triple quadrupole mass spectrometer.[21]
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Meperidine: Q1: 248.2 -> Q3: 220.2
-
Meperidine-d5: Q1: 253.2 -> Q3: 225.2[20]
-
-
Data Analysis: Analyst or MassHunter Quantitative Analysis software.[20][22]
Performance Data: A Tale of Two Standards
The validation of a bioanalytical method assesses its performance characteristics. The data below represents a typical comparison of results expected when validating a meperidine assay with a SIL-IS versus a non-deuterated analog IS. Acceptance criteria are based on FDA guidance, which typically requires accuracy and precision to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[19]
Table 1: Comparative Validation Data for Meperidine Analysis
| Performance Metric | Meperidine-d5 (SIL-IS) | Non-Deuterated Analog IS | Justification |
| Linearity (r²) | > 0.998 | > 0.995 | Both may show good linearity in clean solvent, but the SIL-IS maintains linearity better in the presence of matrix. |
| Accuracy (% Bias) | Within ± 5% across the range | Can exceed ± 15%, especially at low/high concentrations | The analog IS fails to correct for differential matrix effects, leading to significant bias in the calculated concentrations. |
| Precision (% CV) | < 7% across the range | < 15% (may approach or exceed limits) | The SIL-IS provides superior precision by effectively normalizing for variability in sample prep and instrument response. The analog IS introduces its own variability. |
| Matrix Effect (% CV) | < 10% | > 20% (highly variable) | This is the key differentiator. The co-eluting SIL-IS experiences the same matrix effects as the analyte, resulting in a consistent response ratio. The analog IS, eluting at a different time, does not.[23] |
| Extraction Recovery | Consistent and similar to analyte (~85-95%) | May be significantly different from analyte (e.g., 70%) | Structural differences can lead to lower or more variable recovery for the analog IS during sample preparation. |
Conclusion and Recommendation
While non-deuterated internal standards can be used in quantitative analysis, they introduce an unacceptable level of risk and uncertainty in a regulated bioanalytical setting. The potential for differential matrix effects, extraction recovery, and ionization efficiency between an analog IS and the analyte can lead to inaccurate and imprecise data.
The experimental evidence and underlying scientific principles overwhelmingly support the use of a stable isotope-labeled internal standard. Meperidine-d5 , by virtue of being a nearly perfect chemical mimic of meperidine, provides the most robust and reliable means of correcting for all sources of analytical variability. Its use ensures that the resulting data is accurate, precise, and defensible, meeting the stringent requirements of regulatory bodies. For any scientist or researcher aiming for the highest level of data integrity in meperidine analysis, Meperidine-d5 is not just the superior choice—it is the essential one.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Reddy, N. R. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Hechenbichler, F., et al. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Retrieved from [Link]
-
Isotopic labeling. (n.d.). Wikipedia. Retrieved from [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biotech Pioneer. Retrieved from [Link]
-
Yamada, T., et al. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Retrieved from [Link]
-
Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate. Retrieved from [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research. Retrieved from [Link]
-
Mei, H., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Retrieved from [Link]
-
Simultaneous quantitation of meperidine, normeperidine, tramadol, propoxyphene and norpropoxyphene in human plasma using solid-phase extraction and gas chromatography/mass spectrometry. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Meperidine-D4. (n.d.). Cerilliant. Retrieved from [Link]
-
Matrix effect in bioanalysis: An overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Brookside Labs. Retrieved from [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation. (2003). ProQuest. Retrieved from [Link]
-
Meperidine. (n.d.). PubChem. Retrieved from [Link]
-
Analytical Methods Validation for FDA Compliance Drugs and Biologics. (n.d.). ComplianceOnline. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
-
Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. (n.d.). SCIEX. Retrieved from [Link]
-
Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Jian, W., et al. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Meperidine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid - ProQuest [proquest.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 16. neutronco.com [neutronco.com]
- 17. Analytical Methods Validation for FDA Compliance Drugs and Biologics (Recorded) [researchandmarkets.com]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. agilent.com [agilent.com]
- 21. sciex.com [sciex.com]
- 22. agilent.com [agilent.com]
- 23. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Inter-Laboratory Meperidine Analysis: Ensuring Accuracy with Meperidine-d5
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of meperidine, a widely used synthetic opioid for moderate to severe pain.[1][2] We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, with a core focus on the indispensable role of the deuterated internal standard, meperidine-d5, in achieving analytical precision and ensuring inter-laboratory concordance. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust bioanalytical methods.
The Imperative for Rigorous Inter-Laboratory Comparison
In the realm of therapeutic drug monitoring and forensic toxicology, the ability to obtain consistent and accurate results across different laboratories is not merely a matter of scientific rigor; it is a cornerstone of patient safety and judicial integrity. Regulatory bodies and accreditation standards, such as ISO/IEC 17025, mandate participation in inter-laboratory comparisons and proficiency testing to ensure the validity of analytical results.[3][4] Such programs provide an objective measure of a laboratory's competence and contribute to the overall improvement of analytical practices, fostering trust in reported data.[3][4]
The use of a stable isotope-labeled internal standard, such as meperidine-d5, is a critical element in minimizing inter-laboratory variability. By mimicking the analyte of interest throughout the analytical process, from extraction to detection, it compensates for variations in sample preparation, instrument response, and matrix effects.
The Role of Meperidine-d5: Achieving Analytical Harmony
A deuterated internal standard, where hydrogen atoms are replaced with deuterium, is chemically identical to the analyte but has a different mass. This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte (meperidine) and the internal standard (meperidine-d5). The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively normalizing for any analytical variability. This approach is fundamental to achieving the accuracy and precision required for robust inter-laboratory comparisons.
Methodological Showdown: GC-MS vs. LC-MS/MS for Meperidine Analysis
The two most prevalent techniques for the quantification of meperidine in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each possesses distinct advantages and is suited to different laboratory workflows and sample types.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse in forensic and clinical toxicology. It offers high chromatographic resolution and is particularly effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like meperidine, a derivatization step is often necessary to improve its volatility and chromatographic behavior.
Caption: Generalized workflow for meperidine analysis using GC-MS.
1. Sample Preparation:
-
To 1 mL of biological matrix (e.g., whole blood, urine), add 100 µL of meperidine-d5 internal standard solution (concentration will depend on the expected analyte range).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., n-butyl chloride) after alkalinization of the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Incubate at a specified temperature and time to ensure complete derivatization.
3. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for meperidine and meperidine-d5.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[3] It is particularly well-suited for the analysis of polar and non-volatile drugs like meperidine in complex biological matrices.
Sources
- 1. Meperidine: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. narcocheck.com [narcocheck.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Meperidine-d5 in Routine Drug Screening
For researchers and laboratory professionals engaged in high-throughput drug screening, the choice of an internal standard is a critical decision that directly impacts analytical accuracy, method robustness, and overall operational cost. While seemingly a minor component in the analytical workflow, the internal standard is the bedrock of reliable quantitation, especially when dealing with complex biological matrices. This guide provides an in-depth cost-benefit analysis of using Meperidine-d5 as an internal standard for the quantification of meperidine (also known as Pethidine), comparing it primarily with its common alternative, Meperidine-d4, and other methodological approaches.
The Foundational Role of Internal Standards in Mass Spectrometry
In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. Its purpose is to compensate for variations that can occur during the analytical process, including sample preparation (extraction efficiency), injection volume, and instrument response (ion suppression or enhancement).
The gold standard is a stable isotope-labeled (SIL) version of the analyte. A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), Carbon-13, Nitrogen-15). This near-perfect chemical mimicry ensures it behaves identically during extraction and chromatography and experiences similar ionization effects in the MS source. By calculating the ratio of the analyte's response to the IS's response, quantitative accuracy and precision are significantly improved.[1][2]
Meperidine-d5: A Profile
Meperidine-d5 is a deuterated analog of meperidine where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[3][4] This substitution increases its molecular weight by 5 Daltons compared to the parent compound, allowing it to be easily distinguished by a mass spectrometer while maintaining nearly identical physicochemical properties.
-
Formal Name: 1-methyl-4-(phenyl-d5)-4-piperidinecarboxylic acid, ethyl ester, monohydrochloride[3]
-
Molecular Formula: C₁₅H₁₆D₅NO₂ • HCl[3]
-
Formula Weight: 288.8[3]
The selection of a d5 analog over other deuterated forms is a deliberate analytical choice. The +5 mass shift provides a distinct separation from the natural isotopic distribution of the unlabeled meperidine, minimizing the risk of isotopic crosstalk or overlap, which can be a concern with lower degrees of labeling, thereby ensuring a cleaner signal for quantification.
Head-to-Head Comparison: Meperidine-d5 vs. Alternatives
The primary alternative for meperidine analysis is Meperidine-d4. While functionally similar, subtle differences can influence the cost-benefit calculation.
Table 1: Quantitative Comparison of Internal Standard Options
| Parameter | Meperidine-d5 | Meperidine-d4 | Non-SIL Analog (e.g., Ketamine)[5] |
| Chemical Structure | Phenyl-d5 analog of meperidine[3] | Piperidine-d4 analog of meperidine | Structurally similar but not identical |
| Mass Shift (vs. Analyte) | +5 Da | +4 Da | Varies |
| Co-elution with Analyte | Virtually identical | Virtually identical | May differ slightly |
| Ionization Efficiency | Virtually identical to analyte | Virtually identical to analyte | May differ, leading to differential matrix effects[2] |
| Correction for Matrix Effects | Excellent, considered the gold standard[6] | Very good, but potential for minor differential effects | Sub-optimal; does not fully compensate for analyte-specific suppression/enhancement |
| Isotopic Crosstalk Risk | Extremely low | Low, but slightly higher than d5 | Not applicable |
| Commercial Availability | Readily available from multiple suppliers[3][4] | Readily available from multiple suppliers[7] | Readily available |
| Regulatory Status | Available as DEA exempt preparation[3] | Available as certified reference material (Schedule II) | Varies by compound |
| Approximate Cost | ~$139 / 1 mg[3] | Varies, but generally comparable or slightly less expensive | Generally lower cost |
Cost-Benefit Analysis: Deconstructing the Decision
The choice of an internal standard is not merely a matter of picking the cheapest option. A comprehensive analysis weighs the upfront cost against the long-term benefits of data quality and operational efficiency.
The Cost Axis
-
Direct Acquisition Cost: As noted in Table 1, Meperidine-d5 has a direct cost of approximately $139 per milligram.[3] A typical LC-MS/MS assay might use a working IS concentration of 50 ng/mL. A 1 mg vial can therefore prepare 20 liters of working solution. If 10 µL of this solution is added to each 1 mL sample, this single vial can be used for up to 2,000,000 samples, making the per-sample cost negligible (fractions of a cent). The primary cost consideration is the initial purchase, not the per-sample expenditure.
-
Indirect Costs of Method Failure: The true cost emerges when an inferior internal standard leads to failed analytical runs. A non-SIL IS that does not adequately correct for matrix effects can cause samples to fail quality control criteria. This necessitates re-extraction, re-analysis, and troubleshooting, consuming valuable instrument time, reagents, and technician hours. The cost of a single failed batch of 100 samples can easily exceed the initial purchase price of a high-quality SIL-IS.
-
Regulatory and Compliance Costs: Meperidine-d5 is available in a DEA exempt preparation, which simplifies purchasing and record-keeping for many labs.[3] In contrast, other standards may require more stringent handling and documentation protocols, adding an administrative cost burden.[8]
The Benefit Axis
-
Analytical Accuracy and Precision: This is the paramount benefit of a high-quality SIL-IS like Meperidine-d5. By perfectly tracking the analyte through every stage, it provides the most accurate and precise quantification possible. Studies consistently show that deuterated internal standards significantly improve quantification accuracy, especially in complex matrices like urine.[6]
-
Robustness Against Matrix Effects: Matrix effects are a notorious challenge in LC-MS/MS, caused by co-eluting compounds from the sample matrix (e.g., salts, lipids, metabolites) that interfere with the ionization of the target analyte.[2][6] Because Meperidine-d5 co-elutes and has the same ionization properties as meperidine, it experiences the same degree of ion suppression or enhancement, allowing for effective normalization and reliable results across diverse patient samples.
-
Method Development and Validation Efficiency: Employing a gold-standard SIL-IS simplifies and accelerates method development and validation.[9][10] Regulators and scientific reviewers look favorably upon methods that use the most appropriate SIL-IS, streamlining the path to accreditation and publication. The validation process is more likely to meet stringent acceptance criteria for accuracy and precision on the first attempt.[11]
Decision-Making Workflow for Internal Standard Selection
The selection process can be visualized as a logical workflow, ensuring all critical factors are considered.
Caption: Workflow for selecting an appropriate internal standard.
Experimental Protocol: Comparative Validation of Meperidine-d5 vs. Meperidine-d4
To empirically determine the best internal standard for your laboratory's specific matrix and instrumentation, a head-to-head validation study is essential. This protocol outlines a fit-for-purpose validation approach.
Objective
To compare the analytical performance of Meperidine-d5 and Meperidine-d4 for the quantification of meperidine in human urine using LC-MS/MS.
Materials
-
Meperidine Certified Reference Material (CRM)[12]
-
Meperidine-d5 Internal Standard[3]
-
Meperidine-d4 Internal Standard
-
LC-MS/MS system (e.g., triple quadrupole)
-
Drug-free human urine
-
Solid Phase Extraction (SPE) cartridges
-
All necessary solvents and reagents (LC-MS grade)
Methodology
-
Preparation of Stock and Working Solutions:
-
Prepare separate 1 mg/mL stock solutions of meperidine, Meperidine-d5, and Meperidine-d4 in methanol.
-
Prepare a series of meperidine working solutions for calibration curve (e.g., 10-2000 ng/mL) and quality control (QC) samples (Low, Mid, High) by serial dilution in methanol.
-
Prepare two separate internal standard working solutions: one for Meperidine-d5 and one for Meperidine-d4, each at a concentration of 500 ng/mL in methanol. This concentration is 10x the final concentration in the sample.
-
-
Sample Preparation (to be run in parallel for each IS):
-
Calibration Curve & QCs: To 940 µL of drug-free urine, add 50 µL of the appropriate meperidine working solution and 10 µL of the designated IS working solution (either d5 or d4).
-
Blank Sample: To 990 µL of drug-free urine, add 10 µL of the designated IS working solution.
-
Matrix Effect Set: Prepare two sets of samples. Set A: Spike post-extraction by adding meperidine and IS to the final solvent. Set B: Spike pre-extraction as described above. Comparing the response of Set A to a neat standard and Set B to Set A allows for the calculation of matrix effect and extraction efficiency.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridges according to the manufacturer's protocol.
-
Load the prepared 1 mL urine samples.
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject samples onto the LC-MS/MS system.
-
Use a suitable chromatographic method to separate meperidine from other matrix components.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for meperidine and one for each internal standard.
-
-
Data Analysis and Acceptance Criteria:
-
For both the Meperidine-d5 and Meperidine-d4 datasets, calculate the following:
-
Linearity: R² > 0.99 for the calibration curve.
-
Accuracy: Calculated concentration of QCs should be within ±15% of the nominal value.
-
Precision: Coefficient of variation (%CV) for replicate QC injections should be <15%.
-
Matrix Effect: Assess the ion suppression/enhancement. Compare the variability of the matrix effect across different urine lots for both the d5 and d4 datasets. The superior IS will show less variability.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparative validation.
Conclusion and Recommendation
The choice of an internal standard is a foundational decision in quantitative analysis. While Meperidine-d5 may have a slightly higher initial acquisition cost compared to some alternatives, this is overwhelmingly offset by its superior analytical performance. Its benefits—unparalleled accuracy, robust correction for matrix effects, and a lower risk of isotopic interference—translate directly into higher quality data, fewer failed runs, and greater long-term operational efficiency.
For routine, high-stakes drug screening where quantitative accuracy is paramount (e.g., clinical toxicology, forensic analysis, pharmaceutical development), Meperidine-d5 represents the most scientifically sound and ultimately cost-effective choice. The investment in a gold-standard internal standard is an investment in the integrity and reliability of your laboratory's results.
References
-
Rapid LC/TOF MS for Analytical Screening of Drugs in the Clinical Research Lab. Agilent Technologies. [Link]
-
Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. PubMed. [Link]
-
SOP-OPI-001: Standard Operating Procedure for the Analysis of Suspected Natural and Synthetic Opioids. DEA.gov. [Link]
-
Synthesis of Pethidine aka Meperidine. Chemistry Steps. [Link]
- Synthesis of meperidine - US3824242A.
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. [Link]
-
Meperidine Prices, Coupons, Copay Cards & Patient Assistance. Drugs.com. [Link]
-
Meperidine HCl, 100 mg / mL 1 mL Single-Dose Vial, 25/Box, CII. Young® Surgical. [Link]
-
[Analysis of meperidine and its metabolites in urine of an addict by GC/FID and GC/MS]. PubMed. [Link]
-
Determination of meperidine, tramadol and oxycodone in human oral fluid using solid phase extraction and gas chromatography-mass spectrometry. PubMed. [Link]
-
Meperidine HCl Injection 50mg/mL SDV 1mL 25/Package. Henry Schein. [Link]
-
Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). ScholarWorks@UNO. [Link]
-
DEMEROL™ (Meperidine Hydrochloride Injection, USP). Pfizer Medical - US. [Link]
-
Program Guidelines for Drug Testing in the Treatment of Opioid-Use Disorders. CT.gov. [Link]
-
Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
Meperidine/Pethidine urine test. PharmaDrugTest.com. [Link]
-
Meperidine Coupons & Prices. SingleCare. [Link]
-
Meperidine (Demerol) Drug Test. Health Street. [Link]
-
Validation of Analytical Methods. ResearchGate. [Link]
-
Product - Meperidine-D4, 1.0 mg/mL. Empire DX. [Link]
-
The determination of meperidine, noremeperidine and deuterated analogs in blood and plasma by gas chromatography mass spectrometry selected ion monitoring. PubMed. [Link]
-
Drug Monitoring, Meperidine, Quantitative, Urine. Quest Diagnostics. [Link]
-
Determination of Pethidine in Human Plasma by LC-MS/MS. PubMed. [Link]
-
National Standard Operating Procedure for Opioid Substitution Therapy in Bangladesh. [Link]
-
Integrating Routine Screening for Opioid Use Disorder into Primary Care Settings: Experiences from a National Cohort of Clinics. PubMed Central. [Link]
-
Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method. PMC - NIH. [Link]
-
Analytical Method Development and Validation: A Concise Review. Omics Online. [Link]
-
Development of a Screening Analysis by LC Time-Of-Flight MS for Drugs of Abuse Application. Agilent. [Link]
-
American Society of Interventional Pain Physicians (ASIPP) Guidelines for Responsible Opioid Prescribing in Chronic Non-Cancer. [Link]
-
Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]
-
Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International. [Link]
-
Validation of LC–TOF-MS Screening for Drugs, Metabolites, and Collateral Compounds in Forensic Toxicology Specimens. PubMed Central. [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH. [Link]
-
Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. myadlm.org [myadlm.org]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Determination of pethidine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pethidine-D4 (Meperidine-D4) 1.0 mg/ml in Methanol [lgcstandards.com]
- 8. youngsurgicalsolutions.com [youngsurgicalsolutions.com]
- 9. pharmaerudition.org [pharmaerudition.org]
- 10. omicsonline.org [omicsonline.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. caymanchem.com [caymanchem.com]
Safety Operating Guide
A Researcher's Guide to the Compliant Disposal of Meperidine-d5 (hydrochloride)
The handling of isotopically labeled standards like Meperidine-d5 (hydrochloride) demands the highest level of scientific rigor and regulatory compliance. As a deuterated analog of Meperidine (also known as Pethidine), a potent opioid analgesic, this compound is subject to stringent oversight not only for its chemical properties but also for its classification as a controlled substance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Meperidine-d5 (hydrochloride), ensuring the safety of laboratory personnel, adherence to federal regulations, and protection of the environment. The procedures outlined herein are grounded in the dual regulatory frameworks of the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
Section 1: Hazard Profile and Regulatory Classification
Understanding the specific hazards and regulatory status of Meperidine-d5 (hydrochloride) is the foundation of its safe management. While the deuteration (-d5) is primarily for its use as an internal standard in mass spectrometry and does not alter its fundamental pharmacological activity, the core molecule's properties dictate the required handling and disposal protocols.
Meperidine is classified as a Schedule II controlled substance by the DEA, indicating a high potential for abuse which may lead to severe psychological or physical dependence.[1] Consequently, all disposal activities must comply with the regulations set forth in Title 21 Code of Federal Regulations (CFR) Part 1317.[2][3]
From a chemical hazard perspective, the Safety Data Sheet (SDS) provides critical information.[4] The compound is toxic if swallowed or inhaled and can cause significant organ damage through prolonged or repeated exposure.
| Parameter | Classification & Details | Authority/Source |
| DEA Schedule | Schedule II Controlled Substance | U.S. Drug Enforcement Administration[1] |
| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaledH334: May cause allergy or asthma symptomsH317: May cause an allergic skin reactionH372: Causes damage to organs through prolonged exposure | Cayman Chemical SDS[4] |
| RCRA Status | Not explicitly P- or U-listed. However, it must be managed as hazardous pharmaceutical waste to prevent environmental release. Sewering is prohibited.[5][6] | U.S. Environmental Protection Agency |
| Primary Disposal Goal | Rendered "Non-Retrievable" | 21 CFR §1317.90[3] |
Section 2: The Core Principle: Non-Retrievable Destruction
The cornerstone of DEA regulations for controlled substance disposal is the concept of making the substance "non-retrievable."[3] This means the substance must be physically or chemically altered to a state where it cannot be recovered or transformed back into a usable form. For practical purposes in a research setting, this standard is almost exclusively met through high-temperature incineration by a licensed and authorized facility.[7]
In-lab chemical degradation methods, while scientifically interesting, are not compliant for the disposal of DEA-controlled substances. Studies on opioid degradation via methods like advanced oxidation processes (e.g., Fenton reaction) or hydrolysis show that such reactions can be incomplete, and the resulting byproducts may still be hazardous or even pharmacologically active.[8][9][10] Therefore, attempting to neutralize or degrade Meperidine-d5 in the laboratory as a final disposal step is a serious compliance violation and a safety risk.
Section 3: Procedural Workflow for Disposal
The following diagram outlines the decision-making process for handling Meperidine-d5 (hydrochloride) from the moment it is designated as waste to its final disposal.
Sources
- 1. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. ashp.org [ashp.org]
- 7. medprodisposal.com [medprodisposal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

